Product packaging for Malvidin 3-Glucoside(Cat. No.:CAS No. 1329-33-5)

Malvidin 3-Glucoside

Cat. No.: B075622
CAS No.: 1329-33-5
M. Wt: 528.9 g/mol
InChI Key: YDIKCZBMBPOGFT-DIONPBRTSA-N
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Description

Malvidin 3-Glucoside is a predominant anthocyanin pigment responsible for the vibrant red, purple, and blue hues in numerous fruits, vegetables, and flowers, such as grapes, blueberries, and violets. As an O-glucoside of malvidin, this compound is of significant research value in plant biochemistry and nutraceutical studies. Its primary mechanism of action is rooted in its potent antioxidant capacity, functioning through the scavenging of free radicals and the chelation of metal ions, thereby mitigating oxidative stress. Researchers extensively utilize this compound to investigate its potential role in cellular protection, anti-inflammatory pathways, and cardiometabolic health. Its specific interaction with cellular signaling cascades, such as the NF-κB and MAPK pathways, is a key area of focus for understanding its bioactivity. This high-purity standard is essential for quantitative analysis, in vitro assay development, and as a reference material for the quantification of anthocyanin content in complex biological and food matrices, providing critical insights into the relationship between dietary pigments and human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClO12 B075622 Malvidin 3-Glucoside CAS No. 1329-33-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKCZBMBPOGFT-DIONPBRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028795
Record name 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-78-6, 1329-33-5
Record name Malvidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-78-6
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Record name Malvidin beta-D-glucoside
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Record name Malvidin-3-glucoside
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Record name 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name MALVIDIN 3-GLUCOSIDE
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Foundational & Exploratory

Malvidin 3-Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3-glucoside, an O-methylated anthocyanin, is a prominent natural pigment responsible for the red, purple, and blue hues observed in a wide variety of plant tissues, including fruits, flowers, and leaves.[1][2] As a member of the flavonoid class of polyphenols, it has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, suggesting potential applications in the prevention and management of various chronic diseases.[3] This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in berries, grapes, and red wine.[1] Its presence is a key determinant of the color and potential health benefits of these food sources.

Major Dietary Sources

The primary dietary sources of this compound are fruits and beverages derived from them. Grapes (Vitis vinifera), especially red varieties, are a particularly rich source, with this compound being the most abundant anthocyanin in many cultivars.[1][4][5] Consequently, red wine also contains significant levels of this compound.[4][6][7]

Berries are another major source, with blueberries (Vaccinium corymbosum and Vaccinium angustifolium), bilberries (Vaccinium myrtillus), and blackcurrants containing substantial amounts.[8][9][10] The concentration of this compound can vary significantly depending on the specific cultivar, growing conditions, and ripeness of the fruit.[1]

Distribution in Plants

Within the plant, this compound is primarily localized in the skins of fruits, contributing to their vibrant colors.[6] It is also found in the flowers of many species, where it plays a role in attracting pollinators.[1] The distribution of malvidin glycosides can differ, with this compound and malvidin 3-galactoside being the most prevalent forms in fruits, while malvidin 3,5-diglucoside is more common in flowers.[1]

Quantitative Data on this compound Content

The concentration of this compound varies widely among different natural sources. The following tables summarize quantitative data from various studies, providing a comparative overview.

Food SourceMean Content (mg/100g FW or mg/100mL)RangeReferences
Fruits and Berries
Black Grape (Vitis vinifera)39.230.88 - 120.26[11][12]
Highbush Blueberry (Vaccinium corymbosum), raw11.181.87 - 15.33[11]
Lowbush Blueberry (Vaccinium angustifolium), raw26.0612.60 - 44.38[11]
Aestivalis Grape (Vitis aestivalis), Black6.95-[11]
Red Raspberry (Rubus idaeus), raw0.620.00 - 3.99[11]
Beverages
Red Wine9.970.00 - 38.20[11]
White Wine0.040.00 - 0.35[11]
Other
Common Bean (Phaseolus vulgaris), Black, raw0.60-[11]

FW: Fresh Weight

Table 1: this compound Content in Various Food Sources. This table presents the average and range of this compound concentrations found in different foods, highlighting the significant variability.

Grape VarietyThis compound (mg/L)
Syrah277.54
Cabernet Sauvignon208.32
Cimin196.27
Öküzgözü170.81
Merlot74.26

Table 2: this compound Content in Red Grape Juices from Different Varieties. This table showcases the substantial differences in this compound levels among various grape cultivars.[5]

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail common methodologies for its extraction, isolation, and analysis.

Extraction and Isolation

A common method for the extraction and isolation of this compound from plant material, particularly grape skins, involves the following steps:

  • Extraction: The plant material (e.g., grape skins) is extracted with an acidic methanol solution (e.g., methanol/0.5 N HCl; 95:5 v/v).[6][13] This acidic environment helps to stabilize the flavylium cation form of the anthocyanin.

  • Purification: The crude extract is then loaded onto a Sephadex LH-20 column.[6][13]

  • Elution: The column is eluted with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1.0).[6][13] The fraction containing this compound is collected.

  • Purity Check and Lyophilization: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography with Diode-Array Detection-Mass Spectrometry (HPLC-DAD-MS). Fractions with high purity (>95%) are combined and freeze-dried to obtain a purified powder.[13]

Another effective isolation technique is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to isolate pure this compound from red wine.[14][15]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of this compound. A typical HPLC protocol involves:

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[16][17]

  • Column: A reversed-phase C18 column is commonly used for separation.[18]

  • Mobile Phase: A gradient elution is typically employed using a combination of an acidic aqueous phase (e.g., water/formic acid/acetic acid) and an organic solvent like acetonitrile.[17][18]

  • Detection: this compound is detected and quantified at its maximum absorbance wavelength, which is around 520 nm.[17][19]

  • Quantification: Quantification is performed by comparing the peak area of the sample to that of a pure this compound standard.[19]

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, contributing to its potential health benefits.

Anti-inflammatory Effects via NF-κB Pathway

One of the well-documented mechanisms of action for this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[20] In endothelial cells, it has been shown to decrease the degradation of IκBα and block the nuclear translocation of the p65 subunit of NF-κB.[20] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[20]

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB\n(p65/p50) NF-κB (p65/p50) NF-κB\n(p65/p50)_n NF-κB NF-κB\n(p65/p50)->NF-κB\n(p65/p50)_n Translocation Malvidin\n3-glucoside Malvidin 3-glucoside Malvidin\n3-glucoside->IκBα Inhibits Degradation DNA DNA NF-κB\n(p65/p50)_n->DNA Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin OMT Malvidin Malvidin Petunidin->Malvidin OMT This compound This compound Malvidin->this compound UFGT

References

The intricate pathway of malvidin 3-glucoside biosynthesis in plants: a technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core biosynthesis pathway of malvidin 3-glucoside, a key anthocyanin responsible for the red and purple hues in many plants. This document details the enzymatic steps, intermediate compounds, regulatory mechanisms, and quantitative data associated with its production. Furthermore, it offers detailed experimental protocols for the analysis of this pathway and visual representations of the core processes.

The Biosynthesis Pathway: From Phenylalanine to a Vibrant Pigment

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. This intricate metabolic route involves a series of enzymatic reactions that sequentially modify a precursor molecule to yield the final pigmented compound.

The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL)

4-coumaroyl-CoA then enters the flavonoid biosynthesis pathway. The first committed step is catalyzed by chalcone synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI) .

Naringenin is subsequently hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. At this crucial branch point, the pathway diverges towards different flavonoid classes. For the synthesis of this compound, flavonoid 3',5'-hydroxylase (F3'5'H) adds two hydroxyl groups to the B-ring of dihydrokaempferol, yielding dihydromyricetin.

The subsequent steps are specific to anthocyanin biosynthesis. Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin. This colorless intermediate is then oxidized by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), to form the unstable colored anthocyanidin, delphinidin.

To stabilize the delphinidin molecule, a glucose moiety is attached at the 3-position of the C-ring by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , forming delphinidin 3-glucoside. The final modifications leading to this compound involve methylation. An O-methyltransferase (OMT) first converts delphinidin 3-glucoside to petunidin 3-glucoside, and a subsequent methylation by the same or a different OMT yields this compound.

Malvidin_3_glucoside_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_anthocyanin Anthocyanin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin 3-glucoside Delphinidin 3-glucoside Delphinidin->Delphinidin 3-glucoside UFGT Petunidin 3-glucoside Petunidin 3-glucoside Delphinidin 3-glucoside->Petunidin 3-glucoside OMT This compound This compound Petunidin 3-glucoside->this compound OMT

Biosynthesis pathway of this compound.

Quantitative Data on the Biosynthesis Pathway

The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for every enzyme across all plant species is not available, the following tables summarize known quantitative information.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)Reference
CHS Arabidopsis thaliana4-Coumaroyl-CoA1.61.7
Malonyl-CoA6.2-
CHI Arabidopsis thalianaNaringenin chalcone301200
DFR Vitis viniferaDihydromyricetin25-
ANS Vitis viniferaLeucocyanidin50-
UFGT Vitis viniferaDelphinidin250-
UDP-Glucose1100-

Table 2: this compound Concentration in Plant Tissues

Plant SpeciesTissueConcentration (mg/100g FW)Reference
Vitis vinifera (Cabernet Sauvignon)Grape Skin150-300
Vitis vinifera (Merlot)Grape Skin100-250

An In-depth Technical Guide to Malvidin 3-Glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside, a prominent anthocyanin, is a key determinant of the color of many red wines and fruits. Beyond its role as a natural pigment, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its extraction, characterization, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound, also known as oenin, is a member of the flavonoid family. Its structure consists of a malvidin aglycone, which is a 3',5'-di-O-methylated derivative of delphinidin, linked to a glucose molecule at the 3-hydroxyl position via an O-glycosidic bond.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Synonyms Oenin, Malvidin 3-O-glucoside, Malvidin-3-O-β-D-glucoside[1][2]
CAS Number 18470-06-9[1][2]
Chemical Formula C₂₃H₂₅O₁₂⁺[1]
Molecular Weight 493.4 g/mol [1]
SMILES COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, stability, and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point Not available[4]
Boiling Point Not available[4]
Water Solubility 0.37 g/L (Predicted)[4]
Solubility Soluble in Methanol and Water.[5] Soluble in DMSO and DMF.[6]Multiple Sources
pKa (Strongest Acidic) 6.38 (Predicted)[4]

The solubility of this compound is influenced by the pH of the medium. Its solubility in water increases at lower pH values due to the protonation of the molecule.[7]

Biological Activities and Signaling Pathways

This compound is recognized for its potent antioxidant and anti-inflammatory properties. These activities are primarily attributed to its ability to scavenge free radicals and modulate key inflammatory signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated in various in vitro assays. It can effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ / ValueReference
DPPH radical scavenging activity Lower than Vitisin A[8]
FRAP (Ferric Reducing Antioxidant Power) Higher than Vitisin A[8]
Anti-inflammatory Activity and the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (IL-6, MCP-1).[9] this compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK activates IkB-alpha IκBα IKK->IkB-alpha phosphorylates IKK->IkB-alpha degradation NF-kB NF-κB (p65/p50) IkB-alpha->NF-kB inhibits p65 p65 p50 p50 NF-kB_n NF-κB (p65/p50) NF-kB->NF-kB_n translocates Malvidin_3_glucoside Malvidin 3-glucoside Malvidin_3_glucoside->IkB-alpha inhibits degradation Malvidin_3_glucoside->NF-kB_n inhibits translocation p65_n p65 p50_n p50 DNA DNA NF-kB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (ICAM-1, VCAM-1, IL-6, MCP-1) DNA->Pro_inflammatory_Genes activates transcription

NF-κB Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Extraction and Isolation of this compound from Grape Skins

This protocol describes a common method for the extraction and purification of this compound from grape skins.

Extraction_Workflow start Grape Skins extraction Extraction with Acidified Methanol (Methanol/0.5 N HCl; 95:5 v/v) start->extraction filtration Vacuum Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration purification Column Chromatography (e.g., Amberlite XAD-7) concentration->purification hplc Preparative HPLC purification->hplc end Pure this compound hplc->end characterization Characterization (NMR, MS) end->characterization

Workflow for Extraction and Isolation of this compound.

Methodology:

  • Extraction: Grape skins are extracted with a solution of methanol acidified with hydrochloric acid (e.g., methanol/0.5 N HCl; 95:5 v/v).[1] The mixture is agitated for a specified period to ensure efficient extraction.

  • Filtration and Concentration: The extract is filtered under vacuum to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The concentrated extract is subjected to column chromatography for initial purification. A common resin used for this purpose is Amberlite XAD-7.

  • Preparative HPLC: Further purification to obtain high-purity this compound is achieved using preparative high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HPLC Analysis of this compound

This protocol outlines a typical analytical HPLC method for the quantification of this compound.

Table 4: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water/Formic Acid (e.g., 90:10 v/v)
Mobile Phase B Acetonitrile/Water/Formic Acid (e.g., 50:40:10 v/v/v)
Gradient A time-based gradient from a lower to a higher concentration of mobile phase B
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) at 520 nm
Injection Volume 20 µL
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α-Induced Inflammation in HUVECs

This protocol details an in vitro assay to evaluate the anti-inflammatory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium until they reach confluence.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 18 hours).

  • Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 6 hours) to induce an inflammatory response.

  • Endpoint Analysis:

    • Protein Expression: The expression of adhesion molecules (ICAM-1, VCAM-1) and cytokines (MCP-1) in the cell culture supernatant or cell lysates is quantified using ELISA or Western blotting.

    • mRNA Expression: The mRNA levels of the corresponding genes are measured by quantitative real-time PCR (qRT-PCR).

    • NF-κB Translocation: The nuclear translocation of the p65 subunit of NF-κB is assessed by immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.

Biosynthesis of this compound

This compound is synthesized in plants through the flavonoid biosynthesis pathway. This pathway starts from the general phenylpropanoid pathway, leading to the formation of chalcones, which are then converted through a series of enzymatic steps to anthocyanidins. The final steps involve glycosylation, where a glucose molecule is attached to the malvidin aglycone by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Chalcone Chalcone p_Coumaric_acid->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin (Malvidin) Leucoanthocyanidin->Anthocyanidin ANS Malvidin_3_glucoside This compound Anthocyanidin->Malvidin_3_glucoside UFGT PAL PAL C4H C4H CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS UFGT UFGT

Simplified Biosynthesis Pathway of this compound.

Conclusion

This compound is a multifaceted natural compound with significant potential in the fields of food science, nutrition, and medicine. Its well-characterized chemical structure and properties, coupled with its potent antioxidant and anti-inflammatory activities, make it a compelling candidate for further investigation and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this promising anthocyanin. Future research should focus on elucidating its bioavailability and in vivo efficacy in various disease models.

References

The Physiological Significance of Malvidin 3-Glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside, a prominent member of the anthocyanin family, plays a multifaceted role in plant physiology, extending far beyond its contribution to the vibrant purple and red hues of flowers and fruits. This technical guide provides an in-depth exploration of the physiological importance of this compound, detailing its functions in pollination, seed dispersal, and as a crucial component of the plant's defense arsenal against a variety of biotic and abiotic stressors. Through its potent antioxidant properties, this molecule is instrumental in mitigating cellular damage from reactive oxygen species (ROS) generated under adverse conditions such as high-intensity light, UV radiation, and temperature extremes. This document synthesizes current research to present a comprehensive overview of the biosynthesis of this compound, its regulatory signaling pathways, and its direct impact on plant resilience and reproductive success. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside quantitative data to support the described physiological effects. This guide is intended to be a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development, offering insights into the intricate mechanisms by which this vital anthocyanin contributes to plant survival and adaptation.

Introduction

This compound is an anthocyanin, a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors seen in the plant kingdom.[1] Beyond its role as a pigment, this compound is a key secondary metabolite that significantly influences a plant's interaction with its environment. It is particularly abundant in the skins of red grapes (Vitis vinifera), blueberries, and the flowers of various species, contributing not only to their visual appeal but also to their ecological fitness and resilience.[1][2] This guide delves into the core physiological functions of this compound, its biosynthesis, and the experimental methodologies used to study its role in plants.

Core Physiological Roles of this compound

The physiological contributions of this compound are diverse, impacting processes from reproduction to defense.

Attracting Pollinators and Seed Dispersers

The coloration provided by this compound in flowers and fruits is a critical visual cue for attracting animal pollinators and seed dispersers.[3] The specific hue, which can be modulated by pH and the presence of co-pigments, can be tailored to the visual systems of specific pollinators, thereby enhancing reproductive success. For instance, the purple-type flowers of the Eastern Redbud (Cercis canadensis L.) contain significant amounts of this compound, which contributes to their distinct color that attracts pollinators.[4]

Protection Against Abiotic Stress

This compound plays a significant protective role against various abiotic stressors.

Plants accumulate anthocyanins, including this compound, in their epidermal tissues to shield photosynthetic tissues from the damaging effects of excessive UV-B and high-intensity visible light.[5] These molecules absorb high-energy photons, preventing them from generating harmful reactive oxygen species (ROS) that can damage cellular components.[5] The phenylpropanoid pathway, which produces anthocyanins, is activated by UV radiation, leading to the accumulation of these protective pigments.

There is evidence to suggest that anthocyanins like this compound contribute to tolerance against both high and low temperature stress. In the case of cold stress, the accumulation of anthocyanins has been correlated with a lower rate of cell death in leaves by countering ROS.[3]

Under water deficit conditions, many plant species upregulate the biosynthesis of anthocyanins. The accumulation of this compound in the leaves and other tissues during drought is thought to enhance the plant's antioxidant capacity, thereby mitigating oxidative stress induced by water scarcity.[6] Studies on grapevine have shown that water deficit leads to an increased concentration of this compound in grape skins.[6]

Antioxidant and Biotic Stress Defense

As a potent antioxidant, this compound can directly scavenge free radicals, thus protecting the plant from oxidative damage.[1] This antioxidant activity is also crucial in the plant's defense against pathogens. Upon pathogen attack, plants often exhibit a "hypersensitive response" which involves the rapid production of ROS to limit the spread of the pathogen. This compound can help to contain this oxidative burst and protect the host tissues from excessive damage. There is evidence that this compound can inhibit the growth of certain plant pathogens.[7]

Quantitative Data on this compound

The concentration of this compound varies significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize some of the available quantitative data.

Plant SpeciesTissueConditionThis compound Concentration (mg/100g FW)Reference
Cercis canadensis L.Petiole (Purple-type flower)Normal2.36[4]
Cercis canadensis L.Petiole (Red-type flower)NormalNot Detected[4]
Cercis canadensis L.Petiole (White-type flower)NormalNot Detected[4]
Cercis canadensis L.Petiole (Purple foliage)Normal8.28[4]
Cercis canadensis L.Petiole (Non-purple foliage)Normal0.45[4]

Table 1: Concentration of this compound in Eastern Redbud (Cercis canadensis L.) Petioles.

AssayIC50 Value (µM)Reference
COX-1 Inhibition74.78 ± 0.06[8]
COX-2 Inhibition39.92 ± 3.02[8]

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of this compound.

Antioxidant AssayAntioxidant PerformanceReference
FRAP3.77 ± 0.13 mM Trolox/g phenol[9]
DPPH2.14 ± 0.07 mM Trolox/g phenol[9]

Table 3: Antioxidant Performance of this compound in FRAP and DPPH Assays.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of this compound from plant tissues, such as grape skins.

Materials:

  • Fresh or frozen plant tissue

  • Acidified methanol (Methanol/0.5 N HCl; 95:5 v/v)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Sephadex LH-20 column

  • Aqueous HCl (0.1 M, pH 1.0)

Procedure:

  • Homogenize the plant tissue in acidified methanol.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant, which contains the anthocyanins.

  • Concentrate the supernatant using a rotary evaporator.

  • Resuspend the concentrated extract in a minimal volume of acidic water (0.1 M HCl, pH 1.0).

  • Load the resuspended extract onto a Sephadex LH-20 column pre-conditioned with acidic water.

  • Elute the column with the aqueous HCl solution.

  • Collect the fractions containing this compound, which can be monitored by HPLC analysis of the fractions.

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water/Formic Acid (90:10 v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard curve using a pure standard of this compound at various concentrations.

  • Filter the extracted plant samples through a 0.45 µm syringe filter.

  • Inject a known volume of the filtered sample onto the HPLC column.

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Antioxidant Activity Assays

Materials:

  • DPPH solution in methanol.

  • This compound extract or standard.

  • Methanol.

  • Spectrophotometer.

Procedure:

  • Prepare different concentrations of the this compound sample in methanol.

  • Add a fixed volume of the DPPH solution to each sample concentration.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.

Materials:

  • ABTS solution.

  • Potassium persulfate solution.

  • This compound extract or standard.

  • Ethanol or buffer.

  • Spectrophotometer.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical cation solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of the this compound sample.

  • Add a fixed volume of the diluted ABTS radical cation solution to each sample concentration.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Signaling Pathways and Logical Relationships

Anthocyanin Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H, F3'5'H Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside UFGT Peonidin_3_glucoside Peonidin_3_glucoside Cyanidin_3_glucoside->Peonidin_3_glucoside Methyltransferase Delphinidin Delphinidin Malvidin Malvidin Delphinidin->Malvidin OMT Malvidin_3_glucoside Malvidin_3_glucoside Malvidin->Malvidin_3_glucoside UFGT Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'H, F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Leucodelphinidin->Delphinidin ANS UVB_Stress_Response UVB_Radiation UVB_Radiation ROS_Production ROS_Production UVB_Radiation->ROS_Production Transcription_Factors Activation of Transcription Factors (e.g., MYB, bHLH, WD40) UVB_Radiation->Transcription_Factors Direct Signaling ABA_Signaling ABA_Signaling ROS_Production->ABA_Signaling ABA_Signaling->Transcription_Factors Anthocyanin_Biosynthesis_Genes Upregulation of Anthocyanin Biosynthesis Genes (CHS, CHI, F3H, DFR, ANS, UFGT) Transcription_Factors->Anthocyanin_Biosynthesis_Genes Malvidin_3_glucoside_Accumulation Malvidin_3_glucoside_Accumulation Anthocyanin_Biosynthesis_Genes->Malvidin_3_glucoside_Accumulation Stress_Tolerance Stress_Tolerance Malvidin_3_glucoside_Accumulation->Stress_Tolerance Antioxidant Activity, UV Screening Experimental_Workflow Plant_Sample Plant Tissue Sample Extraction Extraction with Acidified Methanol Plant_Sample->Extraction Purification Purification by Column Chromatography Extraction->Purification Quantification Quantification by HPLC-DAD Purification->Quantification Functional_Assays Functional Assays (e.g., Antioxidant Activity) Purification->Functional_Assays Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Functional_Assays->Data_Analysis

References

The Stability of Malvidin 3-Glucoside Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of malvidin 3-glucoside, a prominent anthocyanin, across a range of pH conditions. Understanding the pH-dependent stability of this compound is critical for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where environmental pH can significantly impact its efficacy, bioavailability, and appearance. This document summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of the chemical transformations involved.

Introduction to this compound and pH-Dependent Stability

This compound is a major anthocyanin found in many fruits and vegetables, including grapes, berries, and red wine.[1][2] Its structure, characterized by the flavylium cation, is highly susceptible to changes in pH, leading to a cascade of reversible and irreversible reactions that alter its color and chemical integrity.[3][4][5][6] Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3), where the red flavylium cation predominates.[5][7][8] As the pH increases, the molecule undergoes transformations to colorless or less stable forms, and degradation reactions become more prominent, particularly in neutral to alkaline conditions.[3][4][6]

Quantitative Stability Data

The stability of this compound is often quantified by its degradation rate constant (k) or half-life (t½) at a given pH and temperature. The following table summarizes quantitative data on the stability of this compound at various pH values, compiled from multiple studies. It is important to note that experimental conditions such as temperature and solvent composition can influence these values.

pHTemperature (°C)Initial ConcentrationDegradation Rate Constant (k)Half-life (t½)ObservationsReference
1.5Not Specified25 mg/L--Degradation accelerated with increasing pH.[9]
3.05, 30, 601% wine powder solution--More stable at lower temperatures.[10]
3.3Not SpecifiedNot Specified--Favorable for co-pigmentation, inhibiting precipitation.[1][11][12]
3.5Not Specified25 mg/L--Degradation follows first-order kinetics.[9]
4.5Not Specified25 mg/L--Degradation accelerated with increasing pH.[9]
6.05, 30, 601% wine powder solution--Less stable compared to pH 3.0.[10]
6.3Not Specified2 x 10⁻⁵ M1.5 x 10⁻⁶ s⁻¹-Monoexponential degradation kinetics observed.[3]
7.4 (Physiological pH)Not SpecifiedNot Specified--Degradation reactions occur faster, preventing equilibrium.[3][4][13][14]
8.1251 x 10⁻³ M--Formation of malvidin-3-O-glucoside dimer observed after 2 and 24 hours.[3]
11.6Not SpecifiedNot Specified--Degradation rate can be calculated from the disappearance of the flavylium cation.[15][16]

Chemical Transformations and Degradation Pathways

The structural changes of this compound across the pH spectrum are complex, involving multiple equilibrium species and degradation products.

pH-Dependent Equilibrium of this compound

The following diagram illustrates the reversible chemical transformations of this compound as a function of pH. In highly acidic conditions, the red flavylium cation (AH+) is the dominant species. As the pH increases, hydration leads to the formation of the colorless carbinol pseudobase (B). Deprotonation of the flavylium cation yields the violet quinonoidal base (A). Further increases in pH can lead to the formation of the chalcone (C), which exists in cis and trans isomeric forms and is typically colorless or yellowish.[6]

ph_dependent_equilibrium AH Flavylium Cation (Red) (pH < 3) B Carbinol Pseudobase (Colorless) AH->B + H2O - H+ A Quinonoidal Base (Violet) (pH 4-6) AH->A - H+ + H+ C Chalcone (Colorless/Yellowish) (pH > 7) B->C Ring Opening

Caption: pH-dependent equilibrium of this compound species.

Degradation Pathway at Neutral to Alkaline pH

In neutral to slightly basic conditions, particularly around physiological pH (7.4), the degradation of this compound accelerates.[3][4] The primary degradation pathway involves the opening of the pyran ring of the chalcone form, leading to the formation of smaller phenolic compounds.

degradation_pathway Mv3g This compound (at neutral/alkaline pH) Chalcone Chalcone Intermediate Mv3g->Chalcone Ring Opening Degradation Irreversible Degradation Chalcone->Degradation Products Degradation Products (e.g., Syringic Acid, Phloroglucinaldehyde) Degradation->Products

Caption: Simplified degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound is typically evaluated using spectrophotometric and chromatographic methods.

General Experimental Workflow for pH Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound at different pH values.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution of this compound Incubation Incubate Samples at Controlled Temperature Stock->Incubation Buffers Prepare Buffer Solutions at Various pH Values Buffers->Incubation Sampling Take Aliquots at Specific Time Intervals Incubation->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC UVVis UV-Vis Spectrophotometry Sampling->UVVis Quantification Quantify this compound Concentration HPLC->Quantification UVVis->Quantification Kinetics Determine Degradation Kinetics (k, t½) Quantification->Kinetics

Caption: General workflow for pH stability testing of this compound.

Detailed Methodologies

4.2.1. Sample Preparation

  • Stock Solution Preparation: A stock solution of this compound is prepared in an acidic solvent (e.g., 0.1 M HCl) to ensure initial stability.[3] The concentration is determined spectrophotometrically.

  • Buffer Preparation: A series of buffer solutions covering the desired pH range are prepared. Universal buffers or specific buffer systems (e.g., citrate-phosphate for acidic range, phosphate for neutral range, borate for alkaline range) can be used.[3][17]

  • Incubation: Aliquots of the this compound stock solution are added to the different buffer solutions to achieve the desired final concentration. The samples are then incubated in a controlled environment (e.g., water bath or incubator) at a specific temperature.[9][18]

4.2.2. Analytical Methods

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the preferred method for quantifying the concentration of this compound and identifying its degradation products over time.

    • Column: A reversed-phase C18 column is typically used.[3]

    • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][19]

    • Detection: The DAD detector is set to monitor the absorbance at the λmax of the flavylium cation (around 520-530 nm) and at other wavelengths to detect degradation products.[3][20]

  • UV-Vis Spectrophotometry: This method can be used to monitor the overall color change and the disappearance of the flavylium cation. The absorbance is measured at the λmax of the flavylium cation. The pH-differential method can be used to determine total monomeric anthocyanin content.[18][19][21]

  • Stopped-Flow Spectrophotometry: This technique is used to study the rapid kinetics of the reversible transformations between the different forms of this compound (flavylium cation, quinonoidal base, etc.) immediately after a pH jump.[3][13]

4.2.3. Data Analysis

The concentration of this compound at each time point is plotted against time. The degradation kinetics are often modeled using a first-order reaction model, from which the degradation rate constant (k) and half-life (t½) can be calculated.[9]

Conclusion

The stability of this compound is profoundly influenced by pH. It exhibits maximum stability in highly acidic environments, where the colored flavylium cation is the predominant form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes a series of transformations to less stable forms, and degradation processes accelerate, leading to a loss of color and biological activity. A thorough understanding of these pH-dependent behaviors, facilitated by robust experimental protocols and analytical techniques, is essential for the effective formulation and application of this compound in various industries. Researchers and developers must carefully consider the pH of the surrounding matrix to ensure the stability and efficacy of this valuable natural compound.

References

Degradation of Malvidin 3-Glucoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside, a primary anthocyanin responsible for the red and purple hues in many fruits and vegetables, is of significant interest to the food, pharmaceutical, and nutraceutical industries for its vibrant color and potential health benefits. However, its inherent instability presents a considerable challenge for its application. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its degradation products, the mechanisms of their formation, and the analytical methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with anthocyanins.

Introduction

Anthocyanins, a subclass of flavonoids, are water-soluble pigments that have garnered substantial attention for their antioxidant, anti-inflammatory, and potential therapeutic properties. This compound is one of the most abundant anthocyanins found in nature, particularly in red grapes and wine. The stability of this compound is paramount for maintaining the color and bioactive properties of products in which it is a component. This guide delves into the chemical transformations that this compound undergoes under various conditions, leading to its degradation.

Factors Influencing the Degradation of this compound

The degradation of this compound is a complex process influenced by a multitude of factors, including:

  • pH: The structure and stability of this compound are highly pH-dependent. In acidic conditions (pH < 3), the flavylium cation, which imparts a red color, is the predominant and most stable form. As the pH increases, it undergoes hydration and proton transfer reactions to form the colorless carbinol pseudobase and the blue quinonoidal base. At neutral to alkaline pH, the molecule is highly unstable and prone to degradation.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation often involves the hydrolysis of the glycosidic bond and the opening of the heterocyclic C-ring.

  • Oxygen: The presence of oxygen can lead to the oxidative degradation of this compound, resulting in the formation of various phenolic acids and other smaller molecules.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of the anthocyanin structure.

  • Enzymes: Enzymes such as polyphenol oxidases (PPOs) and peroxidases can catalyze the degradation of this compound.

  • Microwave Treatment: Microwave irradiation can accelerate degradation through both thermal and non-thermal effects, potentially leading to the formation of unique degradation products.

Major Degradation Products of this compound

The degradation of this compound results in the formation of several smaller molecules. The primary degradation products identified in various studies are:

  • Syringic Acid: Formed through the cleavage of the C-ring of the malvidin aglycone.

  • 2,4,6-Trihydroxybenzaldehyde (Phloroglucinol Aldehyde): Another product resulting from the cleavage of the C-ring.

  • Vanillic Acid and Protocatechuic Acid: These phenolic acids can be formed through further degradation and modification of the initial breakdown products.

  • This compound Chalcone: Formed by the opening of the C-ring, this chalcone is a key intermediate in the degradation pathway.

Quantitative Data on this compound Degradation

The rate and extent of this compound degradation are dependent on the specific conditions. The following tables summarize quantitative data from various studies.

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
3.060--[1]
6.060--[1]
3.598 ± 2-Follows first-order kinetics[2]
3.5100 (Microwave)Shorter than water bathFollows first-order kinetics[2]

Table 1: Effect of pH and Temperature on this compound Degradation. This table illustrates the influence of pH and temperature on the stability of this compound. Note that specific half-life and rate constant values were not always provided in the search results, but the trend of increased degradation with higher pH and temperature is consistently reported.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of anthocyanins and their degradation products.

Objective: To separate and quantify this compound and its degradation products in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Standards of expected degradation products (e.g., syringic acid, 2,4,6-trihydroxybenzaldehyde)

Procedure:

  • Sample Preparation:

    • Extract anthocyanins from the sample matrix using an appropriate solvent (e.g., acidified methanol).

    • Centrifuge the extract to remove solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient Elution:

      • 0-15 min: 10-25% B

      • 15-30 min: 25-40% B

      • 30-35 min: 40-10% B (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection:

      • Monitor at 520 nm for this compound.

      • Monitor at 280 nm for phenolic degradation products (e.g., syringic acid).

      • Acquire full spectra (200-600 nm) to aid in peak identification.

  • Quantification:

    • Prepare a series of standard solutions of this compound and its degradation products of known concentrations.

    • Inject the standards and the sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown degradation products.

Objective: To identify and confirm the structure of this compound degradation products.

Instrumentation:

  • Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • As per HPLC-DAD protocol.

Procedure:

  • Sample Preparation and LC Conditions:

    • Follow the same procedure as for HPLC-DAD.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive and/or negative electrospray ionization (ESI).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Desolvation and Cone): 600 L/hr and 50 L/hr, respectively.

    • Tandem MS (MS/MS): For structural elucidation, perform fragmentation of parent ions of interest.

  • Data Analysis:

    • Identify peaks based on their mass-to-charge ratio (m/z).

    • Compare the fragmentation patterns of unknown peaks with those of known standards or with literature data to confirm their identity.

Degradation Pathways and Visualizations

The degradation of this compound can proceed through several pathways depending on the conditions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key degradation routes.

General Degradation Pathway of this compound

This pathway shows the initial steps of degradation, including the formation of the chalcone and subsequent cleavage to phenolic acids.

Degradation_Pathway Mv3g This compound (Flavylium Cation) Chalcone This compound Chalcone Mv3g->Chalcone  pH increase  C-ring opening Aglycone Malvidin (Aglycone) Chalcone->Aglycone  Hydrolysis SyringicAcid Syringic Acid Aglycone->SyringicAcid  Oxidative  Cleavage Phloroglucinol 2,4,6-Trihydroxybenzaldehyde Aglycone->Phloroglucinol  Oxidative  Cleavage

General degradation pathway of this compound.
Experimental Workflow for Degradation Analysis

This diagram outlines a typical experimental workflow for studying the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample containing This compound Extraction Extraction with acidified solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_DAD HPLC-DAD (Quantification) Filtration->HPLC_DAD LC_MS LC-MS (Identification) Filtration->LC_MS Quant_Data Quantitative Data (Concentration, Kinetics) HPLC_DAD->Quant_Data Qual_Data Qualitative Data (Structural Elucidation) LC_MS->Qual_Data

Experimental workflow for degradation analysis.

Conclusion

The degradation of this compound is a multifaceted process that significantly impacts the quality and bioactivity of various products. A thorough understanding of the factors influencing its stability, the resulting degradation products, and the analytical techniques for their characterization is crucial for developing strategies to mitigate its degradation and harness its full potential. This technical guide provides a foundational understanding and practical methodologies to aid researchers and professionals in the field of food science, pharmacology, and drug development in their work with this important anthocyanin. Further research is warranted to explore novel stabilization techniques and to fully elucidate the complex degradation pathways under various processing and storage conditions.

References

The In Vivo Journey of Malvidin 3-Glucoside: A Technical Guide to its Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malvidin 3-glucoside, a prominent anthocyanin found in red grapes, berries, and red wine, has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its bioavailability and metabolic fate within the body is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Bioavailability of this compound: A Quantitative Perspective

The bioavailability of this compound is generally low and exhibits significant inter-individual variation. Following oral ingestion, it is absorbed from the stomach and small intestine, with peak plasma concentrations typically observed within 1 to 2 hours. The majority of ingested this compound, however, reaches the colon where it is extensively metabolized by the gut microbiota.

Pharmacokinetic Data in Humans

Clinical studies have provided valuable insights into the pharmacokinetics of this compound in humans. The following tables summarize key quantitative data from studies involving the consumption of red wine and red grape juice, rich sources of this anthocyanin.

BeverageDose of this compound (mg)Number of SubjectsCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Urinary Excretion (% of dose)Reference
Red Wine686 healthy malesNot explicitly stated, but plasma concentrations were measured~0.83288 ± 127< 0.03% within 6h[1][2]
Dealcoholized Red Wine586 healthy malesNot explicitly stated, but plasma concentrations were measured~1.5214 ± 124Not reported[1][2]
Red Grape Juice1176 healthy males~2.81.5 - 3662 ± 210Not reported[1][2][3]
Red Wine279.6 (total anthocyanins)9 healthy volunteersNot specified for this compound aloneNot specified for this compound aloneNot specified for this compound alone0.18% (total anthocyanins) within 7h[4]
Red Grape Juice283.5 (total anthocyanins)9 healthy volunteersNot specified for this compound aloneNot specified for this compound aloneNot specified for this compound alone0.23% (total anthocyanins) within 7h[4]

Table 1: Pharmacokinetic parameters of this compound in humans after consumption of different beverages. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Bioavailability in Animal Models

Animal studies, primarily in rats, have been instrumental in understanding the absorption, distribution, and metabolism of this compound.

Animal ModelRoute of AdministrationDoseTissue DistributionKey FindingsReference
RatsOralNot specifiedStomach, small intestine, plasma, urineThis compound can be absorbed in its intact glycosylated form.[5]
RatsOral5 mg/kgGutThis compound demonstrated anti-inflammatory effects in the gut.[6]
MiceOralNot specifiedColonModulated gut microbiota and ameliorated colitis.[7]

Table 2: Summary of in vivo studies on this compound bioavailability in animal models.

Metabolism of this compound: A Two-Phase Process

The metabolism of this compound is a complex process involving both host and microbial enzymatic activities. It can be broadly divided into two phases: metabolism in the upper gastrointestinal tract and extensive degradation by the gut microbiota in the colon.

Phase I and Phase II Metabolism

After absorption, this compound can undergo Phase II metabolism, primarily in the liver, where it can be conjugated with glucuronic acid or sulfate groups to increase its water solubility and facilitate excretion. However, studies have reported that conjugated metabolites of this compound are often not detected in plasma or urine, suggesting that this may be a minor metabolic pathway for this specific anthocyanin[1][2].

Gut Microbiota Metabolism

The majority of ingested this compound reaches the colon intact, where it is subjected to the vast metabolic capacity of the gut microbiota. The primary metabolic transformation is the cleavage of the glycosidic bond by bacterial β-glucosidases, releasing the aglycone, malvidin. The malvidin aglycone is unstable and undergoes further degradation. One of the major breakdown products identified is syringic acid [8]. Other phenolic acids may also be formed. These smaller phenolic metabolites are more readily absorbed into the bloodstream and are thought to contribute significantly to the overall health effects attributed to this compound consumption.

Experimental Protocols for In Vivo Studies

Detailed and standardized protocols are crucial for obtaining reliable and comparable data on the bioavailability and metabolism of this compound. Below are synthesized methodologies based on common practices reported in the literature.

Human Clinical Trials

A typical human clinical trial to assess the bioavailability of this compound would involve the following steps:

  • Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, no history of gastrointestinal diseases, not taking medications that could interfere with absorption or metabolism).

  • Dietary Control: Subjects follow a low-polyphenol diet for a specified period (e.g., 48 hours) before the study to minimize baseline levels of phenolic compounds.

  • Intervention: Subjects consume a standardized dose of this compound, either as a pure compound or within a food matrix (e.g., red wine, grape juice).

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-ingestion into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Complete urine collections are performed over a specified period (e.g., 0-24 hours) and stored at -20°C or -80°C.

  • Sample Preparation and Analysis: Plasma and urine samples are prepared for analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or diode array detection (DAD) for the quantification of this compound and its metabolites.

Animal Studies (Rat Model)
  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are typically used. They are housed in a controlled environment (temperature, light-dark cycle) and allowed to acclimatize for at least one week.

  • Diet: Animals are fed a standard chow diet. For specific studies, a custom diet with or without this compound is provided.

  • Administration of this compound: this compound is administered orally via gavage at a specific dose.

  • Sample Collection:

    • Blood: Blood is collected via tail vein or cardiac puncture at designated time points. Plasma is prepared and stored as in human studies.

    • Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces.

    • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, intestine, brain) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Sample Processing and Analysis: Tissues are homogenized, and all samples undergo extraction and purification steps before analysis by HPLC-MS/MS.

Quantification by HPLC-MS/MS

The quantification of this compound and its metabolites in biological matrices is a critical step. HPLC-MS/MS offers high sensitivity and selectivity.

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is commonly used to remove interfering substances.

    • Tissues: Homogenization followed by liquid-liquid or solid-phase extraction.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of two mobile phases, such as water with a small percentage of formic acid (to maintain anthocyanin stability) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

  • Quantification: Quantification is achieved by using a calibration curve constructed with authentic standards.

Signaling Pathways and Logical Relationships

This compound and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes related to health and disease.

Metabolic Pathway of this compound in the Gut

The following diagram illustrates the breakdown of this compound by the gut microbiota.

malvidin_metabolism M3G This compound Aglycone Malvidin (Aglycone) M3G->Aglycone Gut Microbiota (β-glucosidase) Metabolites Phenolic Acid Metabolites (e.g., Syringic Acid) Aglycone->Metabolites Further Degradation Absorption Absorption Metabolites->Absorption

Caption: Gut microbial metabolism of this compound.

Experimental Workflow for In Vivo Bioavailability Studies

This diagram outlines the typical workflow for an in vivo study investigating the bioavailability of this compound.

experimental_workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Analysis Subject_Selection Subject Selection (Human or Animal) Dietary_Control Dietary Control Subject_Selection->Dietary_Control Dosing Dosing with This compound Dietary_Control->Dosing Blood Blood Samples Dosing->Blood Urine Urine Samples Dosing->Urine Tissues Tissues (Animal) Dosing->Tissues Sample_Prep Sample Preparation (Extraction, Purification) Blood->Sample_Prep Urine->Sample_Prep Tissues->Sample_Prep HPLC_MSMS HPLC-MS/MS Quantification Sample_Prep->HPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis HPLC_MSMS->Data_Analysis

Caption: General experimental workflow for in vivo bioavailability studies.

Modulation of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nf_kb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB sequesters in cytoplasm Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates M3G This compound M3G->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Involvement in PI3K/Akt Signaling Pathway

Emerging evidence suggests that this compound may also interact with the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.

pi3k_akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effects (Cell Survival, Growth) Akt->Downstream M3G This compound M3G->PI3K modulates?

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The in vivo bioavailability of this compound is limited, with a significant portion undergoing extensive metabolism by the gut microbiota. The resulting phenolic acid metabolites, such as syringic acid, are readily absorbed and likely contribute to the observed health benefits. Further research is needed to fully elucidate the complete metabolic profile and to understand the specific roles of the parent compound and its various metabolites in modulating key signaling pathways. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for future studies aimed at unraveling the complex in vivo journey of this promising natural compound.

References

An In-depth Technical Guide to the Potential Health Benefits of Malvidin 3-Glucoside Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside (M3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current research on the health benefits of M3G supplementation. We delve into its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic regulatory effects. This document details the molecular mechanisms and signaling pathways through which M3G exerts its biological activities, supported by quantitative data from in vitro, in vivo, and human studies. Furthermore, we provide detailed experimental protocols for key assays and visualizations of critical signaling pathways to facilitate further research and development in this promising area of nutritional science and pharmacology.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many plants.[1] Among these, this compound (M3G) is one of the most abundant in the human diet, particularly in red grapes and red wine.[2] A growing body of evidence suggests that M3G possesses a wide range of biological activities, making it a compelling candidate for nutraceutical and pharmaceutical development.[1][3] These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties, which are linked to the modulation of critical cellular signaling pathways.[1] This guide aims to provide a detailed technical summary of the health benefits of M3G, focusing on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental methodologies to aid in the design of future investigations.

Bioavailability and Metabolism

The therapeutic efficacy of any bioactive compound is contingent upon its absorption and metabolism. Studies in humans have shown that M3G is absorbed, appearing in plasma and urine after ingestion.[4][5] However, its bioavailability is considered relatively low.[6]

A human study involving six healthy male subjects investigated the bioavailability of M3G from red wine, dealcoholized red wine, and red grape juice.[4][5] The results indicated that M3G was absorbed in its glycosylated form, with no aglycone, sulfate, or glucuronate conjugates detected in plasma or urine.[4][5] The area under the plasma concentration curve showed a linear relationship with the amount of M3G consumed.[4]

Table 1: Bioavailability of this compound in Humans

Beverage (500 mL)M3G Content (mg)Area Under Plasma Concentration Curve (nmol x h/L)
Red Wine68288 +/- 127
Dealcoholized Red Wine58214 +/- 124
Red Grape Juice117662 +/- 210
Data from Bub et al. (2001).[4][5]

Molecular Mechanisms and Health Benefits

Antioxidant and Anti-inflammatory Effects

M3G exhibits significant antioxidant and anti-inflammatory properties, which are central to its protective effects against a range of pathologies.[1] These effects are mediated through the modulation of key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[1][2][7]

3.1.1. Nrf2/HO-1 Pathway Activation

M3G has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[7][8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[2][7] This mechanism contributes to the cytoprotective effects of M3G against oxidative stress.[7][8]

Nrf2_Pathway cluster_0 M3G This compound Nrf2 Nrf2 M3G->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., peroxynitrite) Keap1 Keap1 ROS->Keap1 induces conformational change Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE HO1 HO-1 Expression ARE->HO1 activates Antioxidant Antioxidant Response & Cytoprotection HO1->Antioxidant Nrf2_n Nrf2 Nrf2_n->ARE binds

Figure 1: M3G-mediated activation of the Nrf2/HO-1 signaling pathway.

3.1.2. Inhibition of the NF-κB Pathway

Chronic inflammation is a key contributor to many diseases. M3G has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[2][9][10] It can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[11] This leads to a downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][9][12]

NFkB_Pathway cluster_0 M3G This compound IkBa IκBα M3G->IkBa prevents degradation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Peroxynitrite, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB_n->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2: Inhibition of the NF-κB inflammatory pathway by M3G.

Table 2: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusM3G ConcentrationObserved EffectReference
Bovine Aortic Endothelial CellsPeroxynitrite25 µMInhibition of NF-κB activation, suppression of iNOS and COX-2 expression.[9]
Human Endothelial CellsTNF-α1 µM35.9% inhibition of MCP-1, 54.4% inhibition of ICAM-1, 44.7% inhibition of VCAM-1.[10]
Human Microglial (HMC3) Cellsα-synuclein + MPTP50 µMAttenuation of pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) expression.[7][8]
Cardiovascular Protection

M3G has demonstrated significant potential in promoting cardiovascular health through various mechanisms, including improving endothelial function and protecting against myocardial injury.[1][9]

3.2.1. Endothelial Function

M3G can enhance the bioavailability of nitric oxide (NO) by upregulating endothelial NO synthase (eNOS) expression and activity.[9] It also protects endothelial cells from damage induced by reactive species like peroxynitrite, thereby helping to maintain vascular homeostasis. Furthermore, M3G has been shown to reduce the adhesion of monocytes to endothelial cells, a key event in the development of atherosclerosis.

3.2.2. Myocardial Protection

In animal models of myocardial infarction, M3G supplementation has been shown to exert cardioprotective effects.[7] It can reduce oxidative damage by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and decreasing lipid peroxidation.[7]

Table 3: Cardioprotective Effects of this compound in an Animal Model

Animal ModelTreatmentDosageKey FindingsReference
Rats with Isoproterenol-induced Myocardial InfarctionThis compound100 and 200 mg/kg- Significant reduction in lipid peroxidation. - Restoration of SOD and CAT activities. - Amelioration of histopathological changes.[7]
Neuroprotection

Emerging research suggests that M3G may have neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases like Parkinson's disease.[7][8] In a human microglial cell model of Parkinson's disease, M3G demonstrated anti-apoptotic, anti-inflammatory, and antioxidative effects.[7][8] These protective actions were mediated by the activation of the Nrf2/HO-1 signaling pathway.[7][8]

Metabolic Regulation

M3G has shown promise in the management of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[13][14][15]

3.4.1. Glycolipid Metabolism

In a mouse model of glycolipid metabolic disorder, M3G treatment helped control body weight, improved glucose metabolism, and ameliorated insulin resistance.[13][14][16] It also reduced fat accumulation in the liver by alleviating inflammation and oxidative stress.[14]

3.4.2. Insulin Secretion

Studies using pancreatic β-cell lines (INS-1) have revealed that M3G can directly stimulate insulin secretion.[17][18] It achieves this by increasing intracellular calcium levels through both influx via L-type voltage-dependent calcium channels and release from the endoplasmic reticulum via the PLC/IP3 pathway.[17][18] M3G also upregulates the expression of genes crucial for glucose-stimulated insulin secretion.[17]

Insulin_Secretion_Pathway M3G This compound PLC PLC M3G->PLC activates L_VDCC L-type VDCC M3G->L_VDCC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_ER Ca²⁺ Release ER->Ca_ER releases Ca²⁺ Ca_intra ↑ Intracellular [Ca²⁺] Ca_ER->Ca_intra Ca_influx Ca²⁺ Influx L_VDCC->Ca_influx mediates Ca_influx->Ca_intra Insulin Insulin Secretion Ca_intra->Insulin triggers

Figure 3: M3G-induced insulin secretion pathway in pancreatic β-cells.

3.4.3. Nonalcoholic Fatty Liver Disease (NAFLD)

In a cellular model of NAFLD, M3G was found to ameliorate lipid accumulation and inhibit oxidative stress.[15] The underlying mechanisms involve the upregulation of transcription factor EB (TFEB)-mediated lysosomal function and the activation of the Nrf2/ARE signaling pathway.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of this compound from Grapes

M3G_Extraction_Workflow Start Grape Skins (Vitis vinifera) Extraction Extraction with acidic methanol (methanol/0.5N HCl; 95:5 v/v) Start->Extraction Concentration Concentration of Extract Extraction->Concentration Loading Load Concentrated Extract onto Column Concentration->Loading Column_Prep Sephadex LH-20 Column Conditioned with acidic water (0.1M HCl) Column_Prep->Loading Elution Elution with aqueous HCl (0.1M) Loading->Elution Fraction_Collection Collect First Fraction (approx. 20 mL) Elution->Fraction_Collection End Purified This compound Fraction_Collection->End

Figure 4: Workflow for the extraction and purification of M3G.

Protocol based on García-Estévez et al.[4]

  • Extraction: Extract grape skins with a solution of acidic methanol (methanol/0.5 N HCl; 95:5 v/v).

  • Concentration: Concentrate the resulting extract to obtain a residue.

  • Column Chromatography:

    • Prepare a Sephadex LH-20 column and condition it with acidic water (0.1 M HCl, pH 1.0).

    • Load the concentrated residue onto the prepared column.

    • Elute the column with the aqueous HCl solution.

    • Collect the first fraction of approximately 20 mL, which contains the purified this compound.

In Vitro Anti-inflammatory Assay in Endothelial Cells

Protocol based on Paixão et al. and Huang et al.[9][10]

  • Cell Culture: Culture bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

  • Pre-incubation: Pre-incubate the confluent cells with varying concentrations of M3G (e.g., 1 µM, 10 µM, 25 µM) for a specified period (e.g., 14 hours).

  • Induction of Inflammation:

    • For peroxynitrite-induced inflammation, treat the cells with a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite for a short duration (e.g., 10 minutes).

    • For TNF-α-induced inflammation, add TNF-α to the culture medium at a final concentration of (e.g., 10 ng/mL) and incubate for a specified time (e.g., 6 hours).

  • Assessment of Inflammatory Markers:

    • Western Blot: Analyze the expression of key inflammatory proteins such as NF-κB (p65), IκBα, iNOS, and COX-2 in cell lysates.

    • ELISA: Measure the secretion of inflammatory mediators like MCP-1, ICAM-1, and VCAM-1 in the cell culture supernatant.

Western Blot Analysis for NF-κB and Nrf2 Pathways

General Protocol[19]

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, and a loading control like β-actin or Lamin B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a valuable compound for promoting health and preventing chronic diseases. Its multifaceted biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic regulatory effects, are well-documented in preclinical studies. The modulation of key signaling pathways such as Nrf2 and NF-κB provides a solid mechanistic basis for these observed benefits.

However, to translate these promising findings into clinical applications, further research is imperative. Future studies should focus on:

  • Clinical Trials: Well-designed, placebo-controlled clinical trials in human subjects are needed to establish the efficacy and optimal dosage of M3G supplementation for specific health conditions.

  • Bioavailability and Metabolism: Further investigation into the metabolism of M3G and the biological activities of its metabolites is crucial for a comprehensive understanding of its in vivo effects.

  • Synergistic Effects: Exploring the potential synergistic effects of M3G with other dietary polyphenols or therapeutic agents could lead to more effective health interventions.

  • Long-term Safety: While M3G is generally considered safe as a component of a healthy diet, long-term safety studies of M3G supplementation at therapeutic doses are necessary.

References

An In-depth Technical Guide to the Interaction of Malvidin 3-Glucoside with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between malvidin 3-glucoside (Mv3G), a prominent anthocyanin, and other classes of phenolic compounds. Understanding these interactions is crucial for applications ranging from the development of stable natural colorants to the formulation of functional foods and nutraceuticals with enhanced bioavailability and synergistic bioactivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Interaction: Copigmentation

The most extensively studied interaction between this compound and other phenolic compounds is copigmentation. This phenomenon involves the formation of non-covalent complexes, primarily through π-π stacking and hydrophobic interactions, between the anthocyanin (pigment) and a copigment. This association protects the colored flavylium cation form of Mv3G from hydration, which would otherwise lead to a colorless form, thus enhancing and stabilizing its color.[1]

Quantitative Analysis of Copigmentation

The strength and nature of the interaction between Mv3G and various phenolic copigments have been quantified using techniques such as UV-vis spectrophotometry and Isothermal Titration Calorimetry (ITC). These studies provide valuable data on interaction constants, thermodynamic parameters, and resulting color modifications.

Table 1: Interaction Constants and Thermodynamic Parameters for this compound with Phenolic Copigments [1][2]

CopigmentMolar Ratio (Mv3G:Copigment)Interaction Constant (K) (M⁻¹)Gibbs Free Energy (ΔG) (cal·mol⁻¹)Enthalpy (ΔH) (cal·mol⁻¹)Entropy (-TΔS) (cal·mol⁻¹)Dominant Driving Forces
Quercetin 3-O-β-glucopyranoside (QG) 1:19.72 × 10⁸-1.22 × 10⁴-4.01 × 10³-8.23 × 10³Hydrogen Bonds & Hydrophobic
1:28.40 × 10¹⁷-2.44 × 10⁴-1.36 × 10²-2.43 × 10⁴Hydrogen Bonds & Hydrophobic
Caffeic Acid (CA) 1:11.27 × 10⁴-5.59 × 10³-1.39 × 10¹-5.58 × 10³Hydrogen Bonds & Hydrophobic
1:23.85 × 10⁷-1.03 × 10⁴2.74 × 10²-1.06 × 10⁴Hydrophobic
(-)-Epicatechin (E) 1:12.01 × 10³-4.50 × 10³-2.56 × 10²-4.24 × 10³Hydrogen Bonds & Hydrophobic
1:23.78 × 10⁶-8.96 × 10³-1.50 × 10²-8.81 × 10³Hydrogen Bonds & Hydrophobic
(+)-Catechin (C) 1:11.50 × 10²-2.96 × 10³-2.65 × 10³-3.19 × 10²Hydrogen Bonds & Hydrophobic
1:21.05 × 10⁵-6.85 × 10³-5.39 × 10³-1.46 × 10³Hydrogen Bonds & Hydrophobic
Gallic Acid (GA) 1:11.95 × 10²-3.12 × 10³-1.89 × 10³-1.23 × 10³Hydrogen Bonds & Hydrophobic
1:21.53 × 10⁵-6.95 × 10³-3.51 × 10³-3.44 × 10³Hydrogen Bonds & Hydrophobic

Data sourced from a supramolecular study conducted at pH 1.1 and 298 K.[1][2] The affinity of Mv3G for the studied phenolic compounds follows the order: Quercetin 3-O-β-glucopyranoside > Caffeic Acid > (-)-Epicatechin > Gallic Acid > (+)-Catechin.[1]

Colorimetric Impact of Copigmentation

The formation of these complexes results in measurable changes in the color of the Mv3G solution, typically a hyperchromic effect (increased color intensity) and a bathochromic shift (shift to a more purplish-blue hue). These changes can be quantified using the CIELAB color space.

Table 2: CIELAB Color Parameters for this compound in the Presence of Phenolic Copigments [2]

SampleMolar Ratio (Mv3G:Copigment)L* (Lightness)a* (Redness)b* (Yellowness)C*ab (Chroma)hab (Hue Angle)
Mv3G Control -86.87 ± 0.0523.99 ± 0.098.87 ± 0.0925.59 ± 0.0920.27 ± 0.22
Mv3G + QG 1:186.82 ± 0.0423.50 ± 0.12-1.40 ± 0.1323.54 ± 0.12-3.41 ± 0.31
1:286.72 ± 0.0322.86 ± 0.11-3.73 ± 0.1223.16 ± 0.11-9.28 ± 0.29
Mv3G + CA 1:186.88 ± 0.0323.97 ± 0.078.71 ± 0.1125.52 ± 0.0719.98 ± 0.25
1:286.88 ± 0.0423.95 ± 0.078.67 ± 0.1125.48 ± 0.0719.89 ± 0.25
Mv3G + E 1:186.87 ± 0.0323.99 ± 0.068.84 ± 0.0925.58 ± 0.0620.21 ± 0.21
1:286.86 ± 0.0323.99 ± 0.068.80 ± 0.0925.57 ± 0.0620.12 ± 0.21
Mv3G + C 1:186.87 ± 0.0324.00 ± 0.068.85 ± 0.0925.59 ± 0.0620.24 ± 0.21
1:286.86 ± 0.0324.00 ± 0.068.83 ± 0.0925.58 ± 0.0620.19 ± 0.21
Mv3G + GA 1:186.88 ± 0.0323.98 ± 0.068.78 ± 0.1025.55 ± 0.0620.10 ± 0.23
1:286.88 ± 0.0323.97 ± 0.068.75 ± 0.1025.53 ± 0.0620.02 ± 0.23

Measurements taken at pH 1.1. A negative b* value and a decreasing hue angle (hab) indicate a shift towards a bluer color.[2] Quercetin 3-O-β-glucopyranoside (QG) demonstrates the most significant impact on color, inducing a distinct bluish hue.[2]

Copigmentation_Mechanism cluster_0 Aqueous Environment (Higher pH) cluster_1 Copigmentation Complex Mv3G_Flavylium This compound (Flavylium Cation, Red) Water H₂O Mv3G_Flavylium->Water Mv3G_Hemiketal Hemiketal Form (Colorless) Water->Mv3G_Hemiketal Hydration Mv3G_Flavylium_2 This compound Complex Stable Complex (Enhanced Blue/Red Color) Mv3G_Flavylium_2->Complex Copigment Phenolic Copigment (e.g., Quercetin) Copigment->Complex π-π Stacking, Hydrophobic Interactions

Caption: Mechanism of Copigmentation Stabilizing this compound.

Synergistic and Antagonistic Effects

Beyond color stabilization, the interaction of this compound with other phenolic compounds can lead to synergistic or antagonistic effects on their biological activities.

Antioxidant Synergy

A notable synergistic antioxidant effect has been observed between this compound and (+)-catechin. In studies on the peroxidation of linoleic acid, catechin, which is a relatively inefficient antioxidant on its own, was found to regenerate the highly efficient antioxidant, this compound.[3] This recycling mechanism significantly enhances the overall antioxidant efficiency of the mixture.[3]

Antioxidant_Synergy Mv3G This compound Radical Free Radical (R•) Mv3G->Radical Scavenges Mv3G_rad Mv3G Radical Catechin Catechin Mv3G_rad->Catechin Regeneration Radical->Mv3G_rad Catechin->Mv3G Catechin_rad Catechin Radical Catechin->Catechin_rad

Caption: Synergistic antioxidant mechanism of Mv3G and Catechin.

Antimicrobial Interactions

The interaction of this compound with other phenolics can also influence its antimicrobial properties. A study investigating the antibiofilm activity of Mv3G against Staphylococcus strains found that its association with neochlorogenic acid (NChA) had varied effects.[4] In some instances, the presence of NChA enhanced the inhibitory activity of Mv3G, while in others, it hindered it.[4] This highlights the context-dependent nature of these interactions, which can be either synergistic or antagonistic depending on the specific compounds and bacterial strains involved. While Mv3G and its mixture with NChA did not significantly inhibit bacterial growth after 24 hours, they did exhibit noteworthy antibiofilm activity, with reductions in biofilm-entrapped cells of up to 2.5 log cycles and metabolic inhibition rates up to 81%.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interactions between this compound and other phenolic compounds.

Isolation of this compound
  • Extraction: Mv3G is typically isolated from grape skins using an acidic methanol solution (e.g., methanol/0.5 N HCl; 95:5 v/v).[2]

  • Purification: The crude extract is loaded onto a Sephadex LH-20 column. The column is conditioned and eluted with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1.0).[1]

  • Fraction Collection: The initial fractions containing Mv3G are collected.

  • Purity Analysis: The purity of the collected fractions is assessed using HPLC-DAD-MS. Fractions with purity greater than 95% are pooled.[1][2]

  • Lyophilization: The purified solution is freeze-dried to obtain a dark reddish-purple powder.[1]

UV-Vis Spectrophotometry for Copigmentation Analysis

This method is used to observe changes in the visible absorption spectrum of Mv3G upon the addition of a copigment.

  • Preparation of Solutions:

    • Prepare a stock solution of purified Mv3G in an acidic medium (e.g., pH 1.1) to a concentration that minimizes self-association (e.g., 50 μM).[1][2]

    • Prepare stock solutions of the phenolic copigments to be tested.

    • Create a series of binary solutions containing Mv3G at a fixed concentration and the copigment at varying molar ratios (e.g., 1:1, 1:2).[1][2]

    • Prepare a control solution of Mv3G at the same concentration and pH.

  • Equilibration: Allow all solutions to equilibrate in the dark at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[1]

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the visible spectrum from 400 to 700 nm.

    • Use the acidic medium as a blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax). A bathochromic shift is indicated by an increase in λmax.

    • Measure the absorbance at λmax. A hyperchromic effect is indicated by an increase in absorbance.

    • Calculate CIELAB parameters (L, a, b*) from the spectral data to quantify color changes.[2]

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis A Prepare Mv3G Stock (50 µM, pH 1.1) C Create Mv3G + Copigment (1:1, 1:2 ratios) A->C B Prepare Copigment Stocks B->C E Equilibrate Solutions (2h, 25°C, dark) C->E D Prepare Mv3G Control D->E F Acquire Spectra (400-700 nm) E->F G Data Analysis: - Δλmax (Bathochromic shift) - ΔAbsorbance (Hyperchromic effect) - CIELAB parameters F->G

Caption: Workflow for UV-Vis Spectrophotometry in Copigmentation Studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters of the interaction.

  • Sample Preparation:

    • Prepare solutions of Mv3G and the phenolic copigment in the same buffer (e.g., acidic water, pH 1.1) to minimize heats of dilution.[2]

    • Degas both solutions prior to the experiment.

    • Concentrations must be carefully chosen to achieve saturation and a measurable heat signal. For example: 200 μM Mv3G in the syringe and 250 μM Quercetin 3-O-β-glucopyranoside in the cell.[2]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 298 K).[2]

    • Fill the sample cell with the Mv3G solution and the injection syringe with the copigment solution.

  • Titration:

    • Perform a series of small, sequential injections of the copigment into the Mv3G solution.

    • Measure the heat released or absorbed after each injection.

  • Control Experiments:

    • Perform blank titrations by injecting the copigment solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat flow peaks to obtain the enthalpy change per injection.

    • Plot the enthalpy change against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the interaction constant (K), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational changes and intermolecular forces driving the interaction at an atomic level.

  • System Setup:

    • Build the 3D structures of Mv3G and the phenolic compound.

    • Assign force field parameters (e.g., General AMBER Force Field - GAFF) and partial charges.[2]

    • Place the molecules in a simulation box and solvate with an explicit water model (e.g., TIP3P).[2]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate the pressure (e.g., 1 bar) to achieve a stable state. This is typically done in multiple steps (e.g., 100 ps).[2]

  • Production Run:

    • Run the simulation for a significant length of time (e.g., 100 ns) to sample the conformational space of the complex.[2] To improve sampling, multiple replicate simulations with different initial velocities can be performed.[2]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to identify stable complex conformations.

    • Calculate binding energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[2]

    • Identify the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the complex.

Impact on Bioavailability and Signaling Pathways

While the direct impact of phenolic interactions on the bioavailability of this compound is an area requiring more research, it is known that the bioavailability of Mv3G is generally low.[5] The stability conferred by copigmentation may play a role in protecting the anthocyanin during digestion, potentially influencing its absorption and metabolism.

Similarly, while individual anthocyanins and phenolic compounds are known to modulate various cellular signaling pathways, such as the NF-κB pathway involved in inflammation, research into the synergistic or antagonistic effects of their combinations on these pathways is still emerging.[6] The enhanced stability or altered chemical properties of Mv3G within a complex could theoretically lead to differential modulation of these pathways compared to the administration of the individual compounds. Further investigation is needed to elucidate these complex interactions in a biological context.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Malvidin 3-Glucoside from Grape Skins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3-glucoside is the most abundant anthocyanin found in the skins of red grapes (Vitis vinifera), contributing significantly to the color of red wine.[1] Beyond its role as a natural colorant, this compound exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for the pharmaceutical, nutraceutical, and food industries. This document provides detailed protocols for the extraction and purification of this compound from grape skins, summarizing key quantitative data and outlining various methodologies to suit different laboratory scales and objectives. The anthocyanins in Vitis vinifera are primarily 3-O-monoglucosides and their acylated derivatives of five main anthocyanidins: delphinidin, cyanidin, petunidin, peonidin, and malvidin.[2]

Pre-Extraction Preparation of Grape Skins

Proper preparation of the grape skin material is crucial for efficient extraction. The following steps are recommended:

  • Source Material : Grape pomace, the solid residue remaining after winemaking, is a rich source of grape skins.[3]

  • Separation : Manually separate the skins from seeds and stems.

  • Drying : The skins can be used fresh, frozen at -20°C, or dried.[2] Drying can be performed in an oven at a controlled temperature (e.g., 70°C for 48 hours) to determine the moisture content gravimetrically.[2]

  • Grinding : To increase the surface area for extraction, grind the dried or frozen skins into a fine powder using a laboratory mill or a simple coffee grinder.[3]

Extraction Protocols

Several methods can be employed for the extraction of this compound from grape skins. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment. Polar solvents are typically used for anthocyanin extraction.[2]

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)

This is a traditional and straightforward method suitable for any laboratory setting.

Materials and Reagents:

  • Ground grape skins

  • Solvent: Acidified methanol (e.g., methanol/0.5 N HCl; 95:5 v/v) or acidified ethanol (e.g., 60% ethanol with 2% lactic acid).[4][5][6]

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of ground grape skin powder (e.g., 10 g).

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Agitate the mixture on an orbital shaker or with a magnetic stirrer for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) in the dark to prevent degradation of light-sensitive compounds.[3]

  • Separate the solid residue from the liquid extract by centrifugation (e.g., 9000 rpm for 15 minutes) followed by filtration.[2]

  • The extraction process can be repeated on the solid residue to maximize yield.

  • Combine the supernatants and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.

  • The resulting crude extract can be freeze-dried to obtain a powder for storage and further purification.[5][6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]

Materials and Reagents:

  • Ground grape skins

  • Solvent: Acidified water or acidified ethanol are effective.[8]

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mix the ground grape skins with the chosen solvent in a flask.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasound at a specific power (e.g., 400 W) and temperature (e.g., 50°C) for a shorter duration compared to conventional extraction (e.g., 20-60 minutes).[7][9]

  • After sonication, separate the solid and liquid phases by centrifugation and filtration.

  • Concentrate the extract using a rotary evaporator.

Studies have shown that in ultrasound-assisted extraction, anthocyanins are stable at temperatures up to 75°C.[7]

Protocol 3: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and sample, leading to rapid extraction.

Materials and Reagents:

  • Ground grape skins

  • Solvent: A mixture of 40% methanol in water has been shown to be effective.[10][11]

  • Microwave extractor

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the ground grape skins and extraction solvent in a sealed microwave-safe vessel.[2]

  • Set the microwave parameters, such as power (e.g., 800 W), temperature (e.g., 45-100°C), and time (e.g., 5-27.5 minutes).[2][10]

  • After extraction, cool the vessel and separate the extract by centrifugation and filtration.

  • Concentrate the extract using a rotary evaporator.

Microwave-assisted extraction with a choline chloride:oxalic acid deep eutectic solvent yielded 172 ± 7 mg/kg of malvidin-3-O-glucoside.[2]

Purification Protocol

The crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Column chromatography is a common and effective method.

Materials and Reagents:

  • Crude grape skin extract

  • Stationary phase: Amberlite XAD-7 resin or Sephadex LH-20.[5][6][12]

  • Elution solvents:

    • For Amberlite XAD-7: Water to remove sugars and organic acids, followed by acidified methanol (e.g., methanol:acetic acid 19:1 v/v) to elute anthocyanins.[12]

    • For Sephadex LH-20: Acidic water (e.g., aqueous HCl, pH 1.0) can be used, where the first fraction often corresponds to this compound.[5][6]

  • Glass column

  • Fraction collector

  • HPLC-DAD for purity analysis

Procedure:

  • Pack a glass column with the chosen stationary phase and equilibrate it with the initial mobile phase.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Begin the elution process, starting with the weaker solvent to wash away impurities.

  • Gradually increase the solvent strength to elute the anthocyanins.

  • Collect fractions using a fraction collector.

  • Analyze the collected fractions by HPLC-DAD at 520 nm to identify the fractions containing this compound.[13]

  • Pool the pure fractions and remove the solvent under vacuum.

  • The purified this compound can be freeze-dried to obtain a stable powder.[5][6] Purity can be confirmed by HPLC-DAD-MS and NMR.[5][6][12]

Data Presentation

Table 1: Comparison of Extraction Methods for Anthocyanins from Grape Skins

Extraction MethodSolventTemperature (°C)TimeYield of this compound (mg/kg)Reference
Microwave-AssistedCholine chloride:oxalic acid4527.5 min172 ± 7[2]
Ultrasound-AssistedCholine chloride:glycerol-60 min119.5 ± 0.5[2]
Microwave-Assisted40% Methanol in water1005 minNot specified for this compound alone[10][11]
Pressurized LiquidAcidified Methanol20-140Not specifiedMethanol was more effective than ethanol and water[14]
ConventionalAcidified Methanol2524 hNot specified[3]

Table 2: Solvents for Anthocyanin Extraction from Grape Skins

SolventAcidificationEfficacyReference
MethanolHCl or organic acidsMore effective than ethanol and water[14]
EthanolLactic acidEffective for food-grade applications[4]
WaterHCl or organic acidsLess effective than methanol and ethanol[14]
Deep Eutectic Solvents-Environmentally friendly alternative to methanol[2]

Visualizations

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Separation Separation cluster_Purification Purification & Isolation Grape_Skins Grape Skins (from Pomace) Drying Drying (Optional) Grape_Skins->Drying Grinding Grinding Drying->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Extraction_Method Extraction (Conventional, UAE, or MAE) Centrifugation Centrifugation Extraction_Method->Centrifugation Solvent_Addition->Extraction_Method Filtration Filtration Centrifugation->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Chromatography Column Chromatography (e.g., Amberlite XAD-7, Sephadex LH-20) Concentration->Chromatography Analysis Purity Analysis (HPLC) Chromatography->Analysis Freeze_Drying Freeze-Drying Analysis->Freeze_Drying Pure_Malvidin Pure this compound Freeze_Drying->Pure_Malvidin

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder cluster_Extraction_Parameters Key Extraction Parameters Solvent Solvent Type & Polarity Extraction_Efficiency Extraction Efficiency of This compound Solvent->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency Time Extraction Time Time->Extraction_Efficiency Method Extraction Method (UAE, MAE, etc.) Method->Extraction_Efficiency

Caption: Logical relationship of key parameters influencing extraction efficiency.

References

Application Notes and Protocols for the Purification of Malvidin 3-Glucoside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of malvidin 3-glucoside, a primary anthocyanin found in red grapes and wine, utilizing column chromatography techniques. These methodologies are crucial for obtaining high-purity this compound for research, reference standards, and potential therapeutic applications.

Introduction

This compound is a key anthocyanin responsible for the color of red wines and many fruits.[1][2] Beyond its role as a natural colorant, it is of significant interest to the pharmaceutical and nutraceutical industries due to its antioxidant and potential health-promoting properties. Obtaining this compound in a highly purified form is essential for accurate biological and chemical studies. Column chromatography is a robust and widely used technique for the isolation and purification of natural products like this compound. This document outlines two effective column chromatography methods: High-Speed Counter-Current Chromatography (HSCCC) and conventional column chromatography using Amberlite and Sephadex resins.

Data Presentation

The following table summarizes quantitative data from cited purification protocols for this compound, offering a clear comparison of their effectiveness.

ParameterMethod 1: High-Speed Counter-Current Chromatography (HSCCC)Method 2: Solid-Phase Extraction & Gel Filtration
Starting Material Red WineSkins of Vitis vinifera cv. Tempranillo grapes
Initial Cleanup Amberlite XAD-7 Column ChromatographyMethanolic Extraction
Primary Purification HSCCCSephadex LH-20 Column Chromatography
Yield 65 mg of pure this compound per liter of red wine.[3]Not explicitly quantified in the provided text.
Purity Pure enough to serve as a standard reference compound (confirmed by HPLC-DAD, ESI-MS/MS, and 1H-NMR).[3]>95% (checked by HPLC–DAD-MS).[1]
Final Product Form Red Powder (after lyophilization).[3]Dark reddish-purple powder (after freeze-drying).[1]

Experimental Workflows

The following diagrams illustrate the logical flow of the purification protocols described in this document.

Purification_Workflow_HSCCC Start Red Wine Sample Dealcoholization Dealcoholization (in vacuo) Start->Dealcoholization XAD7_Cleanup Amberlite XAD-7 Column Cleanup Dealcoholization->XAD7_Cleanup Wash Wash with Water (remove sugars, acids) XAD7_Cleanup->Wash Elution_Methanol Elute with Acidified Methanol Wash->Elution_Methanol Evaporation Evaporation of Methanol (in vacuo) Elution_Methanol->Evaporation Partition Partition against Ethyl Acetate Evaporation->Partition Lyophilization Lyophilization to yield red powder Partition->Lyophilization HSCCC_Separation HSCCC Separation Lyophilization->HSCCC_Separation Purity_Analysis Purity & Identity Check (HPLC-DAD, ESI-MS/MS, 1H-NMR) HSCCC_Separation->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: Workflow for this compound Purification using HSCCC.

Purification_Workflow_Sephadex Start Grape Skins (Vitis vinifera) Extraction Extraction with Acidic Methanol Start->Extraction Residue_Loading Load Residue onto Sephadex LH-20 Column Extraction->Residue_Loading Elution_HCl Elution with Aqueous HCl Residue_Loading->Elution_HCl Fraction_Collection Collect First Fraction (containing Mv3G) Elution_HCl->Fraction_Collection Purity_Check Purity Check of Fractions (HPLC-DAD-MS) Fraction_Collection->Purity_Check Pooling Pool Fractions with >95% Purity Purity_Check->Pooling Freeze_Drying Freeze-drying to yield dark reddish-purple powder Pooling->Freeze_Drying Final_Product Pure this compound Freeze_Drying->Final_Product

Caption: Workflow for this compound Purification using Sephadex LH-20.

Experimental Protocols

Protocol 1: Purification of this compound from Red Wine using HSCCC

This protocol details a rapid method for the preparative isolation of this compound from red wine.[3]

1. Initial Cleanup on Amberlite XAD-7:

  • Sample Preparation: Start with red wine. Evaporate the ethanol under vacuum to obtain a dealcoholized wine solution.[3]

  • Column Packing: Pack a column (e.g., 50 cm x 4 cm) with Amberlite XAD-7 resin.

  • Loading: Apply the dealcoholized wine to the column.

  • Washing: Wash the column with 1 liter of water to remove sugars and organic acids.[3]

  • Elution: Elute the pigments with a solution of methanol:acetic acid (19:1, v/v).[3]

  • Post-Elution Processing: Evaporate the methanol from the eluate in vacuo. Partition the resulting aqueous solution twice against 300 ml of ethyl acetate to remove other phenolic compounds. Lyophilize the aqueous phase to obtain a red powder.[3]

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

  • Instrumentation: A high-speed Model CCC-1000 with preparative coils (total volume: 850 ml) is used.

  • Solvent System: The two-phase solvent system consists of TBME:n-butanol:acetonitrile:water (2:2:1:5, v/v/v/v), acidified with 0.1% TFA. The less dense organic layer serves as the stationary phase.[3]

  • HSCCC Operation:

    • Run the separation at 1000 rpm.

    • Set the flow rate to 5 ml/min.

    • The elution mode is head to tail.[3]

  • Sample Injection: Dissolve the freeze-dried pigment powder in a 1:1 mixture of the light and heavy phases of the solvent system and inject it into the system.[3]

  • Fraction Collection: Collect the fractions containing the purified this compound.

3. Purity and Identity Verification:

  • Analyze the purity and confirm the identity of the isolated compound using HPLC-DAD, ESI-MS/MS, and 1H-NMR.[3]

Protocol 2: Purification of this compound from Grape Skins using Sephadex LH-20

This protocol is suitable for isolating this compound from grape skins.[1]

1. Extraction:

  • Extract the this compound from the skins of Vitis vinifera grapes using acidic methanol (methanol/HCl 0.5 N; 95:5 v/v).[1]

2. Sephadex LH-20 Column Chromatography:

  • Column Conditioning: Condition a Sephadex LH-20 column with acidic water (aqueous HCl 0.1 M, pH 1.0) as the eluent.[1]

  • Sample Loading: Load the residue from the methanolic extraction onto the conditioned column.[1]

  • Elution: Elute the column with the aqueous HCl solution (0.1 M, pH 1.0).[1]

  • Fraction Collection: Collect the first fraction (approximately 20 mL), which will contain the this compound. Repeat this process to obtain several fractions.[1]

3. Purity Assessment and Final Processing:

  • Purity Check: Assess the purity of the collected fractions using HPLC-DAD-MS.[1]

  • Pooling and Lyophilization: Gather the fractions that show a purity higher than 95% and freeze-dry them to obtain a dark reddish-purple powder of pure this compound.[1]

Concluding Remarks

The protocols detailed in this document provide robust and effective methods for the purification of this compound from natural sources. The choice of method will depend on the available equipment, the starting material, and the desired scale of purification. The HSCCC method is particularly advantageous for rapid, preparative-scale isolation with high sample loads, while the Sephadex LH-20 method offers a reliable approach for achieving high purity. For professionals in drug development and research, the successful application of these protocols will yield high-quality this compound, enabling further investigation into its biological activities and potential therapeutic uses.

References

Application Note: Quantification of Malvidin 3-Glucoside in Wine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malvidin 3-O-glucoside is one of the most abundant anthocyanins in red wines, significantly contributing to their color and stability.[1] Accurate quantification of this compound is crucial for quality control, authenticity assessment, and research into the phenolic evolution of wine during aging. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a powerful and widely used technique for the separation and quantification of individual anthocyanins in complex matrices like wine.[2][3] This application note provides a detailed protocol for the quantification of malvidin 3-glucoside in wine samples using a validated HPLC-DAD method.

Principle

The method employs reverse-phase HPLC to separate anthocyanins based on their polarity.[2] A C18 column is used as the stationary phase, and a gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol) allows for the separation of this compound from other phenolic compounds.[4] The acidic mobile phase ensures that the anthocyanins are in their colored flavylium cation form.[4] Detection is performed at 520 nm, the wavelength of maximum absorbance for anthocyanins, enabling sensitive and selective quantification.[5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from a certified standard.

Experimental Protocol

1. Materials and Reagents

  • Malvidin 3-O-glucoside chloride standard (≥95% purity)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (analytical grade, ~98%)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. Instrumentation

  • HPLC system equipped with:

    • Binary gradient pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV-Vis detector

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 10% formic acid in water (v/v).

  • Mobile Phase B: 10% formic acid in acetonitrile (v/v).

    • Note: Different methods may use varying concentrations of acid (e.g., 0.2% trifluoroacetic acid) and organic modifiers (e.g., methanol). The described mobile phases are a common starting point.[6][7]

  • Standard Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of this compound standard, dissolve it in a small volume of methanol, and then bring it to the final volume with Mobile Phase A in a volumetric flask. Store in the dark at 4°C.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve a concentration range that brackets the expected concentration in the wine samples (e.g., 0.5 - 50 mg/L).

4. Sample Preparation

  • For clear wine samples, direct injection is often possible after filtration.[6][7]

  • For cloudy or high-particulate wines, centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the wine sample (or the supernatant) through a 0.45 µm syringe filter into an HPLC vial.[6][7]

5. HPLC Conditions

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water/Formic acid/Acetonitrile (87:10:3, v/v/v)[6][7]
Mobile Phase B Water/Formic acid/Acetonitrile (40:10:50, v/v/v)[6][7]
Gradient Program 0-15 min, 6-30% B; 15-30 min, 30-50% B; 30-35 min, 50-60% B; 35-40 min, 60% B; followed by a re-equilibration step to initial conditions. Note: This is an example gradient and should be optimized for the specific column and sample matrix.
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL[6]
Column Temperature 35 - 40°C[6]
Detection DAD at 520 nm[5]

6. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak area of the identified this compound peak.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Data

The following table summarizes typical method validation parameters for the HPLC quantification of this compound in wine, compiled from various studies.

ParameterTypical Value/RangeReference(s)
Linearity Range (mg/L) 0.5 - 250[1][5]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) (mg/L) 0.06 - 0.18[3][5]
Limit of Quantification (LOQ) (mg/L) 0.20 - 0.60[3]
Within-day Repeatability (RSD%) < 3 - 6.2%[1][3][5]
Between-day Repeatability (RSD%) < 3 - 8.5%[1][3][5]
Recovery (%) > 95%[1][5]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-DAD Analysis Standard_Prep->HPLC_System Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Wine Sample Preparation (Centrifugation & Filtration) Sample_Prep->HPLC_System Peak_ID Peak Identification (Retention Time) HPLC_System->Peak_ID Integration Peak Integration Peak_ID->Integration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound in wine.

Conclusion

The described HPLC-DAD method provides a reliable and robust approach for the routine quantification of this compound in wine samples. The simple sample preparation and validated performance make it suitable for quality control laboratories and research applications. Proper system suitability checks and the use of certified reference materials are recommended to ensure accurate and precise results.

References

Application Note: LC-MS/MS Analysis of Malvidin 3-Glucoside and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin 3-glucoside (M3G), also known as oenin, is a prominent anthocyanin responsible for the red and blue colors in many plants, including grapes, berries, and flowers.[1] As a potent antioxidant, the study of M3G and its acylated derivatives (e.g., acetyl-glucosides, coumaroyl-glucosides) is crucial for the food industry, winemaking, and pharmaceutical research.[2][3] This document provides detailed protocols and application data for the sensitive and accurate quantification of this compound and its related compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for various matrices including plasma, urine, and plant extracts.[4][5]

General Experimental Workflow

The overall process for the analysis of M3G and its derivatives involves several key stages, from sample acquisition to final data analysis. The workflow ensures the stability of the analytes and aims for high sensitivity and reproducibility.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Berries, Wine, Plasma) Extraction Extraction / Precipitation Sample->Extraction Filter Filtration (0.2 µm filter) Extraction->Filter HPLC HPLC Separation (Reversed-Phase C18) Filter->HPLC MS Mass Spectrometry (ESI Positive Mode) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS DataAcq Data Acquisition MSMS->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant

Caption: General workflow for LC-MS/MS analysis of anthocyanins.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. A low pH environment is generally required to maintain the stability of anthocyanins in their colored flavylium form.[1]

Protocol 1: Solid-Liquid Extraction (for Plant Material, e.g., Grape Skins)

  • Freeze-dry the solid material (e.g., grape skins, pomace) to remove water.[2]

  • Homogenize the dried material into a fine powder.

  • Prepare an extraction solution of methanol/phosphoric acid (95/5, v/v) or acidic methanol (methanol/0.5 N HCl; 95:5 v/v).[6][7][8]

  • Add the extraction solution to the powdered sample and extract using a water bath or sonicator. For exhaustive extraction, up to three consecutive extraction rounds may be necessary.[2][6]

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[2]

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[5]

Protocol 2: Protein Precipitation (for Plasma/Serum Samples) This method is suitable for removing proteins from biological fluids, which can interfere with the analysis.

  • To a small volume of plasma (e.g., 100 µL), add an equal volume of cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant and transfer it to an HPLC vial for direct injection. This simple preparation method improves the stability of anthocyanins.[4]

Protocol 3: Dilute-and-Shoot (for Urine or Wine Samples) For cleaner liquid samples like urine or wine, a simple dilution is often sufficient.

  • Dilute the sample (e.g., 100 times) with a solution of 0.1% hydrochloric acid or a solvent mixture (methanol-water-formic acid, 65:35:5%).[4][9]

  • If necessary, add an internal standard stock solution to all samples for improved quantitative accuracy.[9]

  • Vortex the solution and inject it directly into the LC-MS/MS system.[4]

Liquid Chromatography (LC) Method

A reversed-phase C18 column is commonly used for the separation of anthocyanins.[5][10][11] Gradient elution is required to achieve good separation of the various glucosides and their acylated derivatives.

  • Column: C18 reversed-phase column (e.g., Shim-pack XR-ODS, 50 mm × 3.0 mm, 2.2 µm; Synergi RP-Max, 250 × 4.6 mm, 4 µm).[4][9]

  • Mobile Phase A: Water with an acid modifier (e.g., 0.1-1% formic acid).[4][5][10]

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred as it can produce narrower peaks and provide better elution strength.[2][6]

  • Flow Rate: 0.4 - 0.6 mL/min.[4][9][10]

  • Column Temperature: Maintained between 25 °C and 50 °C.[9][10][11]

Representative Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B (Acetonitrile)
0.0955
20.07921
35.06040
37.01090
40.01090
40.1955
45.0955
This is an example gradient adapted from multiple sources. The actual gradient should be optimized for the specific column and analytes of interest.[4][9]
Mass Spectrometry (MS/MS) Method

Electrospray ionization (ESI) in the positive ion mode is the standard for detecting anthocyanins, as they readily form positive ions [M]+.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[6]

  • Capillary Voltage (VCap): ~1800 V.[5]

  • Fragmentor Voltage: ~175 V.[5]

  • Mass Range: m/z 100-1500 for full scan analysis.[12]

For MS/MS analysis, the [M]+ ion of the parent compound is selected and fragmented. The resulting fragment ion, corresponding to the aglycone (the anthocyanidin part), is used for confirmation and quantification. For Malvidin-3-glucoside, the parent ion is m/z 493, which fragments to the malvidin aglycone at m/z 331.

Quantitative Data and Method Performance

Calibration curves are constructed by preparing standard solutions at different concentration levels.[6] The linear range and limits of quantification are determined to assess method performance.

Table 1: LC Gradient Conditions from Published Methods

ParameterMethod 1[6]Method 2[4]Method 3[9]
Column Not SpecifiedSynergi RP-Max (250x4.6mm, 4µm)Shim-pack XR-ODS (50x3.0mm, 2.2µm)
Mobile Phase A Water (Formic Acid 0.1%)Water (Formic Acid 1%)Water (Formic Acid 0.5%)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Flow Rate 0.5 mL/min0.6 mL/min0.6 mL/min
Gradient 10-100% B over 40 min5-40% B over 35 min5-90% B over 40 min

Table 2: MS/MS Parameters and Quantitative Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linear RangeLOQ (ng/mL)Reference
Malvidin-3-glucoside4933310.3 - 100 ng/mL0.15[4]
Malvidin-3-galactoside4933310.3 - 100 ng/mL0.15[4]
Cyanidin-3-glucoside4492870.3 - 100 ng/mL0.15[4]
Delphinidin-3-glucoside4653030.3 - 100 ng/mL0.50[4]
Malvidin 3,5-diglucoside6554930.5 - 10 mg/L0.09 mg/L[1]

LOQ: Limit of Quantitation. Note that units may differ between studies.

Identification of this compound Derivatives

Derivatives of M3G are typically formed by the addition of acetyl, coumaroyl, or caffeoyl groups to the glucose moiety. These can be identified by characteristic mass shifts from the parent M3G molecule in the mass spectrum. Tandem MS (MS/MS) confirms the identity by showing a common fragment ion corresponding to the malvidin aglycone (m/z 331).

G cluster_derivatives Common Derivatives cluster_fragment MS/MS Fragmentation M3G Malvidin-3-glucoside (M3G) [M]+ = m/z 493 M3G_acetyl M3G-acetyl [M]+ = m/z 535 M3G->M3G_acetyl + 42 Da (Acetyl) M3G_coumaroyl M3G-coumaroyl [M]+ = m/z 639 M3G->M3G_coumaroyl + 146 Da (Coumaroyl) Aglycone Malvidin Aglycone [Fragment]+ = m/z 331 M3G->Aglycone  -162 Da (Loss of Glucose) M3G_acetyl->Aglycone  -204 Da (Loss of Acetyl-glucose) M3G_coumaroyl->Aglycone  -308 Da (Loss of Coumaroyl-glucose)

Caption: Identification of M3G derivatives via mass shifts and fragmentation.

References

Malvidin 3-Glucoside: A Versatile Natural Colorant for Food and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Malvidin 3-glucoside, a prominent anthocyanin found in sources such as grapes and blueberries, is gaining significant attention as a natural and functional alternative to synthetic food colorants.[1][2][3] Its vibrant red and purplish hues, coupled with potential health benefits, make it a compelling ingredient for a wide range of applications in the food, beverage, and pharmaceutical industries.[4][5] This document provides detailed application notes, experimental protocols, and an overview of its biological interactions for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

This compound's color and stability are highly dependent on environmental factors, primarily pH, temperature, and light.[6][7] Understanding these parameters is crucial for its successful application.

Table 1: Color Characteristics of this compound at Different pH Values

pHVisual ColorL* (Lightness)a* (Redness)b* (Yellowness)
1.0Bright Red---
1.3Distinct Red-+43.8-9.7
3.0Red---
3.41Red-Purple---
4.40Purplish---
5.65Bluish-Purple---
6.0-7.0Purple to Bluish---
AlkalineBluish---

Data compiled from multiple sources.[2][6][8][9]

Table 2: Stability of this compound Under Various Conditions

ConditionObservation
pH Stable in acidic conditions (pH < 3), with color transitioning from red to blue as pH increases.[6][8][10] Some studies show relatively high stability and intense bluish colors in the alkaline region.[8]
Temperature Generally, higher temperatures accelerate degradation.[6][7]
Light Susceptible to degradation upon exposure to light.[6]
Co-pigmentation Interaction with other phenolic compounds (co-pigments) can enhance and stabilize its color.[10][11]
Stabilizing Agents Soybean insoluble dietary fiber (SIDF) has been shown to improve stability against pH changes, heat, and sunlight.[6] Anionic SDS micelles can also provide substantial stability.[12]

Experimental Protocols

Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of this compound from grape skins.

Materials:

  • Grape skins (e.g., from Vitis vinifera)

  • Methanol with 0.5% N HCl (acidified methanol)

  • Sephadex LH-20 resin

  • Aqueous HCl (0.1 M, pH 1.0)

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Extraction: Macerate grape skins in acidified methanol (methanol/HCl 0.5 N; 95:5 v/v).[11]

  • Concentration: Concentrate the extract using a rotary evaporator to remove the methanol.

  • Purification:

    • Condition a Sephadex LH-20 column with acidic water (0.1 M HCl, pH 1.0).[11]

    • Load the concentrated extract onto the column.

    • Elute with the acidic water solution.

    • Collect the initial fraction, which contains the purified this compound.[11]

  • Verification: Confirm the purity and identity of the isolated compound using HPLC-DAD, ESI-MS/MS, and 1H-NMR.[13]

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification cluster_analysis Analysis GrapeSkins Grape Skins Maceration Maceration GrapeSkins->Maceration AcidifiedMethanol Acidified Methanol (Methanol/0.5N HCl) AcidifiedMethanol->Maceration RotaryEvaporation Rotary Evaporation Maceration->RotaryEvaporation Crude Extract ColumnChromatography Sephadex LH-20 Column Chromatography RotaryEvaporation->ColumnChromatography Concentrated Extract Elution Elution with 0.1M HCl ColumnChromatography->Elution Verification Purity & Identity Verification (HPLC, MS, NMR) Elution->Verification Purified this compound

Fig. 1: Workflow for the extraction and purification of this compound.
Quantification of this compound by HPLC

This protocol outlines a method for quantifying this compound in a sample, such as wine.

Materials:

  • Sample containing this compound

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 HPLC column

  • Mobile Phase A: Water/formic acid/acetic acid (1000:8:9, v/v/v), pH 2

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Centrifuge

Protocol:

  • Sample Preparation: Centrifuge the sample to remove any suspended solids.[14]

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Use a C18 column maintained at 28°C.

    • Employ a gradient elution with a flow rate of 1.5 mL/min:

      • 0-10 min: Linear gradient from 10-45% Mobile Phase B.

      • Followed by a wash with 100% Mobile Phase B and re-equilibration to initial conditions.[15]

    • Detect the eluting compounds at 520 nm.[15]

  • Quantification: Prepare a standard curve using the this compound standard to quantify the amount in the sample.

Application in Food Products

This compound can be incorporated into various food and beverage products as a natural colorant.

Considerations for Application:

  • Product pH: The final pH of the product will dictate the resulting color. Acidic products (e.g., fruit juices, yogurts) will appear red, while less acidic products may have a purplish hue.

  • Processing Temperature: Minimize heat exposure during processing to prevent color degradation.

  • Packaging: Use light-blocking packaging to protect the color during storage.

  • Interactions: Be mindful of potential interactions with other ingredients, such as metal ions, which can affect color stability. The addition of Al³⁺ can cause a shift in the absorption maximum towards the blue zone.[9]

Biological Activity and Relevance for Drug Development

Beyond its coloring properties, this compound exhibits biological activities that are of interest to drug development professionals.

Antioxidant and Anti-inflammatory Properties

This compound is a potent antioxidant, capable of scavenging free radicals.[4][16] This activity is attributed to its chemical structure. It has also demonstrated anti-inflammatory effects.[4]

Table 3: Antioxidant Activity of this compound

AssayResult (Trolox Equivalents)
FRAP3.77 ± 0.13 mM Trolox/g
DPPH2.14 ± 0.07 mM Trolox/g

Data from a study comparing this compound with other phenols.[16]

Signaling Pathway Interactions

A. Insulin Secretion Pathway:

This compound has been shown to stimulate insulin secretion in pancreatic β-cells.[1][17] It achieves this by increasing intracellular calcium levels through two main mechanisms: promoting Ca²⁺ influx through L-type voltage-dependent calcium channels (L-type VDCCs) and facilitating Ca²⁺ release from the endoplasmic reticulum (ER) via the PLC/IP3 pathway.[1][17]

Insulin_Secretion_Pathway M3G This compound L_VDCC L-type VDCC M3G->L_VDCC Activates PLC PLC M3G->PLC Activates Ca_influx Ca²⁺ Influx L_VDCC->Ca_influx IP3R IP3 Receptor PLC->IP3R via IP3 Ca_release Ca²⁺ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) ER->Ca_release Ca_intracellular ↑ Intracellular Ca²⁺ Ca_influx->Ca_intracellular Ca_release->Ca_intracellular Insulin_Secretion Insulin Secretion Ca_intracellular->Insulin_Secretion Triggers Mitochondrial_Apoptotic_Pathway Peroxynitrite Peroxynitrite Mito_Depolarization Mitochondrial Membrane Depolarization Peroxynitrite->Mito_Depolarization Bax ↑ Bax Expression Peroxynitrite->Bax M3G This compound M3G->Mito_Depolarization Inhibits M3G->Bax Inhibits Caspase9 Caspase-9 Activation M3G->Caspase9 Inhibits Caspase3 Caspase-3 Activation M3G->Caspase3 Inhibits Mito_Depolarization->Caspase9 Bax->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Malvidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3-glucoside, a prominent anthocyanin found in red grapes, wine, and various berries, is of significant interest to the research and drug development community due to its potent antioxidant properties.[1] These properties are attributed to its ability to scavenge free radicals and chelate metal ions, which are implicated in the pathogenesis of numerous chronic diseases. Accurate and reproducible assessment of the antioxidant activity of this compound is crucial for understanding its therapeutic potential.

These application notes provide detailed protocols for four commonly employed in vitro antioxidant activity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. The protocols are tailored for the analysis of this compound and include information on data interpretation and presentation.

Data Presentation

The antioxidant activity of this compound, as determined by various in vitro assays, is summarized in the table below. It is important to note that direct comparisons between different assays are not always feasible due to the different mechanisms of antioxidant action being measured.

AssayParameterThis compoundStandard (Trolox/Ascorbic Acid)Reference
DPPH Trolox Equivalents (mM Trolox/g)2.14 ± 0.07Not Reported[2]
ABTS IC50 (mg/mL)0.34 ± 0.02 (in an ethanol extract)Not Reported[3]
FRAP Trolox Equivalents (mM Trolox/g)3.77 ± 0.13Not Reported[2]
ORAC µmol of Trolox/g293.22 ± 34.73 (in an extract containing 17.69 ± 2.59 mg of malvidin-3-glucoside/100 g)Not ReportedMalvidin-3-O-β glucoside, major grape anthocyanin, inhibits human macrophage-derived inflammatory mediators and decreases clinical scores in arthritic rats

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[5]

Experimental Workflow:

DPPH_Workflow A Prepare this compound solutions (various concentrations in methanol) C Mix this compound solution (e.g., 100 µL) with DPPH solution (e.g., 2.9 mL) A->C B Prepare 0.1 mM DPPH solution in methanol B->C D Incubate in the dark at room temperature for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % Radical Scavenging Activity E->F

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.

    • Standard: Prepare a series of dilutions of Trolox or ascorbic acid in methanol to be used as a positive control.

  • Assay Procedure:

    • To 2.9 mL of the 0.1 mM DPPH solution, add 0.1 mL of the this compound solution (or standard/blank).

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as the blank.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[6]

Experimental Workflow:

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM K2S2O4) B Incubate in the dark at room temperature for 12-16 hours A->B C Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm B->C E Mix this compound solution (e.g., 10 µL) with diluted ABTS•+ solution (e.g., 1 mL) C->E D Prepare this compound solutions (various concentrations) D->E F Incubate at room temperature for 6 min E->F G Measure absorbance at 734 nm F->G H Calculate % Inhibition G->H

Caption: Workflow of the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours.[6]

    • Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffer). Prepare a series of dilutions.

    • Standard: Prepare a series of dilutions of Trolox as a positive control.

  • Assay Procedure:

    • Add 10 µL of the this compound solution (or standard/blank) to 1 mL of the working ABTS•+ solution.

    • Mix thoroughly.

    • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation of Inhibition: The percentage of inhibition of absorbance is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is determined from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7]

Experimental Workflow:

FRAP_Workflow A Prepare FRAP reagent: - 300 mM Acetate buffer (pH 3.6) - 10 mM TPTZ in 40 mM HCl - 20 mM FeCl3·6H2O (Mix in 10:1:1 ratio) B Warm FRAP reagent to 37°C A->B D Mix this compound solution (e.g., 100 µL) with FRAP reagent (e.g., 3 mL) B->D C Prepare this compound solutions (various concentrations) C->D E Incubate at 37°C for 4 min D->E F Measure absorbance at 593 nm E->F G Calculate Ferrous Equivalents F->G

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O. Warm the reagent to 37°C before use.

    • This compound Stock Solution: Prepare a stock solution of this compound and a series of dilutions.

    • Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

  • Assay Procedure:

    • Add 100 µL of the this compound solution (or standard/blank) to 3 mL of the pre-warmed FRAP reagent.

    • Mix well.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents or in terms of Trolox equivalents if a Trolox standard curve is used.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[1][8]

Experimental Workflow:

ORAC_Workflow A Prepare this compound solutions and Trolox standards B Add samples/standards and fluorescein solution to a 96-well plate A->B C Incubate at 37°C for 15-30 min B->C D Add AAPH solution to initiate the reaction C->D E Measure fluorescence kinetically (e.g., every 1-2 min for 60-90 min) (Ex: 485 nm, Em: 520 nm) D->E F Calculate the Area Under the Curve (AUC) E->F G Determine Trolox Equivalents F->G

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • This compound Stock Solution: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

    • Standard: Prepare a series of dilutions of Trolox in phosphate buffer to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Pipette 25 µL of this compound solution (or standard/blank) into the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette or the plate reader's injector.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the samples from the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Signaling Pathways and Mechanisms

DPPH Assay Mechanism

The DPPH radical is a stable free radical. An antioxidant (AH) can donate a hydrogen atom to DPPH•, reducing it to DPPH-H and forming an antioxidant radical (A•), which is generally more stable. This results in the disappearance of the violet color of the DPPH radical.

DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant This compound (AH) Antioxidant_radical This compound Radical (A•) Antioxidant->Antioxidant_radical - H•

Caption: Mechanism of the DPPH radical scavenging assay.

ABTS Assay Mechanism

The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. The antioxidant donates an electron or a hydrogen atom to the ABTS•+, converting it back to the colorless neutral form of ABTS.

ABTS_Mechanism ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + e- or H• (from Antioxidant) Antioxidant This compound FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + e- (from Antioxidant) Antioxidant This compound ORAC_Mechanism AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Attacks Neutralized_Radical Neutralized Radical Peroxyl_Radical->Neutralized_Radical Scavenged by Fluorescein Fluorescein (Fluorescent) Fluorescein->Oxidized_Fluorescein Antioxidant This compound Antioxidant->Neutralized_Radical

References

Application Notes and Protocols for Studying Malvidin 3-Glucoside Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Malvidin 3-glucoside (M3G) is a prominent anthocyanin found in many pigmented fruits and vegetables, such as grapes and berries.[1] There is growing interest in its potential health benefits, which are largely dependent on its bioavailability and pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of M3G is crucial for evaluating its efficacy and mechanism of action. Animal models, particularly rodents, serve as essential tools for these investigations. These models allow for controlled studies of M3G's fate in a biological system, providing data that can inform human clinical trials.[2][3] This document provides detailed protocols and application notes for conducting pharmacokinetic studies of this compound using rodent models.

1. Recommended Animal Models

Rats, particularly Wistar and Sprague-Dawley strains, are the most commonly used animal models for studying the pharmacokinetics of anthocyanins.[2][4] Mice are also utilized and can be valuable for specific experimental designs, such as those involving genetically modified strains.[5]

  • Rationale for Rodent Models: Rodents are widely used due to their physiological and genetic similarities to humans, relatively short lifespan, ease of handling, and the availability of established experimental procedures. They allow for invasive and terminal sampling, which is necessary for determining tissue distribution.[4][6]

  • Considerations for Model Selection:

    • Wistar Rats: Frequently used in general toxicology and metabolism studies.[4]

    • Sprague-Dawley Rats: Another common outbred strain used for a wide range of research applications.

    • Zucker Diabetic Fatty (ZDF) Rats: Can be used to study the influence of metabolic diseases like diabetes on the pharmacokinetics of polyphenols.[2]

2. Experimental Protocols

A typical pharmacokinetic study involves the administration of M3G to a cohort of animals, followed by the collection of biological samples at various time points for analysis.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single oral dose study to determine key pharmacokinetic parameters of this compound.

Materials:

  • This compound (≥95% purity)

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Wistar rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical instruments: HPLC with DAD or MS/MS detector

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (23±1°C, 12-h light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Fasting: Fast the animals overnight (12-16 hours) before dosing to enhance absorption, but allow free access to water. Fasting has been shown to significantly increase the bioavailability of anthocyanins.[7]

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Administration: Administer a single oral dose of the M3G solution to each rat via oral gavage. A typical dose might range from 50 to 200 mg/kg body weight. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 200-300 µL) from the tail vein or saphenous vein at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose. M3G can appear in plasma very rapidly, with peaks often observed within the first hour.[8]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces for up to 48 hours post-dose to assess excretion.

  • Tissue Collection (Terminal Step): At the end of the study (e.g., 24 or 48 hours), euthanize the animals. Perform necropsy to collect key organs and tissues such as the stomach, jejunum, liver, kidneys, and brain.[4] Rinse tissues with cold saline, blot dry, weigh, and store at -80°C.

Protocol 2: Sample Preparation for Analysis

Proper extraction of M3G and its metabolites from biological matrices is critical for accurate quantification.

A. Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 200 µL of acidified methanol (e.g., methanol with 1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid) for HPLC analysis.

B. Tissue Sample Preparation:

  • Weigh a portion of the frozen tissue (e.g., 100 mg).

  • Add homogenization buffer (e.g., acidified methanol) at a 1:3 (w/v) ratio.

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis, which can be further purified using solid-phase extraction (SPE) if necessary.

Protocol 3: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity in identifying and quantifying M3G and its metabolites.[4][7]

Instrumentation:

  • HPLC System: With a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.[9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient might start at 5% B, increase to 30% B over 10 minutes, then to 95% B for a column wash, before re-equilibrating at 5% B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for M3G (parent ion -> fragment ion) and its expected metabolites (e.g., methylated M3G, M3G-glucuronide).

Visualizations and Workflows

G cluster_absorption Absorption cluster_metabolism Metabolism & Distribution cluster_circulation Systemic Circulation & Excretion oral Oral M3G stomach Stomach (Intact M3G) jejunum Jejunum (Absorption Site) transporters Glucose Transporters? (sGLT1, GLUT2) portal_vein Portal Vein liver Liver (First-Pass Metabolism) portal_vein->liver plasma Plasma (Intact M3G & Metabolites) liver->plasma methylation Methylation (e.g., Peonidin-3-G) glucuronidation Glucuronidation (M3G-Glucuronide) tissues Distribution to Tissues (Kidney, Brain, etc.) kidney Kidney bile Bile urine Urinary Excretion feces Fecal Excretion

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized to determine key parameters.

Table 1: Summary of this compound Pharmacokinetic Parameters in Rodents Note: The values below are illustrative and compiled from typical findings in anthocyanin research. Actual values must be determined experimentally.

ParameterDescriptionTypical Finding in RatsReference
Tmax Time to reach maximum plasma concentration15 - 60 minutes[7][8]
Cmax Maximum plasma concentrationLow ng/mL to low µg/mL range[7]
AUC (0-t) Area under the plasma concentration-time curveVaries with dose[10]
Bioavailability Fraction of administered dose reaching systemic circulationVery low (<1%)[5][10]
t1/2 Elimination half-lifeVaries, often multiphasic[6]

Table 2: Tissue Distribution of this compound and its Metabolites in Rats This table summarizes the forms of M3G typically found in various organs after oral administration.

Organ/TissueDetected Forms of AnthocyaninKey FindingsReference
Stomach Intact this compoundHigh concentrations can be found shortly after administration, suggesting potential for direct absorption.[4]
Jejunum Intact M3G, Aglycone (Malvidin)A primary site for absorption. Presence of aglycone suggests enzymatic hydrolysis.[4]
Liver Intact M3G, Methylated & Glucuronidated MetabolitesThe main site of metabolism. Shows the highest proportion of methylated forms.[4]
Kidney Intact M3G, Methylated & Glucuronidated MetabolitesInvolved in the filtration and excretion of M3G and its metabolites into urine.[4][6]
Brain Intact M3G, Methylated MetabolitesDemonstrates that anthocyanins can cross the blood-brain barrier, although in very small amounts.[4]
Plasma Intact M3G, Aglycone, Methylated & Glucuronidated MetabolitesRepresents the circulating forms available for distribution to tissues.[4]
Urine Intact M3G, MetabolitesA major route of excretion for absorbed anthocyanins, though total urinary excretion is low (<1% of ingested dose).[4][10]

References

Application Notes and Protocols for the Synthesis of Malvidin 3-Glucoside Derivatives with Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3-glucoside, a prominent anthocyanin found in red grapes and other pigmented plants, exhibits vibrant coloration and potential health benefits, including antioxidant and anti-inflammatory properties. However, its application in food, pharmaceuticals, and cosmetics is often hindered by its inherent instability.[1][2] The color and biological activity of this compound are susceptible to degradation by factors such as pH, temperature, light, and oxygen.[1][2] To overcome these limitations, derivatives of this compound can be synthesized to enhance its stability. This document provides detailed protocols for the synthesis of two major classes of stabilized this compound derivatives: pyranoanthocyanins and acylated anthocyanins .

Strategies for Enhancing this compound Stability

Several strategies can be employed to improve the stability of anthocyanins. These methods aim to protect the molecule from degradation by modifying its structure. Key approaches include:

  • Acylation: The introduction of acyl groups to the glycosyl moiety of the anthocyanin can enhance its stability.[3][4][5][6] This modification can increase the molecule's resistance to hydration and nucleophilic attack by water, a primary degradation pathway.[4]

  • Pyranoanthocyanin Formation: The reaction of anthocyanins with small molecules like carbonyl compounds leads to the formation of a new pyran ring.[7][8] These pyranoanthocyanins exhibit greater color stability over a wider pH range and are more resistant to bleaching by sulfur dioxide.[9]

  • Co-pigmentation: This involves the non-covalent interaction of anthocyanins with other molecules, such as flavonoids, phenolic acids, and metal ions.[3][10] While not a synthetic modification of the anthocyanin itself, it is a crucial method for color stabilization in many applications.

  • Encapsulation: Techniques like spray drying, freeze drying, and nanoencapsulation can physically protect anthocyanins from environmental factors.[3]

This document will focus on the synthetic derivatization approaches of acylation and pyranoanthocyanin formation.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Grape Skins

This protocol describes a common method for extracting and purifying this compound from a natural source, which can then be used as a starting material for derivative synthesis.

Materials:

  • Grape skins (e.g., from Vitis vinifera cv. Tempranillo)[11]

  • Methanol/HCl (0.5 N) (95:5 v/v)[11]

  • Sephadex LH-20[11]

  • Aqueous HCl (0.1 M, pH 1.0)[11]

  • Amberlite XAD-7[12]

  • Methanol:acetic acid (19:1, v:v)[12]

  • Ethyl acetate[12]

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Extraction: Macerate fresh or frozen grape skins in acidic methanol (methanol/HCl 0.5 N; 95:5 v/v) in the dark.[11]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

  • Initial Cleanup (Optional, using Amberlite XAD-7):

    • Dilute the concentrated extract with water and load it onto an Amberlite XAD-7 column.

    • Wash the column with water to remove sugars and organic acids.[12]

    • Elute the anthocyanin fraction with methanol:acetic acid (19:1, v:v).[12]

    • Evaporate the methanol and partition the aqueous solution with ethyl acetate to remove other phenolics.[12]

    • Lyophilize the aqueous phase to obtain a crude anthocyanin powder.[12]

  • Purification by Column Chromatography (Sephadex LH-20):

    • Dissolve the crude anthocyanin powder in a minimal amount of acidic water (aqueous HCl 0.1 M, pH 1.0).

    • Load the solution onto a Sephadex LH-20 column pre-conditioned with the same acidic water.[11]

    • Elute the column with aqueous HCl (0.1 M, pH 1.0).[11]

    • Collect the first fraction, which typically corresponds to this compound.[11]

  • Purity Assessment: Analyze the purity of the isolated this compound using HPLC-DAD.[12][13] Confirm its identity using LC-MS/MS and NMR.[12][13]

experimental_workflow_isolation start Grape Skins extraction Extraction (Acidic Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration cleanup Initial Cleanup (Amberlite XAD-7) concentration->cleanup purification Purification (Sephadex LH-20) cleanup->purification analysis Purity & Identity Assessment (HPLC, LC-MS, NMR) purification->analysis end Pure this compound analysis->end

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: Synthesis of a Pyranoanthocyanin Derivative (Vitisin A type)

This protocol details the synthesis of a vitisin A-type pyranoanthocyanin by reacting this compound with pyruvic acid. Vitisins are known for their enhanced stability to pH changes and SO₂ bleaching.[9]

Materials:

  • Purified this compound

  • Pyruvic acid

  • Model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid, pH adjusted to 3.5)

  • Preparative HPLC system

Procedure:

  • Reaction Setup: Dissolve a known concentration of this compound and a molar excess of pyruvic acid in the model wine solution.

  • Incubation: Store the reaction mixture in the dark at a controlled temperature (e.g., 25°C) to allow the reaction to proceed. The reaction can be monitored over time by taking aliquots for HPLC analysis.

  • Monitoring: Use HPLC-DAD to monitor the formation of the new pyranoanthocyanin, which will have a different retention time and a characteristic UV-Vis spectrum compared to the parent this compound.

  • Purification: Once the reaction has reached a satisfactory conversion, purify the pyranoanthocyanin derivative using preparative HPLC.

  • Characterization: Confirm the structure of the synthesized pyranoanthocyanin using LC-MS and NMR spectroscopy.

experimental_workflow_pyranoanthocyanin start This compound + Pyruvic Acid reaction Reaction in Model Wine Solution start->reaction monitoring Monitoring by HPLC reaction->monitoring purification Purification by Preparative HPLC monitoring->purification characterization Structural Characterization (LC-MS, NMR) purification->characterization end Pyranoanthocyanin (Vitisin A type) characterization->end

Caption: Workflow for the synthesis of a vitisin A-type pyranoanthocyanin.

Protocol 3: Enzymatic Acylation of this compound

This protocol describes the enzymatic acylation of this compound, which offers better regioselectivity compared to chemical methods.[14]

Materials:

  • Purified this compound

  • Acyl donor (e.g., a fatty acid ester like methyl dodecanoate)[15][16]

  • Immobilized lipase (e.g., Novozym 435)[14]

  • Anhydrous organic solvent (e.g., tert-butanol)

  • Molecular sieves

  • Preparative HPLC system

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound and the acyl donor in the anhydrous organic solvent. Add molecular sieves to maintain anhydrous conditions.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture and incubate at a controlled temperature (e.g., 40-50°C) with gentle agitation.

  • Monitoring: Monitor the progress of the acylation by taking samples periodically and analyzing them by HPLC. The acylated product will have a longer retention time due to its increased lipophilicity.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Purification: Evaporate the solvent and purify the acylated this compound derivative using preparative HPLC.

  • Characterization: Confirm the structure and the position of acylation using LC-MS and 2D NMR techniques.[5]

experimental_workflow_acylation start This compound + Acyl Donor reaction Enzymatic Reaction (Immobilized Lipase) start->reaction monitoring Monitoring by HPLC reaction->monitoring enzyme_removal Enzyme Removal (Filtration) monitoring->enzyme_removal purification Purification by Preparative HPLC enzyme_removal->purification characterization Structural Characterization (LC-MS, 2D NMR) purification->characterization end Acylated this compound characterization->end

Caption: Workflow for the enzymatic acylation of this compound.

Protocol 4: Stability Assessment of this compound Derivatives

This protocol outlines methods to evaluate the enhanced stability of the synthesized derivatives compared to the parent this compound.

Materials:

  • Purified this compound and its derivatives

  • Buffer solutions of various pH values (e.g., pH 1.0 to 11.0)[9]

  • Sodium metabisulfite solution (for SO₂ bleaching test)[9]

  • UV-Vis spectrophotometer

  • Thermostatically controlled water bath or incubator

  • Light chamber with a controlled light source

Procedures:

1. pH Stability:

  • Prepare solutions of this compound and its derivatives at the same concentration in buffer solutions across a wide pH range (e.g., 1.0 to 11.0).[9]

  • Measure the UV-Vis spectra of each solution immediately after preparation and after a defined incubation period (e.g., 2 hours) in the dark at a constant temperature.[11]

  • Compare the changes in absorbance at the λmax and any shifts in λmax to assess color stability at different pH values.

2. Thermal Stability:

  • Prepare solutions of the compounds in a buffer of a specific pH (e.g., pH 3.5).

  • Subject the solutions to different temperatures (e.g., 50-98°C) for various time intervals.[9]

  • At each time point, cool the samples to room temperature and measure their absorbance at λmax.

  • Calculate the degradation rate constants, which often follow first-order kinetics.[9]

3. Photostability:

  • Prepare solutions of the compounds in a buffer of a specific pH.

  • Expose the solutions to a controlled light source (e.g., fluorescent or UV light) for a set duration.

  • Keep a control set of solutions in the dark.

  • Measure the absorbance at λmax at different time intervals and compare the degradation rates between the light-exposed and dark-control samples.

4. SO₂ Bleaching Resistance (for pyranoanthocyanins):

  • Prepare solutions of the anthocyanins in a buffer (e.g., pH 3.5).

  • Add increasing concentrations of sodium metabisulfite (a source of SO₂) to the solutions.[9]

  • Measure the absorbance at λmax after a short incubation period.

  • Compare the extent of color loss between the parent anthocyanin and the pyranoanthocyanin derivative.

Data Presentation

The quantitative data from the stability studies can be summarized in the following tables for easy comparison.

Table 1: pH Stability of this compound and its Derivatives

CompoundpHλmax (nm)Absorbance at λmax (Initial)Absorbance at λmax (After 2h)% Color Retention
This compound1.0
3.5
7.0
9.0
Pyranoanthocyanin1.0
3.5
7.0
9.0
Acylated Derivative1.0
3.5
7.0
9.0

Table 2: Thermal Degradation Kinetics of this compound and its Derivatives at 80°C (pH 3.5)

CompoundHalf-life (t₁/₂) (min)Degradation Rate Constant (k) (min⁻¹)
This compound
Pyranoanthocyanin
Acylated Derivative

Table 3: Photostability of this compound and its Derivatives (pH 3.5)

Compound% Color Retention (After 4h Light Exposure)% Color Retention (After 4h in Dark)
This compound
Pyranoanthocyanin
Acylated Derivative

Table 4: Resistance to SO₂ Bleaching (pH 3.5)

Compound% Color Retention (50 ppm SO₂)% Color Retention (100 ppm SO₂)% Color Retention (250 ppm SO₂)
This compound
Pyranoanthocyanin

Conclusion

The synthesis of this compound derivatives through pyranoanthocyanin formation and acylation represents effective strategies to enhance the stability of this valuable natural pigment. The protocols provided herein offer a framework for the synthesis, purification, and comprehensive stability assessment of these derivatives. The improved stability of these compounds broadens their potential applications in the food, pharmaceutical, and cosmetic industries, where color and bioactivity retention are critical. Further research can focus on optimizing reaction conditions and exploring a wider range of derivatizing agents to fine-tune the properties of these stabilized anthocyanins for specific applications.

References

Troubleshooting & Optimization

preventing malvidin 3-glucoside degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of malvidin 3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and stabilization of this important anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: this compound, like other anthocyanins, is susceptible to degradation from several factors. The most critical are pH, temperature, light, oxygen, and the presence of enzymes.[1][2] At pH values above 4.0, the colored flavylium cation begins to convert to colorless or less stable forms.[3][4] Elevated temperatures accelerate this degradation, leading to the formation of chalcones and other breakdown products.[5][6] Exposure to light, particularly UV light, can also induce degradation.[7][8][9] The presence of oxygen and enzymes like peroxidases and polyphenol oxidases, which may be released from the plant matrix during extraction, can also significantly contribute to its degradation.[2][10][11]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: To maintain the stability of this compound, it is crucial to work in an acidic environment. The most stable form is the red flavylium cation, which predominates at a pH of less than 2.[3][12] Therefore, extraction solvents are typically acidified, often with weak acids like formic, acetic, or citric acid, to a pH of around 3.[13] For storage, maintaining a low pH is also recommended to prevent degradation.

Q3: How can I minimize enzymatic degradation during the extraction process?

A3: Enzymatic degradation can be a significant issue as enzymes like peroxidases and polyphenol oxidases are released from plant tissues during homogenization.[2][10] To minimize their activity, several strategies can be employed. Performing the extraction at low temperatures (e.g., 4°C) can reduce enzyme activity. Additionally, blanching the plant material with a short heat treatment before extraction can inactivate these enzymes.[6] The use of solvents such as methanol or ethanol also helps to denature and precipitate enzymes, thereby reducing their degradative effects.

Q4: Can other compounds in the extract affect the stability of this compound?

A4: Yes, other compounds, particularly other phenolic compounds, can have a protective effect through a phenomenon known as copigmentation.[12] Copigments, such as flavonoids and hydroxycinnamic acids, can form non-covalent complexes with the flavylium cation of this compound. This interaction helps to shield the molecule from nucleophilic attack by water, thus stabilizing its colored form.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. - Incomplete extraction from the plant matrix.- Degradation during extraction.- Ensure the plant material is finely ground to increase surface area.- Use an appropriate acidified solvent (e.g., methanol/ethanol with 0.1-1% formic acid).- Increase extraction time or perform multiple extraction cycles.- Optimize the solid-to-liquid ratio.
The extract color fades or changes from red/purple to brownish. - Degradation of this compound due to high pH, temperature, or light exposure.- Enzymatic browning.- Maintain a low pH (below 3) throughout the extraction and storage process.[13]- Work at low temperatures (4°C) and protect the sample from light by using amber vials or covering containers with aluminum foil.[7][8][9]- Consider a blanching step to inactivate enzymes before extraction.[6]
Co-extraction of interfering compounds (e.g., sugars, other phenolics). - The solvent system is not selective enough.- Employ a solid-phase extraction (SPE) step for cleanup. C18 or vinylbenzene-based cartridges can be effective for purifying anthocyanins.[14][15]- Optimize the washing steps during SPE to remove more polar impurities like sugars.
Inconsistent results between extraction batches. - Variation in raw material.- Inconsistent extraction parameters.- Standardize the source and pre-treatment of the plant material.- Carefully control all extraction parameters, including solvent composition, pH, temperature, time, and solid-to-liquid ratio.

Experimental Protocols

Protocol 1: Extraction of this compound from Grape Skins

This protocol is a general guideline for the extraction of this compound from grape skins.[16]

Materials:

  • Grape skins (fresh or freeze-dried)

  • Acidified methanol (Methanol with 0.5% v/v HCl)[16]

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18 or similar)

  • Methanol

  • Acidified water (pH 2 with HCl)

  • Amber vials for storage

Procedure:

  • Homogenize 10 g of grape skins with 100 mL of acidified methanol using a blender or mortar and pestle.

  • Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

  • Decant the supernatant. Repeat the extraction on the pellet with another 100 mL of acidified methanol.

  • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C until the methanol is removed.

  • Perform a solid-phase extraction (SPE) for purification (see Protocol 2).

  • Store the purified extract in amber vials at -20°C.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol describes the purification of the crude extract using SPE.[14]

Materials:

  • Crude this compound extract

  • SPE cartridge (e.g., C18, 500 mg)

  • Methanol

  • Acidified water (pH 2 with HCl)

  • Acidified methanol (Methanol with 0.1% HCl)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through it.[14]

  • Loading: Load the aqueous crude extract onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water (pH 2) to remove sugars and other polar impurities.[14]

  • Elution: Elute the this compound with a small volume (e.g., 1.5 mL) of acidified methanol.[14]

  • Collect the eluate, which contains the purified anthocyanins.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound using HPLC.[17][18]

Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 2.7 µm).[17][18]

  • Mobile Phase A: 7.5% (v/v) formic acid in water.[17]

  • Mobile Phase B: 7.5% (v/v) formic acid in acetonitrile.[17]

  • Flow Rate: 0.4 mL/min.[17]

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

  • Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds of interest, and then return to the initial conditions to re-equilibrate the column.[17]

Data Summary

Table 1: Factors Affecting this compound Stability
FactorEffect on StabilityRecommended Conditions for Extraction
pH Highly unstable at neutral and alkaline pH.[1][18]pH < 3, typically using acidified solvents (e.g., with formic or hydrochloric acid).[13]
Temperature Degradation accelerates with increasing temperature.[5][19]Low temperatures (e.g., 4°C or on ice). Avoid prolonged heating.
Light Exposure, especially to UV light, causes degradation.[7][8][9]Work in a dimly lit area and use amber glassware or wrap containers in foil.
Oxygen Can lead to oxidative degradation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen).
Enzymes Peroxidases and polyphenol oxidases can degrade the molecule.[2][10]Low temperature, use of organic solvents, or a blanching step to inactivate enzymes.[6]
Table 2: Thermal Degradation of this compound and Related Compounds
CompoundTemperature (°C)Heating Time (h)Retention (%)Reference
This compound90529.52[5]
Oxovitisin A (a derivative)90591.35[5]
Me-py (a derivative)90586.30[5]
Vitisin A (a derivative)90572.60[5]

Visualizations

Malvidin_3_Glucoside_Degradation_Pathway M3G This compound (Flavylium Cation, Red) pH < 2 Hemiketal Hemiketal (Colorless) M3G->Hemiketal + H2O (pH increase) Quinoidal Quinoidal Base (Blue/Purple) pH > 7 M3G->Quinoidal + H+ (pH increase) Degradation Degradation Products (Syringic Acid, etc.) M3G->Degradation High Temp, Light, Enzymes Hemiketal->M3G - H2O (pH decrease) Chalcone Chalcone (Yellowish/Colorless) Hemiketal->Chalcone Ring Opening Chalcone->Hemiketal Ring Closure Chalcone->Degradation Oxidation, High Temp Quinoidal->M3G - H+ (pH decrease)

Caption: Degradation pathway of this compound under different conditions.

Extraction_Workflow Start Plant Material (e.g., Grape Skins) Homogenize Homogenization in Acidified Solvent Start->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Concentrate Solvent Evaporation (< 40°C) Collect->Concentrate SPE Solid-Phase Extraction (SPE) Concentrate->SPE Elute Elution of Purified This compound SPE->Elute Analyze HPLC Analysis Elute->Analyze Store Store at -20°C in Amber Vials Elute->Store

Caption: Recommended workflow for the extraction and purification of this compound.

References

Technical Support Center: Malvidin 3-Glucoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of malvidin 3-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to address specific problems with this compound resolution in HPLC.

Issue: Poor Resolution or Co-elution of Peaks

Poor resolution between this compound and other compounds is a frequent challenge. The following steps can help improve peak separation.

1. Mobile Phase Optimization:

The mobile phase composition is a critical factor in achieving optimal separation of anthocyanins like this compound.

  • pH Adjustment: A low pH is essential to ensure that anthocyanins are in their stable flavylium cation form, which results in sharper peaks and better resolution.[1][2] For optimal results, the mobile phase pH should be below 2.0.[2]

  • Acid Modifier: Formic acid is a commonly used acid modifier in the mobile phase for anthocyanin analysis.[1] Other options include trifluoroacetic acid (TFA) or phosphoric acid. The choice of acid can influence selectivity.

  • Organic Solvent: Acetonitrile is often preferred over methanol as the organic solvent because it can provide better selectivity for anthocyanin glucosides.[3]

2. Gradient Elution Program:

A well-designed gradient elution program is crucial for resolving complex mixtures containing this compound.

  • Shallow Gradient: Employing a shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the separation of closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to improve the resolution of target compounds.

3. Column Selection:

The choice of HPLC column plays a pivotal role in the separation efficiency.

  • Stationary Phase: A C18 stationary phase is the most common and generally effective choice for anthocyanin separation.[3]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles can provide higher efficiency and lead to better resolution.[4]

4. Temperature Control:

Column temperature can affect retention times and selectivity.

  • Increased Temperature: Raising the column temperature can decrease the mobile phase viscosity, leading to higher efficiency and potentially altered selectivity.[4] However, excessive temperatures can cause degradation of anthocyanins.[5]

  • Optimal Range: A temperature range of 25-40°C is typically a good starting point for anthocyanin analysis. One study found that a temperature of 28°C provided improved separation.[1]

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Adjustment cluster_column Column Evaluation start Start: Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Program mobile_phase->gradient If still poor ph Lower pH (<2.0) mobile_phase->ph column Evaluate Column gradient->column If still poor shallow Use Shallower Gradient gradient->shallow temperature Adjust Temperature column->temperature If still poor particle_size Use Smaller Particle Size Column column->particle_size end End: Resolution Improved temperature->end Resolution satisfactory acid Change Acid Modifier (e.g., Formic Acid, TFA) ph->acid solvent Switch to Acetonitrile acid->solvent isocratic Introduce Isocratic Hold shallow->isocratic stationary_phase Try Different C18 Phase particle_size->stationary_phase

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Issue: Peak Tailing

Peak tailing for this compound can lead to inaccurate quantification and poor resolution.

1. Mobile Phase pH:

  • Ensure Low pH: As with resolution, a sufficiently low mobile phase pH (<2.0) is crucial to minimize peak tailing by ensuring the analyte is in a single ionic form (the flavylium cation).[2]

2. Column Issues:

  • Column Contamination: Contamination of the column frit or packing material can lead to peak tailing. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. If the problem persists with a clean column, it may be time to replace it.

3. Sample Solvent Effects:

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve the sample in the initial mobile phase.[6]

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_ph Check Mobile Phase pH Is it < 2.0? start->check_ph adjust_ph Adjust pH to < 2.0 check_ph->adjust_ph No check_column Inspect Column check_ph->check_column Yes adjust_ph->check_column clean_column Clean Column check_column->clean_column replace_column Replace Column clean_column->replace_column Tailing persists check_sample_solvent Check Sample Solvent clean_column->check_sample_solvent Tailing reduced replace_column->check_sample_solvent adjust_sample_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->adjust_sample_solvent end End: Tailing Reduced adjust_sample_solvent->end

Caption: Logical steps to troubleshoot peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound?

A good starting point is a binary gradient with an aqueous mobile phase (A) and an organic mobile phase (B).

  • Mobile Phase A: Water with an acid modifier, such as 0.1% to 1% formic acid, to achieve a pH below 2.[1]

  • Mobile Phase B: Acetonitrile.[1]

A typical gradient might start with a low percentage of B, gradually increasing to elute this compound and other anthocyanins.

Q2: What type of HPLC column is best for this compound analysis?

A reversed-phase C18 column is the most widely used and is generally effective for separating anthocyanins, including this compound.[3] For higher resolution, consider columns with smaller particle sizes (e.g., < 3 µm) or core-shell technology.

Q3: How does temperature affect the analysis of this compound?

Temperature can influence both the retention time and the stability of this compound.

  • Increased Temperature: Generally, increasing the column temperature will decrease the retention time and can improve peak efficiency. One study showed improved separation at 28°C compared to 20°C and 35°C.[1]

  • Degradation: High temperatures can lead to the degradation of anthocyanins.[5] It is important to find a balance between improved chromatography and analyte stability.

Q4: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors:

  • Mobile Phase: Insufficiently degassed mobile phase, precipitation of buffer salts, or contaminated solvents. Ensure all mobile phase components are HPLC grade and are properly degassed.

  • Pump: Leaks in the pump, worn pump seals, or check valve issues can cause pressure fluctuations and a noisy baseline.

  • Detector: A failing detector lamp or contaminated flow cell can also contribute to baseline noise.

Q5: What detection wavelength should I use for this compound?

For the detection of this compound and other anthocyanins, a wavelength of 520 nm is commonly used as it is the characteristic maximum absorbance for these compounds in their flavylium cation form.[1]

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is a generalized example based on common practices for anthocyanin analysis.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water/Formic Acid (99:1, v/v)
Mobile Phase B Acetonitrile
Gradient 10-30% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 520 nm

3. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., acidified methanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

  • If necessary, dilute the sample with the initial mobile phase.

Experimental Workflow

Experimental_Workflow cluster_hplc HPLC System start Start: Sample extraction Sample Extraction (e.g., acidified methanol) start->extraction filtration Filtration (0.45 µm syringe filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis injection Inject Sample (20 µL) hplc_analysis->injection data_processing Data Processing and Quantification end End: Results data_processing->end separation Separation on C18 Column (Gradient Elution) injection->separation detection Detection at 520 nm separation->detection detection->data_processing

Caption: General workflow for the HPLC analysis of this compound.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Resolution
Mobile Phase pHResolution (Rs) with Adjacent PeakPeak Shape
2.01.8Symmetrical
2.51.4Minor Tailing
3.01.1Significant Tailing

Note: Data is illustrative, based on general principles described in the literature. A lower pH generally leads to better resolution and peak shape for anthocyanins.[1][2]

Table 2: Comparison of Different Organic Solvents on Selectivity
Organic SolventSelectivity (α) between this compound and Peonidin 3-glucoside
Acetonitrile1.15
Methanol1.08

Note: Data is illustrative. Acetonitrile often provides better selectivity for anthocyanins compared to methanol.[3]

References

optimizing pH for malvidin 3-glucoside stability in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH for malvidin 3-glucoside (Mv3G) stability in solutions. It is designed for researchers, scientists, and professionals in drug development who work with this anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound?

A: this compound is most stable in highly acidic conditions, specifically at a pH of 3 or lower.[1][2] In this range, it primarily exists as the red-colored flavylium cation, which is its most stable form.[3] Studies in wine chemistry suggest a pH of around 3.3 or lower is favorable for maintaining stability and preventing precipitation.[4] As the pH increases, its stability rapidly decreases.[5]

Q2: Why is my red Mv3G solution becoming colorless at a pH between 4 and 6?

A: This color loss is a characteristic chemical behavior of anthocyanins. In the pH range of approximately 3 to 6, the colored flavylium cation undergoes a hydration reaction, converting it into a colorless form known as a carbinol pseudobase or hemiketal.[1][3] This transformation is reversible; lowering the pH back below 3 will typically restore the red color. Solutions of Mv3G can be almost colorless at pH 4.0.[6]

Q3: My Mv3G solution has turned blue or purple. What does this signify?

A: A blue or purple color indicates that the pH of your solution is neutral or alkaline (typically pH > 6).[1] At these higher pH levels, the flavylium cation undergoes deprotonation to form unstable quinoidal bases, which are blue or purple.[2] These forms are highly susceptible to degradation and should be avoided if stability is the goal.[7]

Q4: How does temperature interact with pH to affect Mv3G stability?

A: Temperature and pH have a synergistic effect on Mv3G degradation. Higher temperatures accelerate the degradation process, and this effect is much more pronounced at higher pH levels.[5][8] For instance, the degradation of Mv3G at 60°C is significantly faster at pH 6.0 compared to pH 3.0.[9] Therefore, for maximum stability, solutions should be maintained at a low pH and low temperature.

Q5: What are the common degradation products of Mv3G and how can they be detected?

A: When Mv3G degrades, the molecule cleaves into smaller phenolic compounds.[6] The most commonly identified degradation products are syringic acid and phloroglucinol aldehyde (2,4,6-Trihydroxybenzaldehyde).[10] Other products like vanillic acid and protocatechuic acid have also been observed.[11] These degradation products are typically colorless and can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

Q6: Besides adjusting pH, what other methods can enhance Mv3G stability?

A: Several strategies can improve stability:

  • Co-pigmentation: The presence of other molecules, known as co-pigments (such as flavonoids, other phenolic compounds, or caffeine), can stabilize the flavylium cation through molecular stacking, protecting it from water attack and enhancing color.[3][13][14]

  • Low Temperature: Storing solutions at refrigerated temperatures (e.g., 4°C) significantly slows the rate of degradation.[15]

  • Protection from Light and Oxygen: Like many phenolic compounds, Mv3G is sensitive to light and oxygen, which can accelerate degradation.[2] Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

  • Encapsulation: Techniques like spray-drying with a carrier agent can encapsulate the Mv3G, enhancing its chemical stability for storage.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid Color Fading The solution pH is in the 4-6 range, causing the formation of the colorless hemiketal form.[1]Lower the solution pH to below 3.0 using an appropriate acid (e.g., formic acid, HCl). Confirm the final pH using a calibrated pH meter.
Solution Precipitation The pH is unfavorable, or the concentration is too high, leading to self-aggregation and precipitation.Adjust the pH to approximately 3.3 or lower, which has been shown to inhibit precipitation.[4] If the issue persists, consider working with a lower Mv3G concentration.
Inconsistent Spectrophotometer Readings The chemical species in the solution have not reached equilibrium after a pH change.[13] Degradation is actively occurring during measurement, especially at neutral or alkaline pH.[16]Allow the solution to equilibrate for a set period (e.g., 1-2 hours) in the dark at a constant temperature after pH adjustment and before measurement.[13] For kinetic studies, use a stopped-flow instrument to capture rapid changes.[12]
Solution Turns Brown This indicates significant degradation and potential polymerization of the breakdown products.[2]The sample is likely unrecoverable. Ensure that all stability factors (low pH, low temperature, protection from light and oxygen) are strictly controlled in future experiments.[2][8]

Quantitative Data on Mv3G Stability

Table 1: Influence of pH on the Chemical Form and Color of this compound

pH RangePredominant Chemical FormSolution ColorRelative Stability
< 3Flavylium CationRed / Red-PurpleHigh
3 - 6Hemiketal (Carbinol) / ChalconeColorless / Faint YellowLow (Reversible)
> 6Quinoidal Base (Neutral & Anionic)Purple / BlueVery Low (Prone to Degradation)

Source: Data compiled from multiple sources.[1][2][3][6]

Table 2: Combined Effect of pH and Temperature on Mv3G Degradation

pHTemperatureObservation
1.30Room TempHigh absorbance (Max color intensity)
4.40Room Temp90.4% reduction in absorbance compared to pH 1.30.[17]
3.05°C, 30°C, 60°CRelatively stable, with degradation increasing with temperature.[9]
6.05°C, 30°C, 60°CVery rapid degradation, significantly faster than at pH 3.0 at all corresponding temperatures.[9]
1.5 -> 4.5100°CDegradation rate accelerates as pH increases.[5]

Experimental Protocols

Protocol 1: General pH-Dependent Stability Assay

This protocol outlines a method for evaluating the stability of Mv3G at different pH values.

  • Preparation of Mv3G Stock Solution:

    • Dissolve high-purity this compound chloride in an acidic solvent (e.g., methanol with 0.1% HCl) to create a concentrated stock solution (e.g., 1 mg/mL). A low pH ensures the initial stability of the stock.[15]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 8). Citrate-phosphate or universal buffers are suitable.

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Sample Preparation:

    • Add a small, precise volume of the Mv3G stock solution to a larger volume of each buffer to achieve the desired final concentration (e.g., 50 µM).[13] The final concentration should be low enough to minimize self-association.[3]

    • Prepare a reference (blank) sample for each buffer without Mv3G.

  • Incubation:

    • Store all samples in the dark (e.g., in amber vials or a dark chamber) at a constant, controlled temperature (e.g., 25°C).[13]

  • Spectrophotometric Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each sample.

    • Use a UV-Vis spectrophotometer and scan across the visible spectrum to find the maximum absorbance wavelength (λmax), which for the flavylium cation is typically around 515-525 nm.[17]

    • Record the absorbance at this λmax. A decrease in absorbance over time indicates degradation.

  • Data Analysis:

    • Plot absorbance vs. time for each pH value. The rate of degradation can often be modeled using first-order kinetics.[5]

Protocol 2: Identification of Degradation Products via HPLC-DAD

This protocol provides a brief methodology for analyzing Mv3G degradation.

  • Sample Preparation:

    • Force-degrade an Mv3G sample by incubating it at a higher pH (e.g., pH 8.1) and/or temperature.[12]

    • Take aliquots at different time points. To stop the reaction and prepare for analysis, acidify the aliquot with a small amount of concentrated acid (e.g., formic acid).[18]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 2.7 µm).[12]

    • Mobile Phase: A gradient elution is typically used.

      • Eluent A: Water with an acid modifier (e.g., 1-7.5% formic acid).[12]

      • Eluent B: Acetonitrile with the same acid modifier.

    • Gradient: A typical gradient might run from ~5% B to 30% B over 30 minutes.

    • Flow Rate: 0.4 - 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) should be used to monitor multiple wavelengths. Monitor at ~520 nm for remaining Mv3G, and at ~280 nm for phenolic degradation products like syringic acid.[10]

  • Identification:

    • Compare the retention times and UV-Vis spectra of the peaks in the degraded sample to those of authentic standards (e.g., syringic acid, this compound). For more definitive identification, LC-MS analysis is recommended.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare Mv3G Stock Solution start->stock mix Create Samples (Mv3G in Buffers) stock->mix buffers Prepare Buffers (pH 2 to 8) buffers->mix incubate Incubate Samples (Dark, Constant Temp) mix->incubate measure Measure Absorbance (λmax ≈ 520nm) incubate->measure analyze Plot Absorbance vs. Time & Determine Degradation Rate measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for assessing the pH-dependent stability of this compound.

logical_relationship flavylium Flavylium Cation hemiketal Hemiketal (Carbinol) flavylium->hemiketal + H₂O (Hydration) quinoidal Quinoidal Base flavylium->quinoidal - H⁺ (Deprotonation) degradation Degradation Products hemiketal->degradation Slow Degradation quinoidal->degradation Irreversible ph_low pH < 3 (Stable, Red) ph_mid pH 4-6 (Unstable, Colorless) ph_high pH > 6 (Unstable, Blue)

Caption: Chemical equilibria of this compound at different pH values.

References

minimizing isomerization of malvidin 3-glucoside during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of malvidin 3-glucoside during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to isomerization.

Problem Potential Cause Recommended Solution
Variable peak areas for this compound in replicate injections. On-column isomerization: The HPLC mobile phase pH may be too high, promoting the conversion of the flavylium cation to other isomers.Maintain a low pH in the mobile phase, ideally around 2, to ensure this compound remains predominantly in its stable flavylium cation form.[1]
Elevated column temperature: Higher temperatures can accelerate isomerization and degradation reactions.[2][3]Set the column temperature to a controlled, lower temperature, such as 25-28°C, to minimize thermal degradation.[1][4]
Appearance of unexpected peaks with similar mass-to-charge ratios to this compound. Isomer formation: this compound can exist in equilibrium with its colorless hemiketal and cis- and trans-chalcone isomers, especially at pH values between 3 and 4.[4][5][6]Acidify samples and standards to a pH below 3.0 before injection to shift the equilibrium towards the flavylium cation.
Sample degradation: Exposure to light, oxygen, or elevated temperatures during sample preparation and storage can lead to the formation of degradation products.[2][3][7]Prepare samples under dim light, use amber vials, and store them at low temperatures (4°C for short-term, -80°C for long-term storage).[8] Purge sample vials with nitrogen or argon to minimize oxidation.
Low recovery of this compound from the sample matrix. Inappropriate extraction solvent: The choice of solvent can significantly impact the stability and extraction efficiency of anthocyanins.[9][10]Use acidified methanol or ethanol for extraction, as these solvents have been shown to provide good recovery and stability for anthocyanins.[10]
Degradation during extraction: High temperatures or prolonged extraction times can lead to the degradation of this compound.Employ extraction methods that avoid excessive heat, such as ultrasonic-assisted extraction at controlled temperatures. Minimize the duration of the extraction process.
Baseline drift or noise in the chromatogram. Mobile phase instability: A poorly buffered or improperly prepared mobile phase can lead to baseline instability.Ensure the mobile phase is well-mixed, degassed, and contains a sufficient concentration of an acid (e.g., formic acid) to maintain a stable low pH.
Column contamination: Accumulation of matrix components on the column can cause baseline issues.Use a guard column and implement a robust column washing protocol between analytical runs.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and analysis of this compound.

1. What is the optimal pH for storing and analyzing this compound samples?

To minimize isomerization, samples and standards of this compound should be maintained at a pH of approximately 3.3 or lower.[4][6] In acidic conditions (pH < 3), this compound predominantly exists as the stable, colored flavylium cation. As the pH increases, it can be converted to the colorless hemiketal form and further to chalcone isomers, leading to inaccurate quantification.[5][8]

2. How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of this compound.[2][3][7] The degradation process generally follows first-order kinetics, with the rate of degradation increasing at higher temperatures.[7] For analytical procedures, it is recommended to maintain a controlled column temperature, for instance at 25°C, to ensure reproducibility and minimize on-column degradation.[4] For long-term storage, samples should be kept at -80°C.[8]

3. What are the best practices for sample preparation to avoid isomerization?

To prevent isomerization and degradation during sample preparation, the following steps are recommended:

  • Work under low light conditions: Anthocyanins are sensitive to light, which can cause degradation.[7]

  • Use acidified solvents: Employ solvents acidified with acids like formic or hydrochloric acid to maintain a low pH and stabilize the flavylium cation.

  • Control temperature: Avoid heating samples during extraction and processing. If necessary, use methods like sonication in a chilled bath.

  • Minimize oxygen exposure: Degas solvents and consider blanketing samples with an inert gas like nitrogen or argon to prevent oxidation.

  • Use appropriate storage: Store extracts and prepared samples in amber vials at low temperatures (4°C for short-term, -80°C for long-term).[8]

4. Which solvents are recommended for the extraction and mobile phase in HPLC analysis?

For extraction, acidified methanol or ethanol are commonly used and have been shown to be effective in extracting and stabilizing anthocyanins.[10] For HPLC mobile phases, a low pH is crucial.[1] A common mobile phase consists of an aqueous solution of a weak acid (e.g., formic acid) and an organic solvent such as acetonitrile or methanol.[1][4] The acidic modifier ensures that this compound is in its flavylium cation form, which is ideal for reversed-phase chromatography.

5. How can I confirm if unexpected peaks in my chromatogram are isomers of this compound?

The appearance of additional peaks can be investigated using a diode-array detector (DAD) or a mass spectrometer (MS). Isomers will have the same mass-to-charge ratio (m/z) as this compound but may exhibit different UV-Vis spectra. The flavylium cation of this compound has a characteristic absorbance maximum at around 520-530 nm. The chalcone isomers, on the other hand, have their maximum absorbance at shorter wavelengths.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the impact of these factors on its degradation.

Table 1: Effect of pH on the Isomerization and Degradation of this compound

pHPredominant SpeciesColorStabilityNotes
< 3.0Flavylium CationRed/PurpleHighOptimal for analysis and storage.
3.0 - 4.0Flavylium Cation, Hemiketal, Quinoidal BaseRed to ColorlessModerateIsomerization to colorless forms begins.
4.0 - 6.0Hemiketal, ChalconesColorlessLowSignificant presence of less stable isomers.
> 7.0Anionic Quinoidal Base, ChalconesBlue/Violet (transient)Very LowRapid degradation occurs.[8]

Table 2: Effect of Temperature on the Degradation of this compound

Temperature (°C)Relative Degradation RateHalf-life (t1/2)Recommendations for Analysis
4LowLongSuitable for short-term storage of samples.[11]
25ModerateShorterA common controlled temperature for HPLC analysis to ensure reproducibility.[4][11]
35HighShortShould be avoided during analysis and storage to prevent significant degradation.[7]
>50Very HighVery ShortLeads to rapid degradation and should be avoided in all analytical steps.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to extract this compound while minimizing its degradation.

  • Sample Preparation: Homogenize the plant material to a fine powder. Perform all subsequent steps under dim light.

  • Extraction Solvent: Prepare a solution of methanol or ethanol containing 1% (v/v) formic acid.

  • Extraction: a. Weigh the homogenized sample and add the acidified extraction solvent at a ratio of 1:10 (w/v). b. Sonicate the mixture in an ultrasonic bath for 15-20 minutes, ensuring the bath is cooled with ice to prevent heating. c. Alternatively, macerate the sample with the solvent at 4°C for 2-4 hours with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes at 4°C.

  • Collection and Storage: a. Carefully collect the supernatant. b. For immediate analysis, filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial. c. For storage, transfer the supernatant to an amber vial, purge with nitrogen gas, and store at -80°C.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general HPLC method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a C18 column and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 5% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 5% (v/v) formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 30% B

    • 20-25 min: Linear gradient from 30% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to initial conditions (10% B)

    • 35-40 min: Column equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 525 nm

Visualizations

Figure 1: pH-Dependent Equilibrium of this compound

Malvidin_Equilibrium cluster_acidic Acidic (pH < 3) cluster_intermediate Intermediate (pH 3-6) cluster_alkaline Alkaline (pH > 7) Flavylium Flavylium Cation (Red/Purple) Hemiketal Hemiketal (Colorless) Flavylium->Hemiketal +H2O -H+ Quinoidal Quinoidal Base (Blue/Violet) Flavylium->Quinoidal -H+ Hemiketal->Flavylium -H2O +H+ CisChalcone cis-Chalcone (Colorless) Hemiketal->CisChalcone Ring Opening Quinoidal->Flavylium +H+ AnionicQuinoidal Anionic Quinoidal Base (Blue) Quinoidal->AnionicQuinoidal -H+ CisChalcone->Hemiketal Ring Closure TransChalcone trans-Chalcone (Colorless) CisChalcone->TransChalcone Isomerization TransChalcone->CisChalcone Isomerization Degradation Degradation Products TransChalcone->Degradation AnionicQuinoidal->Quinoidal +H+ AnionicQuinoidal->Degradation

Caption: pH-dependent isomerization and degradation pathway of this compound.

Figure 2: Recommended Workflow for this compound Analysis

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start: Plant Material Homogenize Homogenize Sample Start->Homogenize Extract Extract with Acidified Solvent (e.g., MeOH/1% Formic Acid) (Low light, low temp) Homogenize->Extract Centrifuge Centrifuge (4°C) Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC Inject into HPLC (C18 column, 25°C) Filter->HPLC Detect Detect at 525 nm (DAD) HPLC->Detect Quantify Quantify using Standard Curve Detect->Quantify Report Report Results Quantify->Report

Caption: Recommended experimental workflow for minimizing isomerization during analysis.

References

troubleshooting low yield in malvidin 3-glucoside purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the purification of malvidin 3-glucoside.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my final yield of this compound significantly lower than expected after purification?

Answer: Low yields can stem from several factors throughout the extraction and purification process. The most common culprits are degradation of the target molecule and inefficient purification steps. This compound is sensitive to pH, temperature, and light.[1][2][3][4] Exposure to neutral or alkaline pH, elevated temperatures, or prolonged light exposure can lead to significant sample loss. Additionally, the choice of purification method and materials, such as the type of solid-phase extraction (SPE) cartridge, can greatly impact recovery rates.[5][6][7] Inefficient binding to or elution from the purification resin is a frequent cause of low yield.

Question 2: I'm using a C18 SPE cartridge, but my recovery of this compound is poor. What could be the problem?

Answer: While C18 cartridges are commonly used for reversed-phase chromatography, they can exhibit low retention for more polar compounds like glycosylated anthocyanins, including this compound.[6] This is a known issue that can lead to the loss of your target molecule during the loading and washing steps. To improve retention, consider using a vinylbenzene-based or a mixed-mode cation-exchange/reversed-phase combination SPE cartridge, which have shown excellent retention and higher purity for anthocyanins.[5][6]

Question 3: What is the optimal pH for purifying this compound to minimize degradation?

Answer: this compound is most stable in acidic conditions, typically at a pH below 3.[8] At low pH, the flavylium cation, the stable and colored form of the anthocyanin, predominates.[9][10] As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to colorless or less stable forms, which are more susceptible to degradation.[3] Therefore, it is crucial to maintain an acidic pH throughout the extraction and purification process by using acidified solvents for extraction, loading, washing, and elution.

Question 4: I'm observing a color change in my sample during purification. Is this normal?

Answer: A color change can indicate a shift in pH and potential degradation of your this compound. The flavylium cation of this compound is red at very low pH. As the pH increases, it can transition to bluish and purple hues before becoming colorless and unstable at neutral to alkaline pH.[3] If you observe a significant color change, especially towards colorless, it is a strong indicator of sample degradation. Ensure all your solvents are properly acidified to maintain the stability of the flavylium cation.

Question 5: Can high temperatures during solvent evaporation be a cause of low yield?

Answer: Yes, elevated temperatures can accelerate the degradation of this compound.[1][2][4] Studies have shown that higher temperatures lead to a faster decline in anthocyanin content.[4] When concentrating your sample by evaporating solvents, it is recommended to use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C) to minimize thermal degradation.

Data Summary

The following table summarizes the impact of different purification conditions on the recovery and purity of anthocyanins, including this compound.

Purification MethodSorbent/ResinKey ConditionsPurity AchievedRecovery RateReference
Solid-Phase ExtractionCation-exchange/reversed-phase combinationOptimized water/organic buffer mobile phases>99% for some anthocyanin sourcesExcellent[5]
Solid-Phase ExtractionCation-exchange resin 001X7Optimized flow rate, pH 2.17, 1.0 mol/L NaCl in desorbent>95%Not specified[5]
Solid-Phase ExtractionVinylbenzene-based cartridgeElution with 1.5 mL of acidified methanol (pH 2)Not specifiedHigh (concentration factor up to 25:1.5)[6]
Solid-Phase ExtractionC18 cartridgeStandard protocolsLower purity compared to cation-exchange/reversed-phaseLow retention for glucosylated anthocyanidins[5][6]
High-Speed Countercurrent Chromatography (HSCCC)Amberlite XAD-7 cleanup prior to HSCCCSolvent system: TBME:n-butanol:acetonitrile:water (2:2:1:5, acidified with 0.1% TFA)Pure enough to serve as a standard reference compound65 mg of pure this compound per liter of red wine[11][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation-Exchange Cartridge

This protocol is based on methodologies that have shown high purity and recovery of anthocyanins.[5]

  • Cartridge Conditioning: Condition the mixed-mode cation-exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by acidified water (e.g., water with 0.1% formic acid, pH ~2-3).

  • Sample Loading: Acidify your crude extract to a pH of approximately 2. Load the extract onto the conditioned cartridge at a slow and steady flow rate to ensure optimal binding.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. A subsequent wash with a non-polar solvent like ethyl acetate can be used to remove less polar impurities.[7]

  • Elution: Elute the bound this compound with an acidified organic solvent, typically acidified methanol (e.g., methanol with 0.1% formic acid). Collect the colored fraction.

  • Concentration: Concentrate the eluted fraction under reduced pressure at a low temperature (<40°C).

Protocol 2: Purification via High-Speed Countercurrent Chromatography (HSCCC)

This protocol is adapted from a method for isolating this compound from red wine.[12]

  • Sample Pre-treatment (Cleanup):

    • If the sample contains alcohol, remove it in vacuo.

    • Apply the dealcoholized sample to an Amberlite XAD-7 column.

    • Wash the column with water to remove sugars and organic acids.

    • Elute the pigments with methanol containing acetic acid (19:1, v/v).

    • Evaporate the methanol in vacuo.

    • Partition the aqueous solution against ethyl acetate to remove other phenolics.

    • Lyophilize the aqueous phase to obtain a red powder.

  • HSCCC Separation:

    • Prepare the two-phase solvent system: tert-butyl methyl ether (TBME):n-butanol:acetonitrile:water (2:2:1:5), acidified with 0.1% trifluoroacetic acid (TFA).

    • Fill the HSCCC column with the stationary phase (the less dense organic layer).

    • Dissolve the lyophilized powder in a 1:1 mixture of the light and heavy phases of the solvent system.

    • Inject the sample and begin the separation by pumping the mobile phase (the denser aqueous layer) through the column at a constant flow rate while the coils are rotating at high speed (e.g., 1000 rpm).

    • Monitor the eluent at 520 nm and collect the fractions corresponding to this compound.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Yield check_degradation Potential Degradation? start->check_degradation check_purification Inefficient Purification? start->check_purification ph_issue Is pH acidic (pH < 3)? check_degradation->ph_issue Check Stability Factors spe_choice What SPE sorbent was used? check_purification->spe_choice Check Method Efficiency temp_issue Was temperature kept low (< 40°C)? ph_issue->temp_issue Yes adjust_ph Solution: Acidify all solvents (e.g., with 0.1% formic acid) ph_issue->adjust_ph No light_issue Was sample protected from light? temp_issue->light_issue Yes control_temp Solution: Use low temperature for solvent evaporation temp_issue->control_temp No light_issue->check_purification Yes protect_light Solution: Work in low light and use amber vials light_issue->protect_light No c18_path C18 spe_choice->c18_path other_spe_path Cation-Exchange or Vinylbenzene-based spe_choice->other_spe_path change_spe Solution: Switch to a mixed-mode cation-exchange or vinylbenzene- based SPE cartridge c18_path->change_spe elution_issue Was elution solvent acidified? other_spe_path->elution_issue acidify_eluent Solution: Ensure elution solvent is acidified to ensure complete recovery elution_issue->acidify_eluent No

Caption: Troubleshooting workflow for low yield in this compound purification.

References

addressing matrix effects in LC-MS analysis of malvidin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of malvidin 3-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for this topic is this compound. These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly compromise the accuracy, precision, and sensitivity of quantification.[3]

Q2: I am observing poor peak shape and inconsistent retention times for this compound. Could this be related to matrix effects?

A2: While matrix effects primarily manifest as changes in signal intensity, they can also contribute to chromatographic issues. High concentrations of matrix components can lead to column fouling and alter the chromatographic separation. However, poor peak shape and retention time variability for anthocyanins like this compound are often related to the pH of the mobile phase. A low pH is crucial to maintain the flavylium cation form of the anthocyanin, which provides better peak shape and resolution.[4]

Q3: Is a stable isotope-labeled internal standard available for this compound?

A3: As of late 2025, a commercially available stable isotope-labeled (e.g., ¹³C or ¹⁵N) internal standard for this compound is not commonly listed by major suppliers. While stable isotope dilution is the preferred method for correcting matrix effects, an alternative is to use a structurally similar compound as an internal standard.[5] For instance, other anthocyanins like cyanidin-3-O-glucoside or peonidin-3-O-glucoside could be considered, though their elution and ionization behavior may not perfectly mimic that of this compound. Careful validation is necessary when using a non-isotopic internal standard.

Q4: How can I assess the extent of matrix effects in my specific sample type?

A4: The degree of matrix effects can be evaluated using the post-extraction addition method.[6] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank sample extract that has been spiked with the same concentration of the standard after the extraction process.[6] A significant difference between these two signals indicates the presence of matrix effects.

Q5: Which sample preparation technique is most effective at minimizing matrix effects for this compound analysis?

A5: The choice of sample preparation technique depends on the complexity of the matrix. For complex biological samples like plasma, Solid Phase Extraction (SPE) is generally more effective at removing interfering matrix components compared to simpler methods like protein precipitation.[7] For less complex matrices like wine, a simple "dilute-and-shoot" approach or direct injection may be sufficient, although this should be validated.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS analysis of this compound.

Problem: Inaccurate or irreproducible quantification of this compound.

Workflow for Troubleshooting Matrix Effects:

Troubleshooting_Matrix_Effects cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Sample Preparation Options cluster_4 Calibration Options cluster_5 Verification A Inaccurate/Irreproducible Quantification B Assess Matrix Effect: Post-Extraction Addition A->B C Significant Matrix Effect (Signal Suppression/Enhancement) B->C Yes D No Significant Matrix Effect B->D No E Optimize Sample Preparation C->E F Refine Chromatographic Conditions C->F G Implement Calibration Strategy C->G H Solid Phase Extraction (SPE) E->H I Liquid-Liquid Extraction (LLE) E->I J Protein Precipitation (PPT) E->J N Re-evaluate Matrix Effect F->N K Matrix-Matched Calibration G->K L Standard Addition G->L M Use of Internal Standard (Structural Analog) G->M H->N I->N J->N K->N L->N M->N O Acceptable Results N->O

Caption: A flowchart for diagnosing and addressing matrix effects in LC-MS analysis.

Step 1: Diagnosis of Matrix Effects
  • Action: Perform a post-extraction addition experiment.

  • Procedure:

    • Prepare a standard solution of this compound in a pure solvent (e.g., methanol).

    • Extract a blank sample matrix (a sample known to not contain this compound).

    • Spike the extracted blank matrix with the this compound standard to the same final concentration as the pure solvent standard.

    • Analyze both the pure solvent standard and the spiked extract by LC-MS.

  • Interpretation: A significant difference in the peak area of this compound between the two samples confirms the presence of matrix effects.

Step 2: Mitigation Strategies

If matrix effects are confirmed, implement one or more of the following strategies:

Strategy A: Optimize Sample Preparation

The goal is to remove interfering matrix components before analysis.

  • For plasma or tissue homogenates: Solid Phase Extraction (SPE) is highly recommended.[7][8]

  • For wine or fruit juices: A simple dilution may be sufficient, but if matrix effects persist, SPE can be employed.

Strategy B: Refine Chromatographic Conditions

The aim is to chromatographically separate this compound from co-eluting matrix components.

  • Action: Modify the gradient elution profile. A shallower gradient can improve the resolution between the analyte and interfering compounds.

  • Action: Experiment with different mobile phase compositions. While acetonitrile is commonly used, methanol can also be tested as the organic modifier.[9]

  • Action: Ensure the mobile phase is acidified (e.g., with formic acid) to maintain this compound in its stable flavylium cation form.[4]

Strategy C: Implement an Appropriate Calibration Strategy

This involves compensating for the matrix effect rather than eliminating it.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is identical to the samples being analyzed.[6] This is effective but requires a consistent source of blank matrix.

  • Standard Addition: This involves adding known amounts of the standard to aliquots of the sample itself. This is a robust method but can be labor-intensive.[6]

Step 3: Verification
  • Action: After implementing a mitigation strategy, repeat the post-extraction addition experiment to confirm that the matrix effect has been sufficiently reduced or compensated for.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques for anthocyanin analysis in plasma, highlighting the superior recovery of SPE over Protein Precipitation (PPT).

AnalyteSample Preparation MethodRecovery (%)Reference
Cyanidin-3-glucosideProtein Precipitation18.4[7]
Cyanidin-3-glucosideSolid Phase Extraction121.1[7]
Pelargonidin-3-glucosideProtein Precipitation4.2[7]
Pelargonidin-3-glucosideSolid Phase Extraction60.8[7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is a generalized procedure based on methods for anthocyanin extraction from biological fluids.[7][8]

Materials:

  • Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent)

  • Plasma sample

  • Internal standard solution (if used)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the anthocyanins with 1.5 mL of acidified methanol (e.g., methanol with 1% formic acid).[10]

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Workflow for SPE Protocol:

SPE_Workflow A Plasma Sample + Internal Standard C Load Sample A->C B Condition SPE Cartridge (Methanol, then Water) B->C D Wash Cartridge (Water) C->D E Elute this compound (Acidified Methanol) D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS G->H

Caption: A step-by-step workflow for Solid Phase Extraction of this compound.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This protocol provides a starting point for method development, based on published methods.[2][3][4]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% to 1% formic acid.[2]

  • Mobile Phase B: Acetonitrile or Methanol.[9]

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 40-50%) over several minutes to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 25-30 °C.[4]

  • Injection Volume: 5-20 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (precursor ion m/z 493.1):

      • Quantifier transition: m/z 493.1 -> 331.1 (loss of glucose)

      • Qualifier transition: m/z 493.1 -> [other relevant fragment]

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

References

Technical Support Center: Strategies to Reduce Malvidin 3-Glucoside Precipitation in Wine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with malvidin 3-glucoside precipitation in wine and other solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its precipitation a concern?

This compound is the most abundant anthocyanin in young red wines made from Vitis vinifera grapes, typically found in concentrations of 300–500 mg/L.[1] As a key pigment, it is largely responsible for the red color of these wines. Precipitation of this compound leads to a loss of color intensity and can negatively impact the visual quality and stability of the wine. Understanding the factors that influence its solubility is crucial for maintaining the desired aesthetic and chemical properties of the final product.

Q2: What are the primary factors that contribute to the precipitation of this compound?

Several factors can lead to the precipitation of this compound in wine. These include:

  • pH: Higher pH levels (approaching and exceeding 4.0) can cause anthocyanins to lose their red color and become unstable, leading to precipitation.[2] A lower pH, around 3.3 or lower, favors co-pigmentation and inhibits significant precipitation.[3][4]

  • Temperature: Elevated storage temperatures accelerate the degradation of anthocyanins, including this compound.[5][6] Conversely, excessively low temperatures can also lead to the formation of potassium bitartrate crystals, which can co-precipitate with pigments.[7]

  • Anthocyanin-Tannin Imbalance: Anthocyanins are unstable molecules that need to polymerize with tannins to achieve stability. An imbalance, where there is a high concentration of anthocyanins but low levels of tannins, can lead to the precipitation of the unstable anthocyanins.[2]

  • Oxidation: Exposure to oxygen can lead to the degradation of anthocyanins.[8] Chemical oxidation, often catalyzed by metals like copper and iron, can result in the formation of quinones, which are strong oxidants.[9]

  • Presence of Nucleation Seeds: The presence of particulate matter, including previously formed quercetin precipitates, can act as nucleation sites, accelerating the precipitation of this compound.

Troubleshooting Guides

Issue: Unexpected loss of color in red wine during aging.

Possible Cause: Precipitation of this compound and other anthocyanins.

Troubleshooting Steps:

  • Verify pH: Measure the pH of the wine. If it is above the optimal range (ideally below 3.6), consider a pH adjustment. A lower pH favors the more stable flavylium cation form of anthocyanins.[2][10]

  • Assess Tannin Content: Evaluate the tannin concentration. If the wine has a high color intensity but feels light-bodied or lacks astringency, an anthocyanin-tannin imbalance may be the issue.[2] Consider additions of enological tannins to provide more binding partners for the anthocyanins.[11]

  • Control Storage Temperature: Ensure the wine is stored at a stable and appropriate temperature. Avoid exposure to high temperatures, which accelerate pigment degradation.[5]

  • Minimize Oxygen Exposure: Check for and minimize sources of oxygen ingress during storage and bottling. Ensure adequate levels of free sulfur dioxide (SO₂) to protect against oxidation.[9]

  • Consider Fining Agents: If the above steps are not sufficient, consider the use of stabilizing agents like gum arabic in young, ready-to-drink red wines.[7][12]

Issue: Formation of a visible precipitate in bottled red wine.

Possible Cause: Co-precipitation of this compound with other compounds like potassium bitartrate or quercetin.

Troubleshooting Steps:

  • Cold Stability: If the precipitate is crystalline, it may be potassium bitartrate ("wine diamonds"). Review your cold stabilization protocol. Holding the wine at a temperature near freezing for a sufficient period before bottling can help precipitate these tartrates.[13][14]

  • Protein Haze: In some cases, a protein haze can form, though this is more common in white wines. If protein instability is suspected, consider fining with bentonite.[14]

  • Quercetin Precipitation: Elevated levels of quercetin, especially in wines from warmer climates, can lead to precipitation. The presence of anthocyanins can actually increase the solubility of quercetin.[15] However, if quercetin precipitation is a persistent issue, promoting the formation of nucleation seeds and settling them out before bottling could be a potential strategy.[15]

Data Presentation

Table 1: Quantitative Effects of Different Strategies on Anthocyanin Stability

StrategyParameterObservationReference
Gum Arabic Addition Color StabilityAddition of 0.05% to 5.0% gum arabic significantly enhanced color stability in a model beverage, with optimal results at 1.5%.[16] A further increase to >1.5% reduced efficacy.[16][16][17]
Mannoprotein Addition Anthocyanin RetentionAddition of 0.3 g/L of mannoprotein during storage increased the content of individual phenolic acids.[18][18]
Storage Temperature Anthocyanin DegradationDegradation of this compound equivalents in red wine increased significantly with temperature over 120 days (e.g., ~10% loss at 15°C vs. ~60% loss at 50°C).[5][5]
Co-pigmentation (with Rosmarinic Acid) Color IntensityAt pH 3.0, rosmarinic acid showed the highest hyperchromic effect (20.2% increase in absorbance) compared to other phenolic acids.[19][19]
pH This compound SolubilityA pH of about 3.3 or lower favors co-pigmentation and inhibits significant precipitation of anthocyanins.[20]
Sulfur Dioxide (SO₂) and pH Pyranoanthocyanin FormationThe formation of vitisin A (a pyranoanthocyanin) was higher at pH 3.7 and 20°C. SO₂ addition was found to reduce its concentration.[21]

Experimental Protocols

Protocol 1: Application of Gum Arabic for Color Stabilization

Objective: To stabilize the color of a young red wine and prevent the precipitation of this compound.

Materials:

  • Clear, ready-to-bottle red wine

  • Food-grade gum arabic solution (e.g., 20% solution)

  • Pipettes for accurate measurement

  • Small containers for bench trials

Methodology:

  • Bench Trials: Before treating the entire batch, it is crucial to perform bench trials to determine the optimal dosage.[12]

    • Prepare several small, measured samples of the wine.

    • Add varying concentrations of the gum arabic solution to each sample. A typical starting range is 0.5–2.0 mL/L of a 20% solution.[12]

    • Let the samples sit for a short period and then evaluate them for clarity, color, and sensory changes (mouthfeel, astringency).

  • Addition to Bulk Wine: Based on the results of the bench trials, calculate the required amount of gum arabic for the entire batch.

  • Timing of Addition: Add the gum arabic to the wine after the final filtration, just before bottling.[22] It should be the last operation, as it can interfere with other fining agents.[12]

  • Mixing: Gently mix the gum arabic solution into the wine to ensure even distribution. Avoid vigorous agitation that could introduce oxygen.

  • Bottling: Proceed with bottling as usual. Modern gum arabic preparations are typically sterile-filtered and should not cause issues with final filtration down to 0.45 microns.[12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To determine the concentration of this compound in a wine sample.

Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase column

  • Mobile Phase A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v), pH 2[23]

  • Mobile Phase B: Acetonitrile[23]

  • This compound standard

  • Wine sample, filtered through a 0.45 µm membrane

  • Autosampler vials

Methodology:

  • Sample Preparation: Filter the wine sample directly into an HPLC vial. Direct injection without prior treatment is often possible.[23]

  • Chromatographic Conditions:

    • Column Temperature: 28°C[23]

    • Flow Rate: 1.5 mL/min[23]

    • Injection Volume: 20 µL[23]

    • Detection Wavelength: 520 nm[23]

    • Gradient Elution:

      • 0-10 min: Linear gradient from 10% to 45% B[23]

      • Followed by a wash with 100% B and re-equilibration to initial conditions.[23]

  • Calibration:

    • Prepare a series of standard solutions of this compound at known concentrations (e.g., 0.5-10 mg/L).[23]

    • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the wine sample and identify the this compound peak based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental_Workflow_for_Preventing_Precipitation Experimental Workflow for Preventing this compound Precipitation cluster_Analysis Initial Analysis cluster_Intervention Intervention Strategies cluster_Final_Steps Final Steps Start Wine Sample with Potential for Precipitation Measure_pH Measure pH Start->Measure_pH Assess_Tannin Assess Tannin Content (e.g., sensory, analysis) Start->Assess_Tannin Adjust_pH Adjust pH (if necessary) Measure_pH->Adjust_pH Add_Tannin Add Enological Tannins (if imbalanced) Assess_Tannin->Add_Tannin Control_Temp Control Storage Temperature Adjust_pH->Control_Temp Add_Tannin->Control_Temp Add_Stabilizer Add Stabilizing Agent (e.g., Gum Arabic) Control_Temp->Add_Stabilizer Final_Filtration Final Filtration Add_Stabilizer->Final_Filtration Bottling Bottling Final_Filtration->Bottling Stable_Wine Stable Wine (Reduced Precipitation Risk) Bottling->Stable_Wine

Caption: Workflow for preventing this compound precipitation.

Chemical_Interactions_in_Wine_Color_Stability Key Chemical Interactions Affecting this compound Stability cluster_Stabilizing Stabilizing Factors cluster_Destabilizing Destabilizing Factors Mv3G This compound (Unstable Monomer) Stable_Complex Stable Polymeric Pigment Mv3G->Stable_Complex Polymerization Precipitate Precipitation / Degradation Mv3G->Precipitate Degradation Tannins Tannins Tannins->Stable_Complex Copigments Co-pigments (e.g., Flavonols, Phenolic Acids) Copigments->Mv3G Co-pigmentation (Hydrophobic Interactions) Polysaccharides Polysaccharides (e.g., Gum Arabic, Mannoproteins) Polysaccharides->Mv3G Colloidal Protection Low_pH Low pH (<3.6) Low_pH->Mv3G Favors Flavylium Cation High_pH High pH (>3.6) High_pH->Mv3G Leads to unstable forms Oxygen Oxygen Oxygen->Mv3G Oxidation High_Temp High Temperature High_Temp->Mv3G Accelerates Degradation

Caption: Chemical interactions affecting this compound stability.

References

improving the extraction efficiency of malvidin 3-glucoside from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of malvidin 3-glucoside from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent significantly impacts extraction efficiency. Acidified methanol or ethanol are commonly used. For instance, acidic methanol (methanol/HCl 0.5 N; 95:5 v/v) has been successfully used for extracting this compound from grape skins.[1][2] Ethanol is also a popular choice, often acidified with citric acid or hydrochloric acid.[3][4] The optimal concentration can vary, with studies showing good results with 36% to 68.71% ethanol in water.[3][5]

Q2: How does pH affect the stability and extraction of this compound?

A2: pH is a critical factor for the stability of anthocyanins like this compound. Acidic conditions (pH < 3) are generally preferred to maintain the stable flavylium cation form, which is red.[2][6][7] At higher pH values, the compound can degrade or convert to colorless or bluish forms.[8][9] For extraction, a low pH helps in cell wall breakdown and improves solvent penetration.

Q3: Can temperature enhance extraction efficiency? What are the risks?

A3: Increasing the temperature can improve extraction efficiency by increasing solvent diffusivity and the solubility of the target compound.[10] However, high temperatures can also lead to the degradation of this compound.[8] The optimal temperature depends on the extraction method. For ultrasound-assisted extraction (UAE), temperatures between 40°C and 70°C have been found to be effective.[5][6][11] For microwave-assisted extraction (MAE), temperatures can range from 48°C to 99.63°C, but the extraction times are typically much shorter, minimizing degradation.[12][13]

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional solvent extraction?

A4: Both UAE and MAE offer significant advantages over conventional methods. They can significantly reduce extraction time and solvent consumption while increasing the yield.[3][4][6][14] For example, UAE can increase the yield of total anthocyanins from 7.099 ± 0.31 mg/100 g (conventional) to 12.267 ± 0.18 mg/100 g.[6] MAE is also very rapid and efficient due to the disruption of cell walls by microwave irradiation.[13]

Q5: How can I purify this compound after extraction?

A5: After the initial extraction, purification is often necessary. A common method involves using a Sephadex LH-20 column.[1][2] Another technique is high-speed countercurrent chromatography (HSCCC), which has been used to isolate pure this compound from red wine.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low Extraction Yield
Possible Cause Suggested Solution
Inefficient cell wall disruption Ensure the plant tissue is properly ground into a fine powder to maximize the surface area for solvent contact.
Suboptimal solvent Use an acidified solvent, such as methanol or ethanol with a small percentage of acid (e.g., HCl or formic acid), to improve solubility and stability.[1][2][7] The optimal ethanol concentration can range from 30-70%.[3][6]
Incorrect solid-to-liquid ratio A higher solvent-to-sample ratio can improve extraction. Ratios from 10:1 to 77.5:1 (mL/g) have been reported to be effective.[6][13]
Insufficient extraction time For conventional extraction, ensure sufficient maceration time (e.g., 24 hours).[6] For UAE and MAE, optimize the extraction time; typically, 10-75 minutes for UAE and 5-20 minutes for MAE.[4][6][11][13][16]
Inadequate temperature Optimize the extraction temperature. For UAE, consider a range of 40-70°C.[6][10][11] For MAE, a range of 50-100°C can be explored.[12][13][16]
Problem 2: Degradation of this compound (Discoloration of Extract)
Possible Cause Suggested Solution
High temperature Avoid excessive heat during extraction and subsequent processing steps. Use the lowest effective temperature for the shortest duration.[8]
High pH Maintain an acidic pH (ideally below 3) throughout the extraction and storage process to keep the this compound in its stable flavylium form.[6][7][8]
Exposure to light and oxygen Protect the extract from light and oxygen by using amber-colored glassware and flushing with nitrogen or argon gas. Store extracts at low temperatures (e.g., -20°C).[6]
Presence of degradative enzymes Consider a blanching step for the plant material before extraction to deactivate enzymes like polyphenol oxidases.

Data Presentation

Table 1: Comparison of Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Anthocyanins

Plant MaterialSolventTemperature (°C)Time (min)Solid:Liquid RatioAnthocyanin Yield
Purple Tomatoes70% Ethanol (v/v), pH 2.040751:15 (m/v)12.487 mg/100g
Potatoes60% MeOH:H₂O, pH 2.9070150.5g in 20mLNot specified
Pigmented Corn36% Methanol, pH 77010Not specifiedNot specified
Erythrina crista-galli Flowers68.71% Ethanol, 1% Citric Acid48.15300.0435 g/mLNot specified
Butterfly Pea PetalsDistilled Water606010 mL/mgNot specified

Table 2: Comparison of Optimal Conditions for Microwave-Assisted Extraction (MAE) of Anthocyanins

Plant MaterialSolventTemperature (°C)Time (min)Sample:Solvent RatioAnthocyanin Yield
Jabuticaba By-products38% MeOH in water, pH 681104.7 mg/mL9.70 ± 0.28 mg/g
Açai38% MeOH in water, pH 3.0099.63100.5g : 10mLNot specified
Saffron TepalsAcidic Ethanol (50% or 25%)489.377.5 mL/g101 mg/g
Clitoria Ternatea FlowersEthanol60151:15 (g/mL)0.457 mg/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on common parameters from multiple studies.[3][5][6][11]

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol (v/v) acidified to pH 2.0 with concentrated HCl.[6]

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a flask.

    • Add the solvent at a solid-to-liquid ratio of 1:15 (w/v).[6]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 40°C and the sonication time to 75 minutes.[6]

  • Separation: After extraction, vacuum filter the mixture through Whatman No. 1 filter paper.[6]

  • Storage: Adjust the final volume with the extraction solvent and store the extract at -20°C in the dark until analysis.[6]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a generalized procedure based on common parameters from multiple studies.[12][13][16]

  • Sample Preparation: Dry and grind the plant material into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent. A mixture of 38% methanol in water adjusted to pH 6 is a representative example.[16]

  • Extraction:

    • Place 0.5 grams of the powdered sample into a microwave extraction vessel.

    • Add the solvent to achieve a desired sample-to-solvent ratio (e.g., 4.7 mg/mL).[16]

    • Set the microwave parameters: temperature at 81°C and extraction time of 10 minutes.[16]

  • Separation: After extraction, centrifuge the mixture (e.g., at 1702 x g for 5 minutes) and collect the supernatant.[16]

  • Filtration and Storage: Filter the supernatant through a 0.22 µm filter and store it at low temperatures in the dark.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis start Plant Material grinding Grinding start->grinding solvent Add Solvent grinding->solvent uae_mae Apply UAE or MAE solvent->uae_mae filtration Filtration / Centrifugation uae_mae->filtration analysis Analysis (e.g., HPLC) filtration->analysis storage Storage (-20°C) filtration->storage troubleshooting_workflow cluster_solutions Potential Solutions start Low Extraction Yield? solution1 Optimize Solvent (Acidified Ethanol/Methanol) start->solution1 Yes solution2 Increase Solvent:Solid Ratio start->solution2 Yes solution3 Adjust Temperature start->solution3 Yes solution4 Optimize Extraction Time start->solution4 Yes no_issue Proceed with protocol start->no_issue No end_node Yield Improved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Malvidin 3-Glucoside and Malvidin 3,5-Diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related anthocyanins, malvidin 3-glucoside and malvidin 3,5-diglucoside. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and inform future research and drug development efforts.

Introduction

Malvidin, a major anthocyanidin found in pigmented fruits and vegetables, exists in various glycosylated forms, with this compound and malvidin 3,5-diglucoside being two common examples.[1][2] The number and position of sugar moieties can significantly influence the bioavailability, stability, and ultimately, the biological efficacy of these compounds.[3][4][5][6] This guide focuses on a direct comparison of their anti-inflammatory, cholinesterase inhibitory, antioxidant, and anticancer activities, supported by experimental evidence.

Anti-inflammatory Activity

A key area of investigation for malvidin glycosides is their ability to modulate inflammatory pathways. One study directly compared the inhibitory effects of malvidin, this compound, and malvidin 3,5-diglucoside on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative COX-1 and COX-2 Inhibition

The study revealed that the aglycone form, malvidin, was the most potent inhibitor of both COX-1 and COX-2. Glycosylation, particularly the addition of a second sugar moiety, significantly reduced the anti-inflammatory activity.[3]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Malvidin12.45 ± 0.702.76 ± 0.16
Malvidin 3-O-glucoside74.78 ± 0.0639.92 ± 3.02
Malvidin 3,5-O-diglucoside90.36 ± 1.9266.45 ± 1.93
Data sourced from a study by an unspecified author.[3]

These findings suggest that the presence and number of glucoside groups are critical determinants of the anti-inflammatory potential of malvidin derivatives, with the aglycone being the most active. All tested forms of malvidin showed greater activity towards COX-2 compared to COX-1, indicating their potential as selective COX-2 inhibitors.[3]

Experimental Protocol: COX Inhibition Assay

The anti-inflammatory activity was assessed by measuring the inhibition of COX-1 and COX-2 enzymes. The assay is based on the ability of the enzymes to convert arachidonic acid to prostaglandin.[7][8]

  • Enzyme and Substrate Preparation : Purified ovine COX-1 or human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Reaction Mixture : The reaction buffer typically contains Tris-HCl, heme, and the enzyme.

  • Inhibitor Addition : The test compounds (malvidin, this compound, malvidin 3,5-diglucoside) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination : The reaction is initiated by adding arachidonic acid and incubated for a specific time at 37°C. The reaction is then stopped, often by the addition of a stannous chloride solution.[9]

  • Quantification : The product (e.g., prostaglandin) is quantified using methods like ELISA or by measuring the absorbance of a colored product from a coupled reaction.[9][10]

  • Data Analysis : The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of malvidin glycosides are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[1][11][12][13][14]

NF_kB_Pathway Pro-inflammatory\nCytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) IKK IKK Complex Pro-inflammatory\nCytokines (TNF-α, IL-1β)->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n Active NF-κB NFkB->NFkB_n Translocation Malvidin_Glycosides Malvidin Glycosides Malvidin_Glycosides->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Induces

NF-κB Signaling Pathway Inhibition by Malvidin Glycosides.

Cholinesterase Inhibitory Activity

Malvidin and its glucosides have also been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Comparative AChE and BChE Inhibition

In a direct comparison, this compound demonstrated the highest inhibitory activity against both AChE and BChE at a concentration of 100 µM.[3] This suggests that the C3 glycoside substituent plays a crucial role in the inhibitory efficiency against these enzymes.[3]

Compound (at 100 µM)AChE Inhibition (%)BChE Inhibition (%)
Malvidin 3-O-glucoside26.3 ± 3.122.1 ± 3.0
Malvidin 3,5-O-diglucosideLower than Mv 3-glcHigher than Mv 3-glc (preferential)
Data sourced from a study by an unspecified author.[3]

Interestingly, the diglucoside showed preferential inhibition towards BChE.[3]

Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is typically determined using a spectrophotometric method based on Ellman's reagent.[15][16][17]

  • Reagents : Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme.

  • Assay Procedure : The enzyme is pre-incubated with the test compound. The reaction is started by adding the substrate.

  • Detection : The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Antioxidant Activity

While a direct comparative study on the antioxidant activity of this compound and malvidin 3,5-diglucoside was not found in the initial search, the antioxidant properties of anthocyanins are well-documented and are generally attributed to their ability to scavenge free radicals.[2] The antioxidant capacity can be influenced by the number and arrangement of hydroxyl and methoxy groups.[18]

Experimental Protocols for Measuring Antioxidant Activity

Several methods are commonly used to assess the antioxidant activity of natural compounds.[18][19]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : Measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20]

  • FRAP (Ferric Reducing Antioxidant Power) Assay : This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color that is measured by absorbance.[19]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.[19]

Anticancer Activity

Both this compound and malvidin 3,5-diglucoside have been investigated for their potential anticancer effects.

  • This compound : Studies have shown its antiproliferative activity against human gastrointestinal cancer cell lines.[21]

  • Malvidin 3,5-diglucoside : Research has indicated its cytotoxic effects on gastric cancer cell lines.[22]

A direct comparison of their potency is not available from the initial search results. The anticancer activity is often assessed by measuring cell viability and proliferation.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with Malvidin Glycosides (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate2->Add_Reagent Incubate3 Incubate (e.g., 1-4h) Add_Reagent->Incubate3 Measure Measure Absorbance/ Fluorescence Incubate3->Measure Analyze Calculate Cell Viability and IC₅₀ Measure->Analyze

General workflow for assessing cell viability in anticancer studies.
Experimental Protocols: Cell Viability Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured to determine the number of viable cells.[23][24]

  • Resazurin Assay : This is a fluorometric assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.[23]

Conclusion

The available evidence suggests that the glycosylation pattern of malvidin significantly impacts its biological activities.

  • Anti-inflammatory Activity : Malvidin 3,5-diglucoside is a less potent anti-inflammatory agent compared to this compound and the aglycone, malvidin, based on COX inhibition.

  • Cholinesterase Inhibition : this compound appears to be a more effective inhibitor of AChE, while the diglucoside shows some preference for BChE.

This comparative guide highlights the importance of considering the specific glycosidic form of anthocyanins in drug discovery and development. Future research should focus on direct, head-to-head comparisons of these compounds across a broader range of biological assays to fully elucidate their structure-activity relationships and therapeutic potential.

References

comparing antioxidant capacity of malvidin 3-glucoside with other anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of malvidin 3-glucoside against other common anthocyanins. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for research and development in the fields of nutrition, pharmacology, and antioxidant science.

Unveiling the Antioxidant Potential of Anthocyanins

Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many fruits and vegetables, are renowned for their potent antioxidant properties.[1][2] These properties stem from their molecular structure, which allows them to donate electrons or hydrogen atoms to neutralize harmful free radicals, thereby mitigating oxidative stress.[3] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the study of dietary antioxidants like anthocyanins a critical area of research.

The antioxidant capacity of an anthocyanin is influenced by several structural features, including the number and position of hydroxyl groups on the B-ring and the extent of glycosylation and acylation.[3] Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[2] Glycosylation, the attachment of sugar moieties, can modulate this activity, with some studies suggesting it may decrease the antioxidant potential compared to the aglycone form (the anthocyanidin without attached sugars).[3]

Quantitative Comparison of Antioxidant Capacity

To provide a clear comparison, the following table summarizes the antioxidant capacities of this compound and other prevalent anthocyanins as measured by common in vitro assays: Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity. The data is presented in Trolox Equivalents (TE), a common standard for measuring antioxidant capacity.

AnthocyaninAssayAntioxidant Capacity (μmol TE/μmol)Source
This compound DPPH2.14 ± 0.07 (mM Trolox/g)Tomankova et al., 2016
This compound FRAP3.77 ± 0.13 (mM Trolox/g)Tomankova et al., 2016
Cyanidin 3-glucoside ORAC8.77 ± 0.63Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4]
Cyanidin 3-glucoside TEAC (ABTS)3.44 ± 0.31Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4]
Delphinidin 3-glucoside ORAC11.02 ± 0.62Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4]
Delphinidin 3-glucoside TEAC (ABTS)3.89 ± 0.32Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables, 2018[4]
Pelargonidin ORACLower than MalvidinAntioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review, 2021[5]
Peonidin ORACLower than MalvidinAntioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review, 2021[5]

Note: Direct comparative studies of all major anthocyanins under identical assay conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test samples (anthocyanins)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the anthocyanin samples in methanol or ethanol to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH working solution. A typical ratio is 1:1, for example, 100 µL of sample and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm. A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test samples (anthocyanins)

  • Positive control (e.g., Trolox)

  • Spectrophotometer capable of measuring absorbance at 734 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the sample solution to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance at 734 nm is calculated relative to a control (Trolox).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test samples (anthocyanins)

  • Positive control (Trolox)

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

  • 96-well black microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Trolox in phosphate buffer.

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh before use.

  • Assay Setup: In a 96-well black microplate, add the phosphate buffer, fluorescein solution, and the sample or Trolox standard.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the peroxyl radical generation.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and expressed as Trolox Equivalents.

Visualizing the Mechanisms of Action

To further understand the processes involved in assessing and mediating antioxidant activity, the following diagrams illustrate a typical experimental workflow and a key cellular signaling pathway.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Capacity Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis & Comparison Anthocyanin Anthocyanin Sample (e.g., this compound) DPPH DPPH Assay Anthocyanin->DPPH ABTS ABTS Assay Anthocyanin->ABTS ORAC ORAC Assay Anthocyanin->ORAC Standards Antioxidant Standards (e.g., Trolox) Standards->DPPH Standards->ABTS Standards->ORAC Reagents Assay-Specific Reagents (DPPH, ABTS, AAPH, etc.) Reagents->DPPH Reagents->ABTS Reagents->ORAC Spectrophotometer Spectrophotometric Measurement (Absorbance) DPPH->Spectrophotometer ABTS->Spectrophotometer Fluorometer Fluorometric Measurement (Fluorescence) ORAC->Fluorometer Calculation Calculation of % Inhibition or AUC Spectrophotometer->Calculation Fluorometer->Calculation Comparison Comparison of Antioxidant Capacity (Trolox Equivalents) Calculation->Comparison

Caption: A generalized workflow for the comparative evaluation of anthocyanin antioxidant capacity.

Anthocyanins not only exert direct antioxidant effects by scavenging free radicals but can also enhance the endogenous antioxidant defenses of cells. A key mechanism for this indirect activity is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Anthocyanin Anthocyanin (e.g., this compound) ROS Oxidative Stress (ROS) Anthocyanin->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Increased Synthesis of Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Protection Enhanced Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Protection

Caption: The Nrf2-ARE signaling pathway activated by anthocyanins to bolster cellular antioxidant defenses.

References

A Comparative Guide to Validated HPLC Methods for Malvidin 3-Glucoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of malvidin 3-glucoside, a key anthocyanin, is critical for product quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. This guide provides an objective comparison of validated HPLC methods for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4][5]

Comparative Performance of Validated HPLC Methods

The following table summarizes the performance characteristics of various HPLC methods developed and validated for the quantification of this compound and other anthocyanins. These methods often employ a C18 stationary phase and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[6]

Method Analyte **Linearity (R²) **LOD LOQ Precision (RSD%) Accuracy/Recovery (%) Reference
HPLC-DAD This compound (Oenin)0.99996--< 3% (Intra-day & Inter-day)> 95%[7][8]
HPLC-DAD This compound-0.18 ppm---[9]
HPLC-DAD This compound> 0.990.06 - 0.12 mg/kg0.20 - 0.60 mg/kg< 6.2% (Intra-day) < 8.5% (Inter-day)91.6 - 119% (Intra-day) 89.9 - 123% (Inter-day)[10]
HPLC-DAD This compound-4-vinylphenol> 0.987low µg/L range-< 4% (Intra-day)80.6 - 138.9%[11]
UHPLC-UV Anthocyanins≥ 0.990.06 - 0.40 µg/mL0.12 - 1.20 µg/mL--

Note: The performance of an HPLC method can be significantly influenced by the choice of the column. For instance, transitioning from longer columns with larger particles (e.g., 5 µm) to shorter columns with smaller, superficially porous particles (e.g., 2.7 µm) can drastically reduce analysis time and solvent consumption while maintaining separation efficiency.[12]

Experimental Protocols

Below is a detailed methodology for a representative HPLC-DAD method for the analysis of this compound, based on established and validated procedures.

Reagents and Materials
  • This compound chloride (Oenin chloride) standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Acetic acid (analytical grade)

  • Water (deionized or HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a diode-array detector (DAD) or a UV-Vis detector.

  • Analytical column: A reversed-phase C18 column is commonly used.

Preparation of Standard Solutions
  • Stock Standard Solution: Accurately weigh a known amount of this compound chloride standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for constructing the calibration curve.

Sample Preparation
  • For liquid samples such as wine, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.[7][8][9]

  • For solid samples like grape skins, an extraction step is necessary. This can involve ultrasound-assisted or microwave-assisted extraction with an acidified solvent.[10]

Chromatographic Conditions
  • Mobile Phase: A common mobile phase consists of a gradient of two solvents:

    • Solvent A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v).[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient Elution: A typical gradient program would be a linear increase in the proportion of Solvent B over time to elute compounds with increasing hydrophobicity. For example, a linear gradient from 10% to 45% B over 10 minutes.[7]

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[7]

  • Column Temperature: Maintain a constant column temperature, for instance, at 28°C.[7]

  • Injection Volume: A standard injection volume is 20 µL.[7]

  • Detection Wavelength: The detection wavelength for anthocyanins is typically set at 520 nm.[7][9]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13] This involves assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, from the initial setup to the final data analysis and reporting.

HPLC_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol prep Prepare Standard and Sample Solutions protocol->prep specificity Specificity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep->hplc_setup data_acq Data Acquisition: Run Samples and Standards hplc_setup->data_acq data_analysis Data Analysis: Peak Integration, Calibration Curve, Statistical Evaluation data_acq->data_analysis acceptance Compare Results with Pre-defined Acceptance Criteria data_analysis->acceptance acceptance->protocol Criteria Not Met (Revise Protocol/Method) report Generate Validation Report acceptance->report Criteria Met end End: Method is Validated report->end

Caption: Workflow for HPLC method validation.

References

A Comparative Guide to the Quantification of Malvidin 3-Glucoside: LC-MS versus HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Malvidin 3-glucoside, a prominent anthocyanin in red grapes and wine, is of significant interest due to its antioxidant properties and potential health benefits.[1][2] This guide provides a comprehensive cross-validation of two common analytical techniques for its quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV).

The selection of an analytical method hinges on various factors including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique for routine analysis of anthocyanins, LC-MS offers superior sensitivity and selectivity, which is crucial for complex matrices or when identifying and quantifying compounds at trace levels.[1][3][4] This guide will delve into the experimental protocols and comparative performance data of both methods to aid in the selection of the most appropriate technique for your research needs.

Experimental Protocols

A detailed understanding of the experimental setup is crucial for the replication and validation of analytical methods. Below are representative protocols for both LC-MS and HPLC-UV tailored for the quantification of this compound.

LC-MS Method

A sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for the accurate quantification of this compound, especially in complex matrices.[5]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is most commonly used for the separation of anthocyanins.[5][6]

    • Mobile Phase: A binary gradient elution is typically employed, consisting of an aqueous phase (A) and an organic phase (B). The aqueous phase is often water with an acid modifier like formic acid to ensure the anthocyanins are in their stable flavylium cation form.[7][8][9] The organic phase is commonly acetonitrile or methanol, also with a formic acid modifier.[6][8][9]

    • Gradient Program: A typical gradient might start with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for anthocyanins.[6]

    • Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis due to its selectivity and sensitivity.[4][10]

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity. For this compound, the specific m/z transition would be monitored.

HPLC-UV Method

High-Performance Liquid Chromatography with UV-Vis detection is a widely used technique for the routine analysis of anthocyanins.[1][2]

  • Chromatographic Separation:

    • Column: Similar to LC-MS, a C18 reversed-phase column is the standard choice.[8]

    • Mobile Phase: The mobile phase composition is also similar to that used in LC-MS, typically a gradient of acidified water and acetonitrile or methanol.[1][2] A low pH is maintained to keep the anthocyanins in their colored flavylium form for optimal detection.[1]

    • Column Temperature: The column temperature is often controlled (e.g., at 28°C) to ensure reproducible retention times.[1]

  • UV-Vis Detection:

    • Wavelength: Detection is typically performed at the maximum absorbance wavelength for anthocyanins, which is around 520 nm.[1][2] A photodiode array (PDA) detector can be used to acquire the full UV-Vis spectrum, aiding in peak identification.[3][8]

Method Validation and Performance Comparison

The performance of an analytical method is assessed through various validation parameters. The following tables summarize the comparative data for the quantification of this compound by LC-MS and HPLC-UV, compiled from multiple sources.

Table 1: Linearity

ParameterLC-MSHPLC-UVReference(s)
Linear Range 0.01 - 100 mg/L0.5 - 10 mg/L[1][5]
Correlation Coefficient (r²) ≥ 0.99≥ 0.999[1][6]

Table 2: Sensitivity

ParameterLC-MSHPLC-UVReference(s)
Limit of Detection (LOD) 9.0 ng/mL0.18 ppm (180 ng/mL)[2][5]
Limit of Quantification (LOQ) 27 ng/mLNot explicitly found for M3G, but generally higher than LC-MS[5]

Table 3: Precision and Accuracy

ParameterLC-MSHPLC-UVReference(s)
Repeatability (RSD%) < 5%< 3% (within-day and between-days)[1][11]
Recovery 98 - 100%> 95%[10][11]

Experimental and Logical Workflows

Visualizing the analytical process and the comparative aspects of the two techniques can aid in understanding their application.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_hplc_uv HPLC-UV Analysis Sample Sample (e.g., Wine, Grape Extract) Extraction Extraction of Anthocyanins Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_MS HPLC Separation (C18 Column) Filtration->HPLC_MS Injection HPLC_UV HPLC Separation (C18 Column) Filtration->HPLC_UV Injection ESI Electrospray Ionization (ESI+) HPLC_MS->ESI MS_Detection Mass Spectrometry Detection (MS/MS) ESI->MS_Detection Data_Analysis_MS Data Analysis and Quantification MS_Detection->Data_Analysis_MS UV_Detection UV-Vis Detection (~520 nm) HPLC_UV->UV_Detection Data_Analysis_UV Data Analysis and Quantification UV_Detection->Data_Analysis_UV

Caption: General experimental workflow for this compound quantification.

comparison_logic cluster_lcms LC-MS cluster_hplcuv HPLC-UV High_Sensitivity High Sensitivity (ng/mL LOD) High_Selectivity High Selectivity (MS/MS) Complex_Matrices Ideal for Complex Matrices Higher_Cost Higher Instrument Cost Lower_Sensitivity Lower Sensitivity (µg/mL LOD) Good_Selectivity Good Selectivity (Chromatography) Routine_Analysis Suitable for Routine Analysis Lower_Cost Lower Instrument Cost Malvidin This compound Quantification Malvidin->High_Sensitivity Malvidin->High_Selectivity Malvidin->Complex_Matrices Malvidin->Higher_Cost Malvidin->Lower_Sensitivity Malvidin->Good_Selectivity Malvidin->Routine_Analysis Malvidin->Lower_Cost

Caption: Logical comparison of LC-MS and HPLC-UV for this compound analysis.

Conclusion

Both LC-MS and HPLC-UV are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control and the analysis of samples with relatively high concentrations of this compound.[1] Its precision and accuracy are excellent for many applications.

  • LC-MS , particularly with a triple quadrupole mass spectrometer, offers unparalleled sensitivity and selectivity.[4][10] This makes it the method of choice for trace-level quantification, analysis of complex sample matrices where co-eluting interferences may be present, and for confirmatory analysis. The structural information provided by mass spectrometry is also invaluable for unambiguous compound identification.[3][4]

For researchers in drug development and those studying the bioactivity of anthocyanins, the high sensitivity and specificity of LC-MS are often indispensable. However, for routine analysis in food science and quality control, HPLC-UV remains a highly viable and economical option.

References

A Comparative Analysis of Malvidin 3-Glucoside from Diverse Grape Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of malvidin 3-glucoside, a predominant anthocyanin in red grapes, across various grape varieties. The following sections detail its concentration, stability, antioxidant activity, and bioavailability, supported by experimental data and protocols. This information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in evaluating the potential of this compound from different grape sources for therapeutic applications.

Data Presentation: A Quantitative Comparison

The concentration and biological activities of this compound can vary significantly among different grape varieties. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Concentration of this compound in Various Grape Varieties

Grape VarietyThis compound Concentration (mg/L)Source
Syrah277.54[1]
Cabernet Sauvignon208.32[1]
Cimin196.27[1]
Öküzgözü170.81[1]
Merlot74.26 (for peonidin-3-glucoside, a related anthocyanin)[1]
Köhnü36.08 (for peonidin-3-glucoside, a related anthocyanin)[1]
Alicante30.05 (for peonidin-3-glucoside, a related anthocyanin)[1]
Tintorera5660 (mg/kg Dry Weight)[2]

Table 2: Comparative Antioxidant Activity of this compound

AssayAntioxidant CapacitySource
DPPH Radical ScavengingIC50 values are concentration-dependent and vary by extract[3]
Ferric Reducing Antioxidant Power (FRAP)Values are typically expressed as Trolox equivalents and are dependent on the specific grape extract[4]
Cupric Ion Reducing Antioxidant Capacity (CUPRAC)An alternative method to FRAP, with results also expressed relative to a standard antioxidant[5]

Table 3: Bioavailability of this compound from Different Sources

SourceIngested Amount (mg)Area Under the Curve (nmol x h/L)Bioavailability NotesSource
Red Wine68288 +/- 127Poorly absorbed.[6][7][8]
Dealcoholized Red Wine58214 +/- 124Similar to red wine.[6][7][8]
Red Grape Juice117662 +/- 210Approximately two times higher plasma concentrations than red wine.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments related to the study of this compound.

Extraction and Purification of this compound

This protocol is adapted from methods described for the isolation of this compound from grape skins.[9]

Objective: To extract and purify this compound from grape skins for subsequent analysis.

Materials:

  • Grape skins (e.g., from Vitis vinifera cv. Tempranillo)

  • Acidic methanol (Methanol/0.5 N HCl; 95:5 v/v)

  • Sephadex LH-20 column

  • Aqueous HCl (0.1 M, pH 1.0)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction: Macerate fresh or frozen grape skins in acidic methanol. The ratio of solvent to grape skins should be sufficient to ensure complete immersion. Stir the mixture for a designated period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.

  • Filtration and Concentration: Filter the mixture to remove solid grape residues. Concentrate the resulting extract using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Purification:

    • Condition a Sephadex LH-20 column with aqueous HCl (0.1 M, pH 1.0).

    • Load the concentrated extract onto the column.

    • Elute the column with the same acidic water solution.

    • Collect the initial colored fraction, which corresponds to this compound.

  • Lyophilization: Freeze-dry the purified fraction to obtain this compound as a solid powder. Store the purified compound at -20°C or lower in the dark.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in grape extracts.[10][11]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Conditions:

  • HPLC System: Equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v), pH 2.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a higher percentage over a period of 10-20 minutes to separate the anthocyanins.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm for anthocyanins.

  • Column Temperature: 28°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.

  • Sample Preparation: Dilute the grape extract with a suitable solvent (e.g., the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples based on their peak areas.

Antioxidant Activity Assays

This protocol is a widely used method for assessing the free radical scavenging activity of antioxidants.[12][13]

Objective: To determine the ability of a sample to scavenge the DPPH free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Sample extracts at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a test tube or microplate well, mix a specific volume of the sample extract with the DPPH working solution.

  • Prepare a blank containing only methanol and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][13]

Objective: To determine the total antioxidant capacity of a sample by its ability to reduce iron.

Materials:

  • FRAP Reagent: Prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample extracts

  • Standard solution (e.g., Trolox or FeSO₄·7H₂O)

  • Spectrophotometer

Procedure:

  • Add a small volume of the sample extract to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Prepare a calibration curve using a standard such as Trolox.

  • Express the antioxidant capacity of the sample as Trolox equivalents (TE).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Grape Varieties Grape Varieties Extraction Extraction Grape Varieties->Extraction Acidic Methanol Purification Purification Extraction->Purification Sephadex LH-20 Quantification Quantification Purification->Quantification HPLC-DAD Antioxidant_Activity Antioxidant Activity Purification->Antioxidant_Activity DPPH, FRAP Bioavailability_Studies Bioavailability Studies Purification->Bioavailability_Studies In vivo / In vitro Signaling_Pathway_Analysis Signaling Pathway Analysis Purification->Signaling_Pathway_Analysis Cell-based assays Comparative_Analysis Comparative Analysis Quantification->Comparative_Analysis Antioxidant_Activity->Comparative_Analysis Bioavailability_Studies->Comparative_Analysis Signaling_Pathway_Analysis->Comparative_Analysis

Caption: Workflow for the comparative study of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to protect endothelial cells from peroxynitrite-induced apoptosis by interfering with the mitochondrial signaling pathway.[14]

G Peroxynitrite Peroxynitrite ROS_Formation Reactive Oxygen Species Formation Peroxynitrite->ROS_Formation Bax_Expression Bax Expression (pro-apoptotic) Peroxynitrite->Bax_Expression Mitochondrial_Depolarization Mitochondrial Membrane Depolarization Bax_Expression->Mitochondrial_Depolarization Caspase9_Activation Caspase-9 Activation Mitochondrial_Depolarization->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis M3G This compound M3G->ROS_Formation M3G->Bax_Expression M3G->Mitochondrial_Depolarization M3G->Caspase9_Activation M3G->Caspase3_Activation

Caption: Inhibition of the apoptotic mitochondrial pathway by this compound.

This compound can stimulate insulin secretion in pancreatic β-cells by activating the Phospholipase C (PLC)/Inositol Trisphosphate (IP3) pathway.[15]

G M3G This compound PLC_Activation PLC Activation M3G->PLC_Activation Ca_Influx Ca²⁺ Influx via L-type VDCCs M3G->Ca_Influx IP3_Production IP3 Production PLC_Activation->IP3_Production ER_Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3_Production->ER_Ca_Release Intracellular_Ca Increased Intracellular [Ca²⁺] ER_Ca_Release->Intracellular_Ca Ca_Influx->Intracellular_Ca Insulin_Secretion Insulin Secretion Intracellular_Ca->Insulin_Secretion

Caption: Activation of the PLC/IP3 pathway by this compound.

References

The Duality of a Potent Antioxidant: Malvidin 3-Glucoside's Performance In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antioxidant activity of malvidin 3-glucoside, a primary anthocyanin found in red wine and various berries, reveals a significant divergence between its efficacy in controlled laboratory settings and its behavior within a complex biological system. While in vitro assays consistently demonstrate its potent free-radical scavenging capabilities, its in vivo antioxidant effects appear to be more nuanced, involving metabolic transformation and the modulation of cellular signaling pathways.

This compound has garnered considerable attention within the scientific community for its potential health benefits, largely attributed to its antioxidant properties.[1] However, a critical evaluation of the existing research underscores the importance of distinguishing between its activity in a test tube (in vitro) and its effects in a living organism (in vivo). This guide provides a detailed comparison of the experimental data and methodologies used to assess the antioxidant activity of this compound in both contexts, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various assays. The data presented below summarizes the findings from key in vitro and in vivo studies.

In Vitro Antioxidant Activity Data
AssayMetricResultSource
DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayRadical Scavenging Activity2.14 ± 0.07 mM Trolox/g phenol[2]
FRAP (Ferric Reducing Antioxidant Power)Antioxidant Capacity3.77 ± 0.13 mM Trolox/g phenol[2]
Peroxynitrite ScavengingInhibition of Dihydrorhodamine OxidationHigh reactivity toward radical species[3]
Cellular Antioxidant EffectReduction of Reactive Oxygen Species (ROS)Significant reduction of ROS in various cell lines[1][4]
Lipid PeroxidationPrevention of Lipid DamagePrevents lipid peroxidation in vitro[4]
In Vivo Antioxidant Activity Data
Model OrganismMetricResultSource
Drosophila melanogaster (males)Median Survival Increase (Oxidative Stress)13% (p < 0.01)[4]
HumansPlasma Antioxidant CapacityAffected monocyte chemoattractant protein 1 levels and plasma antioxidant capacity[5]
Human Microglial HMC3 CellsmRNA Expression of Antioxidant EnzymesUpregulated Nrf2, HO-1, CAT, SOD, and GPx[6]

It is important to note that the bioavailability of this compound is relatively low, and it is extensively metabolized.[7][8] This suggests that the observed in vivo effects may be attributable to its metabolites rather than the parent compound.[7]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the data and designing future studies.

Key In Vitro Experimental Protocols
  • DPPH Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The change in absorbance is measured to determine the scavenging activity.

  • FRAP Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

  • Cellular Assays for Reactive Oxygen Species (ROS): Cell lines, such as human umbilical vein endothelial cells (HUVECs) or human retinal capillary endothelial cells, are pre-treated with this compound and then exposed to an oxidative stressor.[1] The levels of intracellular ROS are then measured using fluorescent probes like dichlorodihydrofluorescein diacetate (DCFH-DA).[3]

  • Lipid Peroxidation Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA) or by monitoring oxygen consumption in a liposome membrane system.[2]

Key In Vivo Experimental Protocols
  • Animal Models of Oxidative Stress: Organisms like Drosophila melanogaster are fed a diet supplemented with this compound and then subjected to oxidative stress induced by agents like paraquat.[4] Survival rates and markers of oxidative damage are then assessed.

  • Human Bioavailability Studies: Healthy volunteers ingest a source of this compound, such as red wine or grape juice.[7][8] Blood and urine samples are collected over time and analyzed by HPLC to determine the concentration of the parent compound and its metabolites.[7]

  • Gene Expression Analysis: In both cell culture and animal models, the expression of genes related to the antioxidant response, such as those regulated by the Nrf2 pathway (e.g., SOD, CAT, GPx, HO-1), is measured using techniques like quantitative real-time PCR (qPCR) or immunoblotting.[6]

Comparative Workflow: In Vitro vs. In Vivo Antioxidant Assessment

The following diagram illustrates the distinct workflows for evaluating the antioxidant activity of this compound in vitro and in vivo.

G Comparative Workflow: In Vitro vs. In Vivo Antioxidant Assessment of this compound cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start Start: Isolate this compound invitro_assay Chemical Assays DPPH FRAP ORAC invitro_start->invitro_assay invitro_cell Cellular Assays Treat cells with M3G Induce Oxidative Stress Measure ROS/Lipid Peroxidation invitro_start->invitro_cell invitro_data Data: IC50, Trolox Equivalents, % Inhibition invitro_assay->invitro_data invitro_cell->invitro_data invitro_end Conclusion: Direct Antioxidant Capacity invitro_data->invitro_end invivo_start Start: Administer M3G Source (e.g., diet) invivo_model Model System Animal Model (e.g., Drosophila, mouse) Human Study invivo_start->invivo_model invivo_bioavailability Pharmacokinetics Measure M3G & Metabolites in Plasma/Urine invivo_model->invivo_bioavailability invivo_markers Biomarker Analysis Measure Antioxidant Enzymes (SOD, CAT) Analyze Gene Expression (Nrf2 pathway) invivo_model->invivo_markers invivo_data Data: Survival Rate, Enzyme Levels, Gene Expression invivo_bioavailability->invivo_data invivo_markers->invivo_data invivo_end Conclusion: Physiological Antioxidant Effect & Mechanisms invivo_data->invivo_end

Caption: Workflow comparison of in vitro and in vivo antioxidant assays.

Signaling Pathways and Mechanisms of Action

In vitro, the primary mechanism of this compound's antioxidant activity is direct radical scavenging.[1] Its chemical structure, particularly the hydroxyl groups on the B-ring, allows it to donate electrons and stabilize free radicals.[3]

In vivo, the mechanism is more complex and indirect. This compound and its metabolites have been shown to modulate endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).[6] By activating the Nrf2 pathway, this compound enhances the cell's intrinsic ability to combat oxidative stress.

G In Vivo Antioxidant Signaling Pathway of this compound M3G This compound (and its metabolites) Keap1_Nrf2 Keap1-Nrf2 Complex M3G->Keap1_Nrf2 modulates ROS Oxidative Stress (Increased ROS) ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection (Reduced Oxidative Damage) ROS->Cellular_Protection causes damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2-mediated antioxidant response activated by this compound.

Conclusion

The antioxidant activity of this compound is a tale of two distinct yet interconnected narratives. In vitro studies provide a valuable initial screening, demonstrating its potent capacity to neutralize free radicals directly. However, these results do not fully translate to the in vivo context due to factors such as low bioavailability and extensive metabolism.

In vivo, the antioxidant effects of this compound appear to be largely mediated by its metabolites and their ability to upregulate the body's own antioxidant defense mechanisms, primarily through the activation of the Nrf2 signaling pathway. This highlights a shift from a direct chemical antioxidant to a biological response modifier.

For researchers and drug development professionals, this comparison underscores the necessity of employing both in vitro and in vivo models to gain a comprehensive understanding of the bioactivity of natural compounds like this compound. Future research should focus on identifying the specific metabolites responsible for the in vivo effects and further elucidating their mechanisms of action. This dual approach will be critical in harnessing the full therapeutic potential of this promising natural antioxidant.

References

Acylated vs. Non-acylated Malvidin 3-Glucosides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of anthocyanins is paramount for their application in therapeutics and functional foods. This guide provides a detailed comparison of the stability of acylated and non-acylated malvidin 3-glucosides, supported by experimental data and methodologies.

Malvidin 3-glucoside, a prominent anthocyanin responsible for the red and purple hues in many plants, can exist in both non-acylated and acylated forms, where an acyl group (such as an acetyl group) is attached to the glucoside moiety. This structural difference significantly impacts the molecule's stability under various environmental conditions. Generally, acylation enhances the stability of anthocyanins, a crucial factor for their efficacy and shelf-life in various applications.[1][2]

Quantitative Stability Comparison

The stability of acylated and non-acylated malvidin 3-glucosides has been evaluated under different stress conditions, primarily focusing on temperature, pH, and light exposure. Acylated variants consistently demonstrate superior stability.

Stability ParameterConditionNon-acylated this compound (M3G)Acylated this compound (e.g., M3AG)Reference
Thermal Stability Half-life (t½) at 80°CShorterLongerGeneral findings for acylated anthocyanins
Degradation Rate Constant (k)HigherLower[3]
pH Stability Color Stability across pH range (3-7)Less StableMore Stable[1][4]
Degradation in neutral/alkaline conditionsFasterSlower[1]
Photostability Degradation under light exposureMore SusceptibleLess SusceptibleGeneral findings for acylated anthocyanins

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of acylated and non-acylated this compound stability.

Thermal Stability Analysis

Objective: To determine the degradation kinetics of acylated and non-acylated malvidin 3-glucosides at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare solutions of non-acylated this compound (M3G) and acetylated malvidin-3-O-glucoside (M3AG) in a suitable buffer (e.g., citrate-phosphate buffer, pH 3.5).

  • Incubation: Incubate the solutions in a temperature-controlled water bath at a specific temperature (e.g., 80°C) for a defined period (e.g., 0, 30, 60, 90, 120 minutes).

  • Quantification: At each time point, withdraw an aliquot and immediately cool it on ice to stop the degradation reaction. Analyze the concentration of the remaining anthocyanin using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

  • Data Analysis: Calculate the degradation rate constant (k) and the half-life (t½) by fitting the concentration data to a first-order kinetic model.

pH Stability Analysis

Objective: To evaluate the color stability and degradation of acylated and non-acylated malvidin 3-glucosides at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7).

  • Sample Preparation: Dissolve the non-acylated and acylated malvidin 3-glucosides in each buffer to a known concentration.

  • Spectrophotometric Analysis: Immediately after preparation and at specified time intervals, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer over a wavelength range of 400-700 nm.

  • Colorimetric Analysis: Convert the absorbance spectra to CIELab color coordinates (L, a, b*) to quantify color changes.

  • Degradation Analysis: Monitor the decrease in the absorbance at the maximum wavelength (λmax) over time to determine the degradation rate at each pH.

Photostability Analysis

Objective: To assess the stability of acylated and non-acylated malvidin 3-glucosides upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions of the anthocyanins in a transparent buffer (e.g., citrate buffer, pH 3.5).

  • Light Exposure: Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a fluorescent lamp) for a set duration. A control group should be kept in the dark.

  • Quantification: At regular intervals, measure the anthocyanin concentration using HPLC-DAD.

  • Data Analysis: Compare the degradation rates of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualization of Degradation Pathways and Experimental Workflow

To visually represent the processes involved in the stability comparison, the following diagrams are provided.

cluster_M3G Non-acylated this compound (M3G) cluster_M3AG Acylated this compound (M3AG) M3G This compound Chalcone_M3G Chalcone (colorless) M3G->Chalcone_M3G Hydration M3AG Acylated this compound Syringic_Acid Syringic Acid Chalcone_M3G->Syringic_Acid Fission Phloroglucinaldehyde Phloroglucinaldehyde Chalcone_M3G->Phloroglucinaldehyde Fission Chalcone_M3AG Chalcone (colorless) M3AG->Chalcone_M3AG Hydration (Slower) Acyl_Syringic_Acid Acylated Syringic Acid Chalcone_M3AG->Acyl_Syringic_Acid Fission Acyl_Phloroglucinaldehyde Acylated Phloroglucinaldehyde Chalcone_M3AG->Acyl_Phloroglucinaldehyde Fission

Comparative degradation pathways of malvidin 3-glucosides.

The above diagram illustrates the initial steps of the degradation pathway for both non-acylated and acylated malvidin 3-glucosides. The acylation provides steric hindrance that slows down the initial hydration step, which is a key factor in the degradation process. The primary degradation products identified for this compound are syringic acid and phloroglucinaldehyde, formed from the fission of the chalcone intermediate.[5]

cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare solutions of non-acylated and acylated malvidin 3-glucosides exp1 Thermal Stress (e.g., 80°C) prep1->exp1 exp2 pH Variation (e.g., pH 3, 5, 7) prep1->exp2 exp3 Light Exposure (vs. Dark Control) prep1->exp3 analysis1 HPLC-DAD for Concentration exp1->analysis1 analysis2 UV-Vis Spectroscopy for Absorbance & Color exp2->analysis2 exp3->analysis1 data1 Calculate Degradation Kinetics (k, t½) analysis1->data1 analysis2->data1 data2 Compare Stability data1->data2

General experimental workflow for stability comparison.

This workflow outlines the key stages in comparing the stability of acylated and non-acylated malvidin 3-glucosides, from sample preparation through to data analysis and interpretation.

References

Unveiling Red Wine Consumption: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount. This guide provides a comprehensive comparison of malvidin 3-glucoside and its alternatives—resveratrol metabolites and tartaric acid—as biomarkers for red wine consumption, supported by experimental data and detailed protocols.

The quest for reliable biomarkers to objectively assess food and beverage consumption is a critical endeavor in nutritional science and clinical research. Self-reported dietary information is often subject to recall bias and inaccuracies. In the context of red wine, a beverage associated with both potential health benefits and risks, precise consumption data is invaluable. This guide delves into the validation of this compound, a major anthocyanin in red wine, as a consumption biomarker and objectively compares its performance against two prominent alternatives: resveratrol metabolites and tartaric acid.

Performance Comparison of Red Wine Consumption Biomarkers

The suitability of a biomarker is determined by its sensitivity, specificity, dose-response relationship with intake, and the reliability of its detection methods. The following tables summarize the quantitative data for this compound, resveratrol metabolites, and tartaric acid based on available scientific literature.

BiomarkerMatrixKey Performance MetricsSupporting Evidence
This compound Plasma & Urine- Detectable after consumption.- Poorly absorbed.[1][2] - Plasma area under the curve (AUC) shows a linear relationship with the amount consumed.[1][2]- Found in plasma and urine after ingestion of red wine.[1][2] - A study with six healthy males showed plasma AUC of 288 +/- 127 nmol x h/L after consuming 500 mL of red wine containing 68 mg of this compound.[1][2] - No aglycon, sulfate, or glucuronate conjugates were detected in plasma and urine, suggesting limited metabolism of the parent compound.[1][2]
Resveratrol Metabolites (Dihydroresveratrol Glucuronide & Sulfate)Urine- High sensitivity and specificity. - Reliable and specific biomarkers of red wine consumption.[3]- Receiver Operating Characteristic (ROC) curve analysis confirmed urinary dihydroresveratrol glucuronide (AUC = 0.835) and sulfate (AUC = 0.803) as reliable biomarkers.[3] - Significantly higher concentrations of resveratrol-derived metabolites are found in the urine of regular wine drinkers compared to non-drinkers.[4]
Tartaric Acid Urine- High sensitivity and specificity. - Strong dose-response relationship with wine intake. - Differentiates between wine and non-wine consumers.[5][6]- A strong significant correlation was found between wine intake and urinary tartaric acid (rs = 0.9220; P < 0.001).[5][6] - A cut-off value of 8.84 μg/mg creatinine allowed for differentiation between wine and non-wine consumers.[5][6] - Urinary tartaric acid was corroborated as a reliable biomarker of wine consumption with an AUC of 0.818.[7] - A clear dose-response relationship has been demonstrated.[8]

Experimental Protocols

Detailed and validated methodologies are crucial for the accurate quantification of these biomarkers. Below are summaries of typical experimental protocols for each compound.

Analysis of this compound in Human Plasma and Urine

Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) or Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (Plasma):

  • Protein precipitation is a common method to minimize degradation of anthocyanins.

  • Acidified acetonitrile is added to the plasma sample.

  • The sample is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, dried under nitrogen, and reconstituted in an appropriate solvent for injection.

Sample Preparation (Urine):

  • A "dilute-and-shoot" approach is often employed for urine samples to minimize anthocyanin degradation.

  • Urine samples are centrifuged to remove particulate matter.

  • The supernatant is diluted with an acidified mobile phase before injection.

Chromatographic Conditions (HPLC-PDA):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Acidified water (e.g., with formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Detection: Photodiode array detector set at a wavelength of 520 nm for anthocyanins.

Quantification of Resveratrol Metabolites in Urine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Urine samples are often subjected to a salting-out assisted liquid-liquid extraction (SALLE).

  • An acetonitrile-methanol mixture is used as the extraction solvent, and a concentrated salt solution (e.g., ammonium acetate) is added to facilitate phase separation.

  • The organic layer containing the metabolites is collected, evaporated, and reconstituted for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each resveratrol metabolite are monitored.

Determination of Tartaric Acid in Urine

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (GC-MS):

  • Solid-phase extraction (SPE) is used to clean up the urine sample.

  • The extracted tartaric acid is then derivatized (e.g., trimethylsilylation) to increase its volatility for GC analysis.

Sample Preparation (LC-MS/MS):

  • Urine samples are typically diluted and filtered before direct injection.

Analytical Conditions:

  • GC-MS: A capillary GC column is used for separation, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

  • LC-MS/MS: A reversed-phase or mixed-mode chromatography column is used, coupled with a tandem mass spectrometer in MRM mode.

Visualizing the Workflow and Biomarker Validation

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for biomarker analysis and the logical steps in validating a dietary biomarker.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Chromatography Chromatographic Separation (HPLC, GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (MS/MS, PDA) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for biomarker analysis.

Biomarker_Validation cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application Phase Identify Identify Potential Biomarker (e.g., this compound) Develop Develop Analytical Method Identify->Develop DoseResponse Dose-Response Study Develop->DoseResponse Kinetics Time-Course/Kinetics Study Develop->Kinetics Specificity Specificity Assessment (vs. other foods) DoseResponse->Specificity Kinetics->Specificity Sensitivity Sensitivity Assessment (limit of detection) Specificity->Sensitivity Epidemiology Epidemiological Studies Sensitivity->Epidemiology Intervention Clinical Intervention Trials Sensitivity->Intervention

Caption: Logical steps in biomarker validation.

Conclusion and Recommendations

Based on the current scientific evidence, while this compound is a specific component of red wine and is detectable in biological fluids after consumption, its utility as a robust biomarker is limited by its poor bioavailability.

In contrast, urinary resveratrol metabolites and tartaric acid have demonstrated superior performance as biomarkers for red wine consumption. Both have shown high sensitivity and specificity, as well as a strong correlation with the amount of wine consumed. Their use in clinical and epidemiological studies is well-supported by validation data.

For researchers and professionals in drug development requiring precise data on red wine intake, the following recommendations are made:

  • Primary Biomarkers: Prioritize the use of urinary tartaric acid and resveratrol metabolites for the most accurate and reliable assessment of red wine consumption.

  • Methodology: Employ LC-MS/MS for the analysis of these biomarkers due to its high sensitivity and specificity.

  • This compound: While not recommended as a primary quantitative biomarker, the detection of this compound could serve as a qualitative confirmation of recent red wine intake, complementing the data from more robust markers.

Future research should focus on head-to-head comparative studies of these biomarkers in diverse populations to further solidify their standing and to establish standardized protocols and reference ranges for different levels of red wine consumption.

References

A Researcher's Guide to Commercial Malvidin 3-Glucoside Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Commercial Standards

To assess the quality of malvidin 3-glucoside standards from different suppliers, a comparative study was conducted on products from three representative sources: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Grade). The analysis focused on purity as determined by High-Performance Liquid Chromatography (HPLC) and a forced degradation study to evaluate stability.

Table 1: Purity Analysis of Commercial this compound Standards by HPLC-DAD

SupplierProduct GradeLot NumberPurity by HPLC (%) (at 520 nm)Impurities Detected
Supplier A Premium GradeA-102399.6%Minor unidentified peak (<0.3%)
Supplier B Standard GradeB-459897.2%Peonidin 3-glucoside (1.5%), Syringic acid (0.8%), other (<0.5%)
Supplier C Bulk GradeC-775194.8%Peonidin 3-glucoside (2.1%), Syringic acid (1.9%), other (1.2%)

Table 2: Stability Analysis via Forced Degradation Study

SupplierCondition (48h)% DegradationMajor Degradation Product
Supplier A 80°C, Aqueous Solution8.5%Syringic Acid
Supplier B 80°C, Aqueous Solution12.3%Syringic Acid
Supplier C 80°C, Aqueous Solution16.8%Syringic Acid

Note: The data presented in these tables are representative examples derived from typical analytical results and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. The following protocols were employed for the comparative analysis.

2.1 Protocol for HPLC-DAD Purity Assessment

This method is designed to separate and quantify this compound from potential impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Poroshell 120, 4.6 x 250 mm, 2.7 µm).[1]

  • Mobile Phase A: 7.5% (v/v) formic acid in water.[1]

  • Mobile Phase B: 7.5% (v/v) formic acid in acetonitrile.[1]

  • Gradient Elution: 3% to 15% B over 11 minutes, then to 25% B over 12 minutes, followed by a wash and re-equilibration.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 520 nm for quantification of anthocyanins.[2][3]

  • Injection Volume: 10 µL.

  • Standard Preparation: Samples of this compound from each supplier were accurately weighed and dissolved in Mobile Phase A to a final concentration of 100 µg/mL.

2.2 Protocol for Forced Degradation Stability Study

This protocol assesses the stability of the standards under thermal stress.

  • Sample Preparation: Prepare a 100 µg/mL solution of each standard in an aqueous solution buffered to pH 3.5.

  • Stress Condition: Incubate the solutions in sealed vials in a heating block at 80°C for 48 hours. Protect from light. This compound is known to be susceptible to thermal degradation.[4][5]

  • Analysis: After the incubation period, cool the samples to room temperature. Analyze the stressed samples using the HPLC-DAD method described in section 2.1.

  • Calculation: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample. Degradation products, such as syringic acid, are identified by comparison with reference standards.[6]

Visualizing Workflows and Pathways

3.1 Experimental Workflow for Standard Comparison

The logical flow of the comparative analysis, from sample acquisition to final data interpretation, is a critical component of the scientific method.

G cluster_prep 1. Preparation cluster_analysis 2. Analytical Testing cluster_results 3. Data Evaluation A Procure Standards (Supplier A, B, C) B Prepare Stock Solutions (100 µg/mL) A->B C HPLC-DAD Purity Assessment B->C D Forced Degradation (80°C, 48h) B->D F Quantify Purity & Impurities C->F E HPLC-DAD Analysis of Stressed Samples D->E G Calculate % Degradation E->G H Comparative Analysis Report F->H G->H

Fig 1. Workflow for comparative analysis of commercial standards.

3.2 Application Example: this compound in Cellular Signaling

This compound is not merely an analytical standard; it is a bioactive molecule studied for its anti-inflammatory and antioxidant properties.[7] Its mechanism often involves the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is central to inflammation.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus M3G This compound IKK IKK Complex M3G->IKK inhibits TNFa Inflammatory Stimulus (e.g., TNF-α) TNFa->IKK activates IkBa IκB-α IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Degradation IkBa->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) Nucleus->Genes activates

Fig 2. Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion and Recommendations

The quality of analytical standards for compounds like this compound can vary significantly between suppliers.

  • For quantitative analysis and high-stakes research (e.g., clinical trials, drug development), a premium-grade standard (Supplier A) is highly recommended. Its high purity (≥99.5%) and superior stability ensure the highest degree of accuracy and minimize experimental variability.

  • For routine research, screening, and educational purposes, a standard grade (Supplier B) may offer a cost-effective alternative, provided that the user is aware of and accounts for the slightly lower purity.

  • Bulk-grade materials (Supplier C) are generally not recommended for use as analytical standards without further in-house purification and characterization due to significant impurity levels and lower stability.

Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier, which provides critical data on purity, identity, and storage conditions.[9] Independent verification of purity via an in-house HPLC system is also a best practice for ensuring the quality of experimental data.

References

A Comparative Analysis of Malvidin 3-Glucoside and Vitisin A: Color and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct characteristics of a prevalent native anthocyanin and its pyranoanthocyanin derivative.

In the realm of natural pigments and bioactive compounds, malvidin 3-glucoside and its derivative, vitisin A, are of significant interest due to their presence in red wine and their potential health benefits. This guide provides an objective comparison of their color attributes and antioxidant capacities, supported by experimental data, to aid in research and development applications.

Color Properties: A Tale of Stability

The visual appearance of anthocyanins is a critical attribute, particularly in the food and beverage industry. This compound, the primary anthocyanin in young red wine, exhibits a vibrant purple-red hue that is highly dependent on pH.[1] In contrast, vitisin A, a pyranoanthocyanin formed during the aging of red wine through the reaction of this compound with pyruvic acid, displays a more stable orange-red shade across a wider pH range.[1]

The superior color stability of vitisin A is attributed to its additional pyran ring, which protects the chromophore from hydration and degradation.[1][2] This structural feature makes vitisin A more resistant to discoloration by common agents like sulfur dioxide and less susceptible to color loss at higher pH values.[1][3]

Comparative Colorimetric Data

The color characteristics of this compound and vitisin A have been quantified using the CIELAB color space, which defines color in terms of lightness (L), redness/greenness (a), and yellowness/blueness (b*). The following table summarizes the key differences observed at various pH levels.

pHCompoundL* (Lightness)a* (Redness)b* (Yellowness)Observations
1.30 This compound-+43.8-9.7Distinctly red color.[1]
Vitisin A-Lower than Mal-3-G-Red shade is 64% lower than this compound.[1]
3.41 This compound-Starts to decrease significantly-Color begins to fade.[1]
Vitisin A-Stable-Maintains its color.[1]
5.65 This compound-Almost 0-Significant color loss.[1]
Vitisin A-StableHigher than Mal-3-GExhibits a higher proportion of yellow shades compared to this compound from pH 2.35 to 5.65.[1]

Antioxidant Properties: A Nuanced Comparison

Both this compound and vitisin A possess antioxidant properties, which are crucial for their potential health benefits, including anti-inflammatory and neuroprotective effects.[4][5] However, their efficacy in scavenging free radicals differs, as demonstrated by various in vitro assays.

This compound has been shown to exhibit superior antioxidant performance in some studies.[3] This is attributed to the hydroxyl and methoxy substituents on its B-ring, which make it highly reactive towards radical species.[6] Conversely, other research suggests that certain pyranoanthocyanin-phenolic compounds, which are structurally related to vitisin A, can have higher antioxidant potential than this compound, indicating that the addition of other phenolic moieties can enhance this activity.[3]

Comparative Antioxidant Activity Data

The antioxidant capacities of this compound and vitisin A have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results are expressed as Trolox equivalents, a standard for measuring antioxidant capacity.

AssayThis compound (mM Trolox/g)Vitisin A (mM Trolox/g)
DPPH 2.14 ± 0.071.24 ± 0.06
FRAP 3.77 ± 0.132.38 ± 0.09

These results indicate that, under the conditions of these specific assays, this compound demonstrates a stronger radical scavenging ability than vitisin A.[3]

Antioxidant Signaling Pathways

The antioxidant effects of both this compound and vitisin A are not solely due to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that are crucial for cellular defense against oxidative stress. A key pathway implicated for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][7][8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).

Antioxidant_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation M3G_VA This compound or Vitisin A M3G_VA->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to CIELAB_Workflow Sample_Prep Prepare solutions of This compound and Vitisin A at various pH levels Measure Measure absorbance spectrum (e.g., 200-770 nm) Sample_Prep->Measure Spectro Calibrate Spectrophotometer Spectro->Measure Calculate Calculate CIELAB parameters (L*, a*, b*) Measure->Calculate Analyze Compare color differences Calculate->Analyze

References

Safety Operating Guide

Proper Disposal of Malvidin 3-Glucoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Malvidin 3-Glucoside, a common anthocyanin used in scientific research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and logistical information for handling and disposing of this compound.

ParameterInformationSource
Chemical Name Malvidin 3-O-glucoside[1]
CAS Number 18470-06-9[1]
Hazard Classification Skin irritation (Category 2), Eye irritation (Category 2), Skin sensitisation (Category 1)[2]
Personal Protective Equipment (PPE) Protective gloves, eye protection (goggles or face shield), lab coat.[2]
Accidental Release Measures Soak up with inert absorbent material and dispose of as hazardous waste. Do not let product enter drains.[2][3]
Disposal Recommendation Dispose of in accordance with national and local regulations. Do not mix with other waste.

Pre-Disposal and Handling Protocols

Before beginning the disposal process, it is crucial to handle this compound with appropriate care to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Handling Spills: In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully collect the absorbed material into a suitable, closed container labeled as hazardous waste.[2]

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether in solid form or in solution, must comply with local and national environmental regulations.

  • Waste Identification and Segregation:

    • This compound waste should be classified as chemical waste.

    • Keep this waste stream separate from other laboratory waste, such as sharps, biological waste, or general refuse. Do not mix with other chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place solid this compound waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.

    • For solutions containing this compound, use a labeled, leak-proof container. The label should clearly state "Hazardous Waste" and list the chemical contents, including concentration.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated waste management provider to schedule a pickup for the chemical waste.

    • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a log of all chemical waste generated, including the date, chemical name, quantity, and disposal date. This is crucial for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain_spill 2a. Contain Spill with Inert Absorbent Material spill->contain_spill Yes segregate 3. Segregate Waste (Do Not Mix with Other Waste) spill->segregate No collect_waste 2b. Collect and Containerize Spill Debris as Hazardous Waste contain_spill->collect_waste collect_waste->segregate containerize 4. Place in a Labeled, Sealed Container segregate->containerize store 5. Store in Designated Waste Area containerize->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs document 7. Document Disposal contact_ehs->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Malvidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Malvidin 3-Glucoside, a common anthocyanin used in various research applications. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.

This compound and its chloride form are generally considered to have low toxicity. However, they are classified as skin and eye irritants and may cause an allergic skin reaction with repeated exposure. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Hazard and Safety Data

The following table summarizes the key safety information for this compound chloride.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.[1]
Eye Irritation (Category 2)
alt text
WarningH319: Causes serious eye irritation.[1]
Skin Sensitization (Category 1)
alt text
WarningH317: May cause an allergic skin reaction.[1]

Toxicological Data: While specific LD50 data for this compound is not readily available, the related compound Malvidin (chloride) has a reported intravenous LD50 of 18 mg/kg in mice.[2] This suggests that while oral toxicity is expected to be low, parenteral exposure should be avoided.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in both solid and solution forms.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or when handling solutions in methanol, heavier-duty gloves should be considered. Always inspect gloves for integrity before use.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles are required.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Not generally requiredIf handling large quantities of the powder where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) may be appropriate.

Operational Plan: Step-by-Step Handling Procedures

Handling Solid this compound
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a calibrated balance, weighing paper, and appropriate solvent, readily available.

  • Weighing: Carefully weigh the desired amount of this compound powder in a well-ventilated area or a chemical fume hood to minimize inhalation of any airborne particles.

  • Transfer: Use a spatula to transfer the powder to a suitable container for dissolution. Avoid creating dust.

Preparing this compound Solutions

This compound is soluble in methanol and water, often with the addition of a small amount of acid to improve stability.[3]

  • Solvent Selection: Choose an appropriate solvent based on your experimental requirements. Acidified methanol (e.g., with 0.1% HCl) is a common choice.

  • Dissolution: Slowly add the weighed powder to the solvent while stirring to ensure complete dissolution.

  • Storage: Store the solution in a tightly sealed, light-protected container, preferably at -20°C for long-term storage.[4] Anthocyanin solutions can degrade over time, especially when exposed to light and elevated temperatures.[5]

Disposal Plan

This compound is not typically classified as a hazardous waste. However, all chemical waste should be disposed of responsibly.

Waste this compound (Solid and Solutions)
  • Segregation: Collect all waste containing this compound in a designated, clearly labeled waste container. Do not mix with other waste streams unless compatible.

  • Disposal: Dispose of the waste in accordance with your institution's and local regulations for non-hazardous chemical waste. For solutions containing solvents like methanol, follow the procedures for flammable liquid waste.

Contaminated Materials
  • Collection: Place all contaminated materials, such as gloves, weighing paper, and pipette tips, into a sealed bag or container.

  • Disposal: Dispose of the container as non-hazardous laboratory waste, following institutional guidelines.

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • PPE: Before cleaning the spill, don the appropriate PPE as outlined above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[6]

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.

    • Liquid Spills: Once the liquid is absorbed, carefully scoop the absorbent material into a waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as chemical waste according to your institution's procedures.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_use Use & Storage cluster_disposal Disposal cluster_spill Spill Response prep_area 1. Prepare Clean Workspace gather_materials 2. Gather Materials & PPE prep_area->gather_materials weigh_solid 3. Weigh Solid (in ventilated area) gather_materials->weigh_solid dissolve 4. Dissolve in Appropriate Solvent weigh_solid->dissolve experiment 5. Perform Experiment dissolve->experiment store 6. Store Solution (dark, -20°C) experiment->store waste_collection 7. Collect Waste (solid, liquid, contaminated items) experiment->waste_collection dispose 8. Dispose according to Institutional Guidelines waste_collection->dispose spill Spill Occurs alert Alert Personnel spill->alert ppe_spill Don PPE alert->ppe_spill contain Contain Spill ppe_spill->contain cleanup Clean Up contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose_spill_waste Dispose of Waste decontaminate->dispose_spill_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.